5-Iodo-1-methyl-1H-1,2,3-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1-methyltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4IN3/c1-7-3(4)2-5-6-7/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRKYKMVUDVTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693138 | |
| Record name | 5-Iodo-1-methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196152-43-8 | |
| Record name | 5-Iodo-1-methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodo-1-methyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Iodo-1-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 5-Iodo-1-methyl-1H-1,2,3-triazole
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, revered for its exceptional stability, capacity for hydrogen bonding, and its role as a reliable bioisostere for amide bonds.[1][2] The introduction of an iodine atom at the 5-position of the triazole ring, as in this compound, exponentially increases its synthetic utility. This iodo-substituent serves as a versatile synthetic handle, enabling a plethora of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce molecular diversity and construct complex architectures.[3] This positions this compound as a pivotal building block in the synthesis of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the most logical and field-proven methodologies for its synthesis, underpinned by mechanistic insights and practical considerations.
I. Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most effectively approached through the construction of the triazole ring as the core synthetic event. A retrosynthetic analysis logically disconnects the triazole ring into its constituent 1,3-dipole and dipolarophile fragments. This leads to methyl azide (CH₃N₃) as the 1,3-dipole and iodoacetylene (HC≡CI) as the dipolarophile. The forward synthesis, therefore, hinges on the 1,3-dipolar cycloaddition of these two precursors.
Caption: Retrosynthetic approach for this compound.
II. The Cornerstone Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful tool for the synthesis of 1,2,3-triazoles.[4][5] While the thermal reaction often leads to a mixture of regioisomers, the introduction of a copper(I) catalyst provides exquisite regioselectivity, exclusively affording the 1,4-disubstituted product.[6][7] However, when a 1-iodoalkyne is employed, the reaction proceeds to yield the 1,4,5-trisubstituted (in this case, 1-methyl-5-iodo) triazole.[3][8]
The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. Coordination of the methyl azide to the copper center facilitates a cyclization event, leading to a six-membered copper(III)-metallacycle intermediate. Subsequent reductive elimination regenerates the copper(I) catalyst and releases the this compound product.
Caption: Simplified catalytic cycle for the CuAAC synthesis of this compound.
III. Experimental Protocol: A Step-by-Step Guide
This protocol outlines a robust procedure for the synthesis of this compound. Extreme caution is advised when handling methyl azide due to its high toxicity and explosive nature. [9][10]
A. Preparation of Precursors
-
Iodoacetylene: Due to its instability, iodoacetylene is best generated in situ or used immediately after preparation. A common method involves the iodination of a protected acetylene, such as trimethylsilylacetylene, followed by deprotection. Alternatively, direct iodination of acetylene gas can be performed, but requires specialized equipment and handling procedures. For this guide, we will focus on a procedure adaptable for in situ generation from a more stable precursor.
-
Methyl Azide (CH₃N₃): Methyl azide is a highly toxic and explosive compound and should only be handled by experienced personnel in a well-ventilated fume hood behind a blast shield.[10] It can be prepared by the methylation of sodium azide with a methylating agent like dimethyl sulfate. Under no circumstances should chlorinated solvents be used with azides, as this can form highly explosive diazidomethane. [9] Due to its hazardous nature, it is often prepared and used in solution without isolation.
B. Synthesis of this compound
This procedure is adapted from established protocols for the copper(I)-catalyzed cycloaddition of azides and 1-iodoalkynes.[8]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Terminal Alkyne (e.g., TMS-acetylene) | 1.0 | 98.22 | (as starting point for iodoalkyne) |
| N-Iodosuccinimide (NIS) | 1.1 | 224.98 | |
| Silver Nitrate (AgNO₃) | 0.1 | 169.87 | |
| Methyl Azide (in solution) | 1.2 | 57.05 | |
| Copper(I) Iodide (CuI) | 0.05 | 190.45 | |
| Solvent (e.g., Acetonitrile) | - | - |
Step-by-Step Procedure:
-
Preparation of Iodoalkyne Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the terminal alkyne and N-iodosuccinimide in the chosen solvent. Add silver nitrate as a catalyst. Stir the reaction mixture at room temperature until the terminal alkyne is fully converted to the corresponding 1-iodoalkyne (monitor by TLC or GC-MS).
-
Cycloaddition Reaction: To the freshly prepared solution of the 1-iodoalkyne, add the solution of methyl azide. In a separate vial, suspend copper(I) iodide in the solvent and add it to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
IV. Structural Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl protons (CH₃) and a singlet for the triazole ring proton (C4-H). The chemical shift of the methyl protons is expected to be around 3.8-4.2 ppm, while the triazole proton should appear further downfield. |
| ¹³C NMR | Three distinct signals are expected: one for the methyl carbon, and two for the triazole ring carbons (C4 and C5). The carbon atom bearing the iodine (C5) will be significantly shielded compared to the C4 carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C-H stretching of the methyl group, C=N and N=N stretching vibrations of the triazole ring.[11][12] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the mass of C₃H₄IN₃. The presence of iodine will result in a characteristic isotopic pattern.[13][14] |
Predicted NMR Data:
Based on data for 1-methyl-1H-1,2,3-triazole and the known effects of iodine substitution, the following are predicted chemical shifts:
-
¹H NMR (CDCl₃, 400 MHz): δ ~4.0 (s, 3H, N-CH₃), ~7.5 (s, 1H, C4-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~35 (N-CH₃), ~70 (C5-I), ~135 (C4-H).
V. Safety and Handling
A comprehensive risk assessment must be conducted before commencing any experimental work.
-
Methyl Azide: As previously stated, methyl azide is highly toxic and explosive.[9][10] It should be handled in small quantities, in solution, and behind a blast shield in a fume hood. Avoid friction, shock, and heat. All waste containing azides must be quenched and disposed of according to institutional safety protocols.[15]
-
Iodinating Agents: N-Iodosuccinimide and other iodinating agents are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Copper Salts: Copper salts are toxic and should be handled with care. Avoid inhalation of dust and skin contact.
VI. Conclusion
The synthesis of this compound is a strategically important transformation that provides access to a versatile building block for drug discovery and materials science. The copper(I)-catalyzed 1,3-dipolar cycloaddition of methyl azide and an iodoalkyne represents the most efficient and regioselective route to this valuable compound. While the synthesis is conceptually straightforward, the hazardous nature of the precursors, particularly methyl azide, necessitates stringent safety precautions and expert handling. This guide provides the foundational knowledge and a practical framework for the successful and safe synthesis of this key synthetic intermediate.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. The Rise of Azide–Alkyne 1,3-Dipolar ‘Click’ Cycloaddition and its Application to Polymer Science and Surface Modification (2007) | Richard A. Evans | 359 Citations [scispace.com]
- 7. Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucd.ie [ucd.ie]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A vibrational assignment for 1,2,3-triazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.unm.edu [chemistry.unm.edu]
An In-Depth Technical Guide to 5-Iodo-1-methyl-1H-1,2,3-triazole: A Keystone Building Block in Modern Chemistry
Introduction: The Rise of a Versatile Heterocycle
The 1,2,3-triazole core is a privileged scaffold in contemporary chemical science, largely propelled into the spotlight by the advent of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[1][2] This reaction's efficiency, specificity, and biocompatibility have made the resulting triazole ring a ubiquitous linker and pharmacophore in drug discovery, materials science, and bioconjugation.[3][4] Within this class of compounds, 5-Iodo-1-methyl-1H-1,2,3-triazole has emerged as a particularly valuable and versatile building block. Its strategic placement of an iodine atom on the triazole ring transforms the otherwise stable heterocycle into a reactive handle, opening a gateway to a vast chemical space through modern cross-coupling methodologies. This guide provides a comprehensive technical overview of its core properties, synthesis, and profound utility for researchers and drug development professionals.
Core Chemical & Physical Properties
This compound is a stable, crystalline solid under standard conditions. Its fundamental properties are summarized below, providing the foundational data required for its application in synthesis.
| Property | Value | Source |
| CAS Number | 1196152-43-8 | [5] |
| Molecular Formula | C₃H₄IN₃ | [5] |
| Molecular Weight | 208.99 g/mol | [5] |
| Canonical SMILES | CN1C(=CN=N1)I | [6] |
| InChIKey | RRRKYKMVUDVTHC-UHFFFAOYSA-N | [6] |
| Predicted XlogP | 0.4 | [6] |
| Purity | Typically ≥98% | [5] |
Synthesis: A Modern Approach to a Key Intermediate
The primary route to 5-iodo-1,2,3-triazoles is a one-pot, three-component reaction that leverages the principles of click chemistry while introducing an electrophilic iodine source to intercept a key intermediate. This method is highly efficient and tolerates a wide variety of functional groups.[7][8]
Causality in Synthesis: Why This Method Works
The reaction proceeds via the copper(I)-catalyzed cycloaddition of an azide (in this case, methyl azide, which can be generated in situ or used as a solution) and a terminal alkyne. Critically, an iodinating agent, such as N-Iodosuccinimide (NBS) or molecular iodine, is included.[8] The currently accepted mechanism suggests that the terminal alkyne first reacts to form a 1-iodoalkyne intermediate.[9] This iodoalkyne then undergoes the CuAAC reaction with the azide. This pathway bypasses the formation of a copper triazolide intermediate that would otherwise be protonated to yield the simple 1-methyl-1,2,3-triazole, thereby ensuring high selectivity for the desired 5-iodo product.[9][10] The copper(I) catalyst is essential for activating the alkyne and facilitating the cycloaddition.
Visualizing the Synthetic Workflow
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click chemistry: 1,2,3-triazoles as pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. cyclicpharma.com [cyclicpharma.com]
- 6. PubChemLite - this compound (C3H4IN3) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of Copper(I)-Catalyzed 5-Iodo-1,2,3-triazole Formation from Azide and Terminal Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for 5-Iodo-1-methyl-1H-1,2,3-triazole
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Iodo-1-methyl-1H-1,2,3-triazole
Foreword: The Synthetic and Spectroscopic Imperative
For researchers, scientists, and professionals in drug development, the 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, often serving as a bioisostere for amide bonds.[1] The introduction of an iodine atom at the 5-position, as in this compound, creates a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making it a valuable building block.[1][2]
This guide provides a comprehensive technical overview of the spectroscopic characterization of this compound. While direct, consolidated experimental data for this specific molecule is not extensively published, this document outlines the expected spectral features and the rigorous methodologies required for their validation. By synthesizing data from structurally analogous compounds and first principles of spectroscopy, we present a self-validating workflow that ensures scientific integrity from synthesis to final characterization.
The Synthetic Pathway: A Foundation for Analysis
The structural confirmation of any compound begins with a robust and well-understood synthetic protocol. The synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles is reliably achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by iodination.[3][4] For the target molecule, this compound, a plausible and efficient route involves the reaction of methyl azide with an iodoalkyne.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related 5-iodo-1,2,3-triazoles.[5]
Step 1: Preparation of Methyl Azide Solution
-
Dissolve sodium azide in water.
-
Add methyl iodide to the solution.
-
Causality: This reaction generates methyl azide in situ. Due to its volatile and potentially explosive nature, it is typically used directly in solution without isolation.
Step 2: 1,3-Dipolar Cycloaddition
-
To a solution of iodoacetylene in a suitable solvent like THF, add the prepared methyl azide solution.
-
Introduce a copper(I) catalyst, such as copper(I) iodide (CuI), to the reaction mixture.[5]
-
Stir the reaction at room temperature until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting materials.[5]
-
Causality: The copper(I) catalyst is essential for mediating the cycloaddition between the azide and the alkyne, ensuring the regioselective formation of the 1,4-disubstituted triazole ring.[3][4]
Step 3: Work-up and Purification
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Caption: Synthetic Workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are required for unambiguous characterization.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer.[5][6]
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and consider 2D experiments like HSQC and HMBC for definitive assignments.
Predicted ¹H NMR Spectrum
The structure of this compound contains two distinct proton environments: the methyl group protons and the triazole ring proton.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.8 - 8.0 | Singlet | 1H | C4-H | The proton on a 1,2,3-triazole ring typically appears in this downfield region due to the aromatic and electron-withdrawing nature of the heterocycle. |
| ~4.1 - 4.3 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom is deshielded and typically appears in this region. Data from similar N-alkylated triazoles supports this prediction.[7] |
Predicted ¹³C NMR Spectrum
The molecule has three unique carbon atoms: the triazole ring carbons (C4 and C5) and the methyl carbon.
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~125 - 130 | C4 | The protonated carbon of the triazole ring is expected in this aromatic region. |
| ~75 - 85 | C5 | The direct attachment of the highly electronegative iodine atom causes significant upfield shifting of the C5 carbon. This is a characteristic feature of iodo-substituted aromatic and heteroaromatic rings.[6] |
| ~35 - 40 | N-CH₃ | The N-methyl carbon is expected in this typical range for N-alkyl groups. |
Caption: Predicted NMR Assignments for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides crucial information about the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Method: Use an Attenuated Total Reflectance (ATR) FTIR spectrometer for rapid analysis of the solid sample.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan before analyzing the sample.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Infrared (IR) Data
| Wavenumber (cm⁻¹) | Functional Group Assignment | Rationale |
|---|---|---|
| ~3100 - 3150 | C-H stretching (triazole ring) | Characteristic for C-H bonds on aromatic/heteroaromatic rings. |
| ~2950 - 3000 | C-H stretching (methyl group) | Typical for aliphatic C-H stretching vibrations. |
| ~1450 - 1600 | C=N and N=N stretching (triazole ring) | The triazole ring exhibits characteristic stretching vibrations in this region.[8] |
| ~1000 - 1200 | C-N stretching | Expected for the bonds between the ring carbons and nitrogens, and the N-methyl bond. |
| ~500 - 600 | C-I stretching | The carbon-iodine bond vibration is expected in the far-IR region. |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern, further confirming its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) with an Electrospray Ionization (ESI) source.[5][6]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.
-
Analysis Mode: Acquire data in positive ion mode to observe the protonated molecular ion [M+H]⁺.
Predicted Mass Spectrometry Data
The molecular formula for this compound is C₃H₄IN₃.
-
Monoisotopic Mass: 208.9450 g/mol
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| m/z (Predicted) | Ion | Rationale |
|---|
| 209.9523 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in ESI-MS. The high-resolution mass confirms the elemental composition. |
Expected Fragmentation Pathways: Under mass spectrometric conditions, the 1,2,3-triazole ring can undergo characteristic fragmentation.
-
Loss of N₂: A common fragmentation pathway for triazoles involves the neutral loss of a nitrogen molecule (N₂), which would result in a fragment ion.[9]
-
Loss of Iodine: Cleavage of the C-I bond could lead to the loss of an iodine radical (I•).
-
Loss of Methyl Group: Fragmentation involving the loss of the methyl radical (•CH₃) is also possible.
Conclusion: A Validated Approach
The characterization of this compound is a multi-faceted process where each spectroscopic technique provides a piece of the structural puzzle. By combining a reliable synthetic protocol with a detailed analysis of NMR, IR, and MS data, researchers can unambiguously confirm the identity and purity of this valuable synthetic intermediate. The predictive data and protocols outlined in this guide offer a robust framework for scientists in the field, ensuring that subsequent research and development efforts are built upon a foundation of validated chemical identity and scientific integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. benchchem.com [benchchem.com]
Biological activity of 5-Iodo-1-methyl-1H-1,2,3-triazole derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Iodo-1-methyl-1H-1,2,3-triazole Derivatives
Abstract
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its stability and its role as a bioisostere for various functional groups.[1][2] The introduction of a halogen, specifically iodine, at the 5-position of the triazole ring creates a versatile synthetic handle and significantly modulates the molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of this compound derivatives and their broader class of 1-substituted analogues. We will explore their synthesis, delve into their primary biological activities including antifungal, antibacterial, and anticancer properties, elucidate key mechanisms of action, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of heterocyclic compounds.
The 1,2,3-Triazole Scaffold in Drug Discovery
The five-membered 1,2,3-triazole ring is a privileged structure in drug design. Its high dipole moment, ability to form hydrogen bonds, and metabolic stability make it an ideal component for creating compounds that can effectively interact with biological targets.[3] The advent of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and modular, allowing for the rapid generation of diverse compound libraries.[4][5]
The strategic placement of an iodine atom at the C5 position of the triazole ring offers distinct advantages:
-
Modulation of Lipophilicity: The bulky and lipophilic nature of iodine can enhance membrane permeability and interaction with hydrophobic pockets in target proteins.
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, thereby increasing binding affinity and selectivity.
-
Synthetic Versatility: The carbon-iodine bond is a key functional group for further elaboration through cross-coupling reactions like Suzuki and Sonogashira, enabling the creation of highly complex and diverse molecular architectures.[1][2]
Synthesis of 5-Iodo-1-Substituted-1H-1,2,3-Triazoles
The primary route for synthesizing these compounds is a one-pot, three-component reaction involving an organic azide, a terminal alkyne, and an iodine source, catalyzed by a copper(I) species. This approach efficiently constructs the triazole ring and installs the iodine atom in a single step.
Core Synthetic Pathway
The reaction proceeds via the in-situ generation of a copper(I) catalyst and an electrophilic iodinating agent.[6][7] A mixture of a copper(II) salt and sodium iodide can generate the necessary copper(I) species and triiodide ions to mediate the cycloaddition and subsequent iodination of the copper-triazolide intermediate.[6]
Caption: General workflow for the synthesis of 5-iodotriazoles.
Exemplary Synthetic Protocol
The following protocol is adapted from established methods for the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles.[6][7]
Objective: To synthesize 1-benzyl-5-iodo-4-phenyl-1H-1,2,3-triazole.
Materials:
-
Benzyl azide (1.0 mmol)
-
Phenylacetylene (1.0 mmol)
-
Copper(II) perchlorate hexahydrate (10 mol%)
-
Sodium iodide (2.5 mmol)
-
Triethylamine (1.0 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add copper(II) perchlorate hexahydrate (0.1 mmol, 37 mg) and sodium iodide (2.5 mmol, 375 mg).
-
Add acetonitrile (5 mL) and stir the resulting suspension at room temperature for 15 minutes.
-
Add benzyl azide (1.0 mmol, 133 mg) and phenylacetylene (1.0 mmol, 102 mg) to the flask.
-
Add triethylamine (1.0 mmol, 101 mg) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction by adding 10 mL of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 5-iodo-1,2,3-triazole derivative.
Causality: The use of a Cu(II) salt with NaI is a practical choice as it generates the active Cu(I) catalyst in situ, avoiding the need to handle potentially unstable Cu(I) salts.[6] Triethylamine acts as a base to facilitate the formation of the copper acetylide intermediate and neutralize any acidic byproducts.
Key Biological Activities and Mechanisms of Action
This compound derivatives have demonstrated a wide spectrum of biological activities, primarily attributed to their ability to inhibit key enzymes in pathogenic organisms and cancer cells.
Antifungal Activity
Triazoles are a well-established class of antifungal agents.[4] While many commercial azole drugs function by inhibiting lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway, novel triazole derivatives are being explored for alternative mechanisms to combat resistance.[4][8]
A key study identified a series of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives as potent inhibitors of the pyruvate dehydrogenase complex E1 (PDHc-E1) .[9] This enzyme is crucial for the conversion of pyruvate to acetyl-CoA, a central step in cellular metabolism.
-
Mechanism: By inhibiting PDHc-E1, these compounds disrupt the metabolic cycle of the fungus, leading to energy depletion and cell death. One derivative, compound 3g from the study, was shown to be a competitive inhibitor of E. coli PDHc-E1 with an IC₅₀ value of 4.21 µM and exhibited selectivity for the microbial enzyme over the porcine equivalent.[9]
-
Structure-Activity Relationship (SAR): The study revealed that compounds with electron-withdrawing groups on the phenyl ring at the 4-position of the triazole exhibited strong antifungal activity against plant pathogenic fungi like Rhizoctonia solani and Botrytis cinerea.[9]
| Compound ID (from source) | R¹ Substituent | R² Substituent | PDHc-E1 IC₅₀ (µM) | Antifungal Activity vs. B. cinerea (EC₅₀, µg/mL) |
| 3e | Benzyl | 4-Fluorophenyl | 10.32 | 19.3 |
| 3g | Benzyl | 2,4-Dichlorophenyl | 4.21 | 17.6 |
| 3n | 4-Fluorobenzyl | 4-Chlorophenyl | 11.51 | 5.4 |
| Pyrimethanil (Control) | - | - | - | 29.6 |
| Data synthesized from Zhang et al., Bioorganic & Medicinal Chemistry Letters (2014).[9] |
Anticancer and Cytotoxic Activity
The triazole scaffold is present in numerous anticancer agents. Derivatives of 5-iodotriazoles have shown significant cytotoxic effects against a range of human cancer cell lines.[10][11]
A promising mechanism of action for this class of compounds is the inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) .[12][13] IDO1 is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses T-cell activity and allows cancer cells to evade the immune system.
Caption: Inhibition of the IDO1 immunosuppressive pathway.
-
Mechanism: By inhibiting IDO1, 5-iodotriazole derivatives can restore local tryptophan levels and reduce immunosuppressive kynurenine, thereby reactivating T-cell-mediated tumor destruction.[13] Studies on 4,5-disubstituted 1,2,3-triazoles have identified potent IDO1 inhibitors with IC₅₀ values in the low nanomolar range.[13]
| Cell Line | Compound Type | IC₅₀ (µM) | Reference |
| MCF-7 (Breast) | Quinazolinone-triazole hybrid | >100 (mild activity) | [10] |
| HeLa (Cervical) | Quinazolinone-triazole hybrid | >100 (mild activity) | [10] |
| A-549 (Lung) | Phosphonate-triazole | 21.25 | [14] |
| HT-1080 (Fibrosarcoma) | Phosphonate-triazole | 15.13 | [14] |
| This table presents data for various triazole derivatives to illustrate general anticancer potential. |
Antibacterial Activity
The development of new antibacterial agents is a critical global health priority.[15] Triazole derivatives have shown promise against both Gram-positive and Gram-negative bacteria.[5][16][17][18] The incorporation of a 1,2,3-triazole moiety into the structure of existing antibiotics, such as metronidazole and sulfamethoxazole, has been shown to enhance their antibacterial efficacy.[5][16]
-
Mechanism: The exact mechanisms are varied and depend on the overall structure of the molecule. They can include disruption of cell wall synthesis, inhibition of essential enzymes, or interference with bacterial DNA replication.
-
Activity: One study showed that a 1,2,3-triazole derivative demonstrated bacteriostatic and bactericidal activity against Staphylococcus aureus, interfering with biofilm formation and disrupting preformed biofilms.[19]
Protocols for Biological Evaluation
Validating the biological activity of newly synthesized compounds requires robust and standardized assays. The following are core protocols for assessing antimicrobial and cytotoxic activity.
Protocol: Antimicrobial Susceptibility via Broth Microdilution (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[8][20]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Procedure:
-
Compound Preparation: Dissolve the test compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in appropriate growth media (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the test compound.
-
Controls: Include a positive control (wells with inoculum and medium but no compound) and a negative control (wells with medium only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Trustworthiness: The inclusion of positive and negative controls is essential. The positive control validates that the bacteria are viable and conditions are suitable for growth, while the negative control ensures the sterility of the medium.
Protocol: In Vitro Cytotoxicity via MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[14][21]
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Plate human cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-iodotriazole compound in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the resulting formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Future Perspectives
The this compound scaffold represents a highly adaptable and potent platform for drug discovery. The diverse biological activities, from antifungal to anticancer, highlight its versatility. The true potential lies in the dual function of the iodine atom: it not only enhances biological activity through halogen bonding but also serves as a crucial synthetic anchor. Future research should focus on:
-
Lead Optimization: Using the 5-iodo group as a reactive site for palladium-catalyzed cross-coupling reactions to build more complex molecules with improved potency and selectivity.
-
Mechanism of Action Studies: Further elucidating the specific molecular targets and pathways affected by these compounds to better understand their therapeutic potential and potential off-target effects.
-
Combating Resistance: Developing derivatives that are effective against drug-resistant strains of fungi, bacteria, and cancer cells, possibly through novel mechanisms of action like the inhibition of PDHc-E1.
Conclusion
This compound derivatives and their analogues are a compelling class of heterocyclic compounds with significant, multi-faceted biological activity. Their efficient synthesis via click chemistry, combined with the unique properties conferred by the 5-iodo substitution, makes them attractive candidates for further investigation in antifungal, antibacterial, and anticancer drug development programs. The ability to inhibit novel enzyme targets like PDHc-E1 and the immunomodulatory enzyme IDO1 underscores their potential to address critical unmet needs in modern medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMAN RESEARCH PUBLISHING |Full Text|Synthesis and Evaluation of 1,2,3-Triazole Derivatives of Sulfamethoxazole as Potential Antimicrobial Agents [publishing.emanresearch.org]
- 6. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antifungal activity of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives as pyruvate dehydrogenase complex E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isres.org [isres.org]
- 12. 4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antimicrobial activity of 1 H-1,2,3-triazole and carboxylate analogues of metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. turkjps.org [turkjps.org]
- 21. asianpubs.org [asianpubs.org]
An In-Depth Technical Guide to the Stability and Storage of 5-Iodo-1-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Stability in the Application of 5-Iodo-1-methyl-1H-1,2,3-triazole
This compound is a versatile heterocyclic compound of increasing interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate, particularly in "click" chemistry and subsequent functionalization through cross-coupling reactions, hinges on its purity and stability.[1][2][3][4][5] The presence of an iodine atom on the triazole ring, while conferring valuable reactivity for carbon-carbon and carbon-heteroatom bond formation, also introduces potential stability challenges. Understanding the chemical and physical stability of this molecule is paramount for ensuring reproducible experimental outcomes, defining appropriate storage and handling procedures, and, in the context of drug development, guaranteeing the safety and efficacy of active pharmaceutical ingredients (APIs).
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. We will delve into the key factors influencing its stability, potential degradation pathways, and provide detailed protocols for assessing its stability profile through forced degradation studies.
I. Physicochemical Properties and General Stability Profile
This compound is a solid at room temperature with a melting point in the range of 150-153 °C. Safety Data Sheets for similar compounds indicate that it is chemically stable under standard ambient conditions (room temperature).[1] However, the term "stable" is relative, and a deeper understanding of its chemical vulnerabilities is essential for long-term storage and use in sensitive applications. The key structural features influencing its stability are the 1,2,3-triazole ring and the carbon-iodine (C-I) bond.
Table 1: Key Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1H-1,2,4-Triazole |
| Molecular Formula | C₃H₄IN₃ | C₂H₃N₃ |
| Molecular Weight | 208.99 g/mol | 69.07 g/mol |
| Appearance | Solid | Crystalline powder |
| Melting Point | 150-153 °C | 120-122 °C |
| General Stability | Stable under ambient conditions | Stable under normal conditions |
| Key Incompatibilities | Strong oxidizing agents, Strong acids | Strong oxidizing agents, Strong acids |
Data synthesized from available Safety Data Sheets.
II. Mechanistic Insights into Potential Degradation Pathways
A thorough understanding of potential degradation mechanisms is crucial for designing effective stability-indicating analytical methods and for establishing appropriate storage conditions. For this compound, the primary areas of concern are the stability of the triazole ring and the integrity of the C-I bond.
A. Triazole Ring Stability
The 1,2,3-triazole ring is an aromatic heterocycle and is generally considered to be a stable scaffold.[6][7] However, like all organic molecules, it is susceptible to degradation under harsh conditions. Theoretical studies on the thermal decomposition of triazoles suggest that 1,2,4-triazoles are generally more stable than 1,2,3-triazoles. The decomposition of 1,2,3-triazoles is proposed to proceed via a ring-opening pathway. While the methyl group at the N1 position may influence the exact mechanism, significant degradation of the triazole ring itself is expected only under high thermal stress.
B. Carbon-Iodine Bond Lability: The Key to Understanding Stability
The carbon-iodine bond is the most likely site of degradation for this compound under typical laboratory and storage conditions. The C-I bond is weaker than C-Br and C-Cl bonds, making it more susceptible to both homolytic and heterolytic cleavage.
-
Photochemical Cleavage: The C-I bond is known to be photolabile and can undergo homolytic cleavage upon exposure to ultraviolet (UV) light, generating a triazolyl radical and an iodine radical.[8][9][10][11] This is a significant concern for the long-term storage of this compound. The resulting radicals can initiate a cascade of secondary reactions, leading to the formation of various impurities.
-
Hydrolytic and Nucleophilic Displacement: While the C-I bond on an aromatic ring is generally resistant to hydrolysis under neutral conditions, it can be susceptible to nucleophilic displacement under basic conditions or in the presence of strong nucleophiles. This could lead to the formation of the corresponding hydroxy- or other substituted triazole derivatives. The electron-deficient nature of the triazole ring may influence the reactivity of the C-I bond towards nucleophilic attack.
III. Recommended Storage and Handling Protocols
Based on the chemical nature of this compound, the following storage and handling procedures are recommended to ensure its long-term stability and purity:
-
Storage Container: Store in a tightly sealed, opaque container to protect from light and moisture. Amber glass vials with tight-fitting caps are ideal.
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas such as argon or nitrogen to displace oxygen and moisture.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. Avoid repeated freeze-thaw cycles.
-
Light: Protect from direct sunlight and strong artificial light at all times. Work with the compound in a well-ventilated fume hood, minimizing exposure to light.
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.
IV. Experimental Design: Forced Degradation Studies for Stability Assessment
Forced degradation studies are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][8][10][11][12][13][14][15] The following is a detailed, step-by-step methodology for conducting a comprehensive forced degradation study on this compound.
A. Preparation of Stock and Working Solutions
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the same solvent to a working concentration suitable for the analytical method (e.g., 100 µg/mL).
B. Forced Degradation Conditions: A Multi-faceted Approach
The goal is to achieve a target degradation of 5-20% of the active substance. This level of degradation is sufficient to produce detectable degradation products without completely consuming the parent compound.
1. Hydrolytic Degradation (Acidic and Basic Conditions)
-
Rationale: To assess the susceptibility of the C-I bond and the triazole ring to acid and base-catalyzed hydrolysis.
-
Protocol:
-
To separate aliquots of the working solution, add an equal volume of 0.1 M hydrochloric acid (for acidic hydrolysis) and 0.1 M sodium hydroxide (for basic hydrolysis).
-
Maintain the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Neutralize the samples before analysis (the acidic sample with NaOH and the basic sample with HCl).
-
2. Oxidative Degradation
-
Rationale: To evaluate the compound's stability in the presence of oxidizing agents.
-
Protocol:
-
To an aliquot of the working solution, add an equal volume of a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature.
-
Monitor the reaction at various time intervals (e.g., 2, 4, 8, 24, and 48 hours).
-
3. Thermal Degradation
-
Rationale: To assess the intrinsic thermal stability of the molecule.
-
Protocol:
-
Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C) for a specified period (e.g., 24, 48, 72 hours).
-
Also, heat the working solution at a high temperature (e.g., 80 °C).
-
After the exposure period, allow the samples to cool to room temperature and prepare solutions for analysis.
-
4. Photolytic Degradation
-
Rationale: To determine the compound's sensitivity to light, a key concern for iodo-substituted compounds.
-
Protocol:
-
Expose the solid compound and the working solution to a calibrated light source that provides both UV and visible light, as specified in ICH guideline Q1B. A typical exposure would be an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
V. Analytical Methodology: A Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is essential to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.
Table 2: Example HPLC Method Parameters for Stability Indicating Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (or lambda max of the compound) |
| Injection Volume | 10 µL |
Note: This is a starting point, and the method may need to be optimized to achieve adequate separation of all degradation products.
VI. Visualization of Key Concepts
A. Logical Workflow for Stability Testing
Caption: Workflow for Forced Degradation Study of this compound.
B. Potential Degradation Pathways
Caption: Potential Degradation Pathways for this compound.
VII. Conclusion: A Proactive Approach to Ensuring Compound Integrity
The stability of this compound is a critical parameter that directly impacts its utility in research and development. While the triazole core is robust, the carbon-iodine bond presents a potential liability, particularly with respect to photostability. By implementing stringent storage and handling protocols and by conducting thorough stability assessments using forced degradation studies, researchers can ensure the integrity of this valuable chemical entity. The methodologies and insights provided in this guide serve as a comprehensive framework for the proactive management of this compound's stability, thereby fostering more reliable and reproducible scientific outcomes.
VIII. References
-
Brotherton, W. S., Clark, R. J., & Zhu, L. (2012). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. The Journal of Organic Chemistry, 77(15), 6443–6455. --INVALID-LINK--
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from --INVALID-LINK--
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. --INVALID-LINK--
-
Zhu, L., Barsoum, D. N., et al. (2013). Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes. Synthesis, 45(14), 1957-1962. --INVALID-LINK--
-
Hein, J. E., et al. (2011). Synthesis of 5-Iodo-1,2,3-triazole-Containing Macrocycles Using Copper Flow Reactor Technology. Organic Letters, 13(15), 4088-4091. --INVALID-LINK--
-
Kim, T. W., et al. (2024). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Physical Chemistry Chemical Physics, 26(4), 2825-2832. --INVALID-LINK--
-
Liang, Y., et al. (2024). Iodine radical mediated cascade [3 + 2] carbocyclization of ene-vinylidenecyclopropanes with thiols and selenols via photoredox catalysis. Organic & Biomolecular Chemistry, 22(4), 747-752. --INVALID-LINK--
-
Rogé, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. --INVALID-LINK--
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from --INVALID-LINK--
-
Lu, M., et al. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A, 124(15), 2951–2960. --INVALID-LINK--
-
Nucleophilic Substitution Reactions. (n.d.). Chemistry LibreTexts. --INVALID-LINK--
-
Sharma, S., et al. (2024). Iodine-Promoted C–H Bond Amination Reaction for the Synthesis of Fused Tricyclic Heteroarenes. The Journal of Organic Chemistry, 89(1), 589–599. --INVALID-LINK--
-
Sadlej-Sosnowska, N., et al. (2012). Substituent effects and aromaticity of six-membered heterocycles. Structural Chemistry, 24(3), 859-871. --INVALID-LINK--
-
Pearson. (n.d.). Basicity of Aromatic Heterocycles. Retrieved from --INVALID-LINK--
-
Wüst, F., et al. (2024). Chiral Triazole-substituted Iodonium Salts in Enantioselective Halogen Bond Catalysis. ChemRxiv. --INVALID-LINK--
-
Eagle Biosciences. (n.d.). Iodine HPLC Assay. Retrieved from --INVALID-LINK--
-
De Nino, A., et al. (2021). Plausible mechanism for the iodine-catalyzed synthesis of 1,2,3-triazoles. Catalysts, 11(9), 1088. --INVALID-LINK--
-
Bajaj, S., et al. (2009). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. --INVALID-LINK--
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Iodide on Primesep B Column. Retrieved from --INVALID-LINK--
-
Patel, Y. P. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38324-38328. --INVALID-LINK--
-
Alsante, K. M., et al. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 37(1), 48-53. --INVALID-LINK--
-
Sharma, M. C. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00081. --INVALID-LINK--
-
Nitschke, U., & Stengel, D. B. (2015). A new HPLC method for the detection of iodine applied to natural samples of edible seaweeds and commercial seaweed food products. Food Chemistry, 172, 326-334. --INVALID-LINK--
-
Pearson. (n.d.). Reactivity of 6-Membered Aromatic Heterocycles - Part 1. Retrieved from --INVALID-LINK--
-
Wang, Y., et al. (2019). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 24(21), 3894. --INVALID-LINK--
-
Singh, R., & Kumar, R. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00081. --INVALID-LINK--
References
- 1. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of 1,2,3-triazole-fused heterocycles viaPd-catalyzed cyclization of 5-iodotriazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Basicity of Aromatic Heterocycles Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. mdpi.com [mdpi.com]
- 8. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shining light on halogen-bonding complexes: a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography | Semantic Scholar [semanticscholar.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. scispace.com [scispace.com]
A Technical Guide to the Synthesis and Utility of 5-Iodo-1-methyl-1H-1,2,3-triazole
Prepared by: Gemini, Senior Application Scientist
Abstract
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, prized for its stability and its capacity to act as a bioisostere for amide bonds.[1][2][3] The introduction of a halogen, particularly iodine, at the 5-position of the triazole ring transforms this stable core into a versatile platform for molecular diversification. The carbon-iodine bond serves as a highly effective synthetic handle for a suite of cross-coupling reactions, enabling the construction of complex, multi-substituted triazoles.[4] This guide provides an in-depth examination of the synthesis of 5-Iodo-1-methyl-1H-1,2,3-triazole, detailing the underlying chemical principles, offering field-proven experimental protocols, and exploring its subsequent application in creating novel molecular architectures.
The Strategic Importance of the 5-Iodo-1,2,3-triazole Scaffold
The discovery and development of synthetic routes to 5-iodo-1,2,3-triazoles are driven by their immense potential as building blocks. While the triazole ring itself imparts desirable physicochemical properties, the 5-iodo substituent is the key to unlocking further molecular complexity.[4] Its true value lies in its ability to participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4][5][6] This capability allows for the late-stage functionalization of the triazole core, a highly sought-after strategy in drug discovery for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.[7][8] The development of efficient, regioselective methods to synthesize molecules like this compound is therefore a critical enabling step in this process.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles is typically achieved through variations of the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry". The challenge lies in the regioselective introduction of the iodine atom at the C5 position. Several authoritative strategies have been developed to address this.
Strategy A: Cycloaddition of a Pre-formed 1-Iodoalkyne
A direct and highly regioselective approach involves the cycloaddition of an azide with a 1-iodoalkyne. The iodoalkyne itself is typically prepared from a terminal alkyne.
-
Causality of Reagent Choice : The synthesis of the 1-iodoalkyne intermediate often employs an electrophilic iodine source like N-Iodosuccinimide (NIS) or, as described in a general procedure, N-iodomorpholine, with a catalytic amount of a copper(I) salt, such as CuI.[9] The copper(I) is crucial for activating the terminal alkyne. The subsequent CuAAC reaction between the 1-iodoalkyne and the azide (in this case, methyl azide) proceeds to yield the 5-iodo-1,2,3-triazole product exclusively.[9] This method provides unambiguous regiocontrol because the position of the iodine is pre-determined on the alkyne substrate.
Strategy B: The One-Pot, Multi-Component Synthesis (Preferred Method)
For efficiency and atom economy, one-pot procedures starting from a terminal alkyne are highly favored. These methods ingeniously combine the formation of the triazole ring and the C-I bond in a single operation. A particularly elegant method involves the in situ generation of both the active copper(I) catalyst and an electrophilic iodinating agent.[10][11]
-
Expertise in Action : A robust protocol involves mixing a copper(II) salt, such as copper(II) perchlorate, with sodium iodide.[10] This mixture undergoes a redox reaction where Cu(II) is reduced to the catalytically active Cu(I), and iodide is oxidized to form the electrophilic triiodide ion (I₃⁻). These in situ generated species then mediate the three-component reaction between the terminal alkyne, an organic azide, and the iodide source to yield the 5-iodo-1,2,3-triazole.[10] The presence of an amine base is often required to facilitate the reaction and achieve full conversion.[10] This approach is superior to using CuI and I₂ directly, as it often leads to higher reactivity and better selectivity for the desired iodinated product over the simple proto-triazole.[10]
The logical flow of this one-pot synthesis is illustrated below.
Caption: Workflow for the one-pot synthesis of this compound.
Self-Validating Experimental Protocol: One-Pot Synthesis
This protocol is a representative procedure adapted from established methods for the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles, tailored for the target molecule.[10][11][12] The success of the reaction, validated by characterization, confirms the integrity of the process.
Materials and Reagents:
-
Propyne (or a suitable precursor like propargyl alcohol)
-
Methyl azide (handle with extreme care, ideally generated in situ or used in solution)
-
Copper(II) perchlorate hexahydrate [Cu(ClO₄)₂·6H₂O]
-
Sodium Iodide (NaI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup : To a solution of the terminal alkyne (1.0 eq) and methyl azide (1.1 eq) in the chosen solvent (0.2 M), add triethylamine (1.0 eq).
-
Catalyst and Reagent Addition : In a separate flask, prepare a solution of copper(II) perchlorate (0.1 eq) and sodium iodide (1.5 eq) in the same solvent. Add this solution to the alkyne/azide mixture.
-
Reaction Execution : Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is fully consumed (typically 4-12 hours).
-
Work-up : Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to reduce any remaining iodine.
-
Extraction : Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Washing : Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound must be confirmed through rigorous analysis. While detailed experimental spectra for this specific compound are sparsely published, the expected characterization data, based on its structure and data for analogous compounds, are summarized below.[13][14][15]
| Property | Data | Source |
| Molecular Formula | C₃H₄IN₃ | [16][17] |
| Molecular Weight | 208.99 g/mol | [17] |
| Monoisotopic Mass | 208.94499 Da | [16] |
| CAS Number | 1196152-43-8 | [17] |
| Appearance | Expected to be a white to off-white solid or oil | General Knowledge |
| ¹H NMR (Expected) | Singlet ~3.9-4.2 ppm (N-CH₃, 3H), Singlet ~7.6-7.9 ppm (Triazole C4-H, 1H) | Analogous Compounds |
| ¹³C NMR (Expected) | Signal ~35-40 ppm (N-CH₃), Signal ~75-85 ppm (C5-I), Signal ~130-135 ppm (C4-H) | Analogous Compounds |
| HRMS (ESI) (Expected) | [M+H]⁺ calculated for C₃H₅IN₃⁺: 209.9523; found: within ±5 ppm | [14][15] |
The Synthetic Power of the C-I Bond: A Gateway to Molecular Diversity
The primary value of this compound is its role as a versatile intermediate. The carbon-iodine bond is an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of substituents at the 5-position.[4][18] This opens a gateway to vast chemical space from a single, readily accessible precursor.
Caption: Diversification of the 5-iodo-1,2,3-triazole scaffold via cross-coupling.
-
Suzuki-Miyaura Coupling : Reacting the iodotriazole with various aryl or heteroaryl boronic acids provides access to a vast library of 5-aryl-1,2,3-triazoles. This is one of the most widely used C-C bond-forming reactions in pharmaceutical development.[6][19]
-
Sonogashira Coupling : This reaction with terminal alkynes yields 5-alkynyl-1,2,3-triazoles, introducing a linear, rigid linker that is valuable in materials science and as a precursor for further transformations.[4]
-
Buchwald-Hartwig Amination : The formation of C-N bonds via coupling with primary or secondary amines produces 5-amino-1,2,3-triazoles, introducing key hydrogen-bond donors and acceptors that can significantly modulate biological activity.[18][19]
The ability to perform these transformations efficiently on the this compound core underscores its foundational importance for researchers in drug development and chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PubChemLite - this compound (C3H4IN3) [pubchemlite.lcsb.uni.lu]
- 17. capotchem.com [capotchem.com]
- 18. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Strategic Value of a Halogenated Heterocycle
An In-Depth Technical Guide to 5-Iodo-1-methyl-1H-1,2,3-triazole: Synthesis, Reactivity, and Applications
In the landscape of modern medicinal chemistry and drug development, the 1,2,3-triazole scaffold has established itself as a privileged structure.[1][2][3] Its remarkable stability, capacity for hydrogen bonding, and role as a bioisostere for the amide bond have made it a cornerstone in the design of novel therapeutics.[4] Within this class of compounds, this compound emerges not as an end-product, but as a pivotal intermediate—a versatile building block engineered for diversification. The strategic placement of an iodine atom on the triazole core transforms a simple heterocycle into a powerful platform for generating complex molecular architectures through the elegance of cross-coupling chemistry. This guide provides a senior application scientist's perspective on the synthesis, characterization, and strategic application of this valuable compound.
Core Characteristics and Spectroscopic Profile
Understanding the fundamental properties of this compound is the first step toward its effective utilization. The compound is a stable, crystalline solid under standard conditions. Its core data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₄IN₃ | PubChem[5] |
| Molecular Weight | 208.99 g/mol | PubChem[5] |
| Monoisotopic Mass | 208.94499 Da | PubChem[5] |
| InChIKey | RRRKYKMVUDVTHC-UHFFFAOYSA-N | PubChem[5] |
| Predicted XlogP | 0.4 | PubChem[5] |
Spectroscopic Validation
From a practical standpoint, confirming the identity and purity of the synthesized material is paramount. The expected spectroscopic signatures are as follows:
-
¹H NMR: The proton NMR spectrum is expected to be simple. A singlet corresponding to the methyl protons (N-CH₃) would likely appear around 3.5-4.0 ppm. Another singlet for the triazole ring proton (C4-H) would be observed further downfield, typically in the 7.5-8.0 ppm region.
-
¹³C NMR: The carbon spectrum will show three distinct signals: one for the methyl carbon, and two for the triazole ring carbons (C4 and C5). The C5 carbon, being directly attached to the iodine atom, would be significantly shifted and its signal potentially broadened due to the quadrupole moment of iodine.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is definitive. In ESI+ mode, the protonated molecular ion [M+H]⁺ would be observed at m/z 209.9523, confirming the elemental composition.[5]
Synthesis: A Modern Approach to a Classic Reaction
The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles is most efficiently achieved through a multicomponent reaction that leverages the principles of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". For 5-iodo-triazoles, a highly effective strategy involves the in situ generation of a copper(I) catalyst and an electrophilic iodine source, which collectively mediate the cycloaddition of an azide and a terminal alkyne.[6][7]
This one-pot, three-component approach is superior to sequential methods as it avoids the isolation of potentially unstable intermediates like iodoalkynes and offers higher overall yields and operational simplicity.[7][8]
Reaction Causality: Why This Method Excels
The choice of an in situ generation method using a copper(II) precatalyst (like copper(II) perchlorate or sulfate) and an iodide source (like sodium iodide) is deliberate.[6] This combination not only produces the active Cu(I) catalyst but also generates electrophilic triiodide ions (I₃⁻).[6] Mechanistic studies suggest that the reaction proceeds via the formation of a copper(I) triazolide intermediate, which is then iodinated by the triiodide ion.[6] This pathway is more efficient than using pre-formed CuI and molecular iodine (I₂). The inclusion of a tertiary amine base is critical to neutralize the acid generated during the reaction, driving the equilibrium towards the product.[6]
Diagram: Synthetic Workflow
Caption: One-pot synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is an adapted, representative procedure based on established methods for synthesizing 5-iodo-1,4-disubstituted-1,2,3-triazoles.[6][8]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the terminal alkyne (1.0 equiv.), methyl azide (1.1 equiv., handled with extreme care as a solution), and a tertiary amine (e.g., triethylamine, 1.0 equiv.) in a suitable solvent system such as a 1:1 mixture of water and t-butanol.
-
Catalyst Addition: To the stirring solution, add sodium iodide (1.5 equiv.) followed by copper(II) sulfate pentahydrate (0.1 equiv.). The solution will typically change color as the reaction initiates.
-
Reaction: Allow the reaction mixture to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting alkyne is fully consumed. This typically takes 4-12 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity: The Power of the C-I Bond
The synthetic value of this compound lies in the reactivity of the C5-Iodo substituent. This bond provides a robust and versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[9] The electron-deficient nature of the triazole ring enhances the electrophilicity of the C5 position, making it an excellent substrate for oxidative addition to a Pd(0) catalyst—the rate-determining step in many cross-coupling cycles.[10][11]
This reactivity allows for the late-stage functionalization of the triazole core, a highly desirable feature in drug discovery for building structure-activity relationships (SAR).
Key Derivatization Pathways
-
Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with boronic acids or esters, enabling the introduction of a wide array of aryl and heteroaryl moieties.
-
Sonogashira Coupling: Forms C-C triple bonds by reacting with terminal alkynes, a key method for creating extended, rigid structures or for subsequent "click" reactions.
-
Buchwald-Hartwig Amination: Forms C-N bonds, allowing for the installation of primary or secondary amines.
-
Stille Coupling: Forms C-C bonds using organostannane reagents.
Diagram: Derivatization Pathways
Caption: Key cross-coupling reactions for derivatizing the title compound.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
-
Setup: To a microwave vial or Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 equiv.).
-
Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC/LC-MS analysis indicates the consumption of the starting iodide.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are dried, concentrated, and purified via flash chromatography to yield the 5-aryl-1-methyl-1H-1,2,3-triazole product.
Applications in Drug Discovery and Chemical Biology
The true utility of this compound is realized in its application as a strategic tool for creating novel chemical entities with potential biological activity.
-
Scaffold for Library Synthesis: The reliable and versatile cross-coupling chemistry allows for the rapid generation of large libraries of 1,4,5-trisubstituted triazoles.[9] These libraries are essential for high-throughput screening campaigns to identify hit compounds against various biological targets, including enzymes and receptors.[3][12]
-
Bioisosteric Replacement: The resulting triazole core can act as a stable mimic of an amide bond, often improving metabolic stability and pharmacokinetic properties of a lead compound.[1][4]
-
Fragment-Based Drug Discovery (FBDD): The small, functionalized triazole core serves as an excellent fragment for FBDD. The iodine handle allows for the systematic "growing" of the fragment once an initial low-affinity hit is identified.
-
Chemical Biology Probes: The Sonogashira coupling reaction is particularly powerful for installing terminal alkynes onto the triazole. This alkyne group can then be used in a second click reaction (CuAAC) to attach reporter tags, such as fluorophores or biotin, for use in target identification and validation studies.[8]
The 1,2,3-triazole motif is present in numerous compounds explored for anticancer, antimicrobial, antiviral, and anti-inflammatory activities, underscoring the therapeutic potential of derivatives synthesized from this iodo-intermediate.[3][12][13]
Conclusion
This compound is more than just another heterocycle; it is a testament to the power of strategic design in chemical synthesis. Its efficient one-pot synthesis and, more importantly, the versatile reactivity of its C-I bond make it an indispensable tool for researchers in drug discovery and chemical biology. By providing a reliable entry point to a vast chemical space of 1,4,5-trisubstituted triazoles, this compound empowers scientists to rapidly iterate on molecular designs, accelerate the development of structure-activity relationships, and ultimately, discover novel molecules with significant therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. PubChemLite - this compound (C3H4IN3) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
5-Iodo-1-methyl-1H-1,2,3-triazole structural analysis
An In-depth Technical Guide to the Structural Analysis of 5-Iodo-1-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structural analysis of this compound, a key building block in synthetic and medicinal chemistry. The strategic placement of the iodine atom on the triazole ring offers a versatile handle for a variety of chemical transformations, making a thorough understanding of its structural characteristics paramount for its effective application.
The reliable synthesis of this compound is foundational to its use. A common and efficient method involves the direct iodination of 1-methyl-1H-1,2,3-triazole.
Experimental Protocol: Synthesis
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
1-methyl-1H-1,2,3-triazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-1H-1,2,3-triazole in anhydrous acetonitrile.
-
To this solution, add N-Iodosuccinimide (typically 1.1 equivalents) portion-wise at room temperature.
-
Allow the reaction to stir for 12-24 hours, monitoring its progress by thin-layer chromatography.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue is then taken up in dichloromethane and washed sequentially with saturated aqueous sodium thiosulfate solution (to quench excess NIS) and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.
Purification
The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Workflow
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Iodo-1-methyl-1H-1,2,3-triazole
Introduction: The Strategic Importance of 5-Substituted 1-methyl-1H-1,2,3-triazoles in Modern Drug Discovery
The 1,2,3-triazole scaffold has emerged as a cornerstone in medicinal chemistry, valued for its unique electronic properties, metabolic stability, and capacity to engage in hydrogen bonding.[1][2] This five-membered heterocycle is a well-recognized pharmacophore and a bioisostere for amide bonds, making it a privileged structure in the design of novel therapeutics.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5] The functionalization of the triazole ring is therefore a critical endeavor in the generation of compound libraries for drug screening.
Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool.[6][7] This palladium-catalyzed reaction between an organohalide and an organoboron species offers high functional group tolerance, readily available starting materials, and generally mild reaction conditions.[6][8]
This document provides a comprehensive guide to the Suzuki coupling of 5-Iodo-1-methyl-1H-1,2,3-triazole with a range of aryl and heteroaryl boronic acids. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols for both conventional and microwave-assisted synthesis, and discuss the critical parameters for successful execution and optimization.
Mechanism and Key Considerations for Success
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][9] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for a specific substrate like this compound.
The key steps are:
-
Oxidative Addition: A Pd(0) species inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.[6][9] Aryl iodides are highly reactive electrophiles in this step, often allowing for milder reaction conditions compared to bromides or chlorides.[7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[6][9]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Coupling with this compound:
-
Choice of Catalyst: While Pd(PPh₃)₄ is a classic choice, modern catalysts often provide superior results.[11] Buchwald and Nolan-type pre-catalysts, for example, are often more active and stable.[12] For heteroaryl couplings, ligands like SPhos or XPhos can be particularly effective.[12] Palladium(II) acetate (Pd(OAc)₂) in combination with a phosphine ligand is also a common and effective system.[13]
-
The Role of the Base: The base is crucial for activating the boronic acid.[10] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used.[14][15] The choice of base can significantly impact yield, and K₂CO₃ is often a good starting point due to its balance of reactivity and cost-effectiveness.[16]
-
Solvent System: Suzuki couplings are often performed in a mixture of an organic solvent and water.[17] Common organic solvents include 1,4-dioxane, toluene, or tetrahydrofuran (THF).[7] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. A 4:1 or 3:1 ratio of organic solvent to water is typical.[11][13]
-
Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen.[15] It is imperative to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and ensure reproducibility.
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol provides a robust, general procedure for the Suzuki coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or a suitable ligand (4-10 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)
-
1,4-Dioxane (or Toluene/THF)
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate/oil bath
-
Ethyl acetate, brine, and anhydrous sodium sulfate for workup
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 223 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(OAc)₂ (0.03 mmol, 6.7 mg) and PPh₃ (0.06 mmol, 15.7 mg).
-
Inerting the System: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-1-methyl-1H-1,2,3-triazole.
Protocol 2: Microwave-Assisted Method
Microwave irradiation can significantly reduce reaction times and often improve yields.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial with a crimp cap.
Procedure:
-
Vial Preparation: In a 10 mL microwave vial equipped with a small magnetic stir bar, combine this compound (e.g., 0.5 mmol, 111.5 mg), the arylboronic acid (0.6 mmol), potassium carbonate (1.0 mmol, 138 mg), and the palladium catalyst system (e.g., Pd(OAc)₂/PPh₃).
-
Solvent Addition: Add degassed 1,4-dioxane (2 mL) and degassed deionized water (0.5 mL).
-
Sealing and Inerting: Crimp the vial shut. Purge the vial with inert gas for 5-10 minutes by inserting inlet and outlet needles through the septum.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 120-140 °C for 15-30 minutes.
-
Workup and Purification: After the reaction, cool the vial to room temperature using compressed air. Carefully open the vial and work up the reaction mixture as described in the conventional protocol (steps 6-9).[18]
Figure 2: General experimental workflow for the Suzuki coupling reaction.
Data Presentation: Scope of the Reaction
The following table summarizes representative results for the Suzuki coupling of this compound with various boronic acids, adapted from established protocols for similar heteroaryl iodides.[16][19][20] Conditions are based on Protocol 1.
| Entry | Boronic Acid | Product | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 1-methyl-5-phenyl-1H-1,2,3-triazole | 6 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-1-methyl-1H-1,2,3-triazole | 8 | 88 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole | 6 | 95 |
| 4 | 3-Pyridinylboronic acid | 1-methyl-5-(pyridin-3-yl)-1H-1,2,3-triazole | 12 | 75 |
| 5 | 2-Thiopheneboronic acid | 1-methyl-5-(thiophen-2-yl)-1H-1,2,3-triazole | 10 | 81 |
Yields are isolated yields after column chromatography and are illustrative.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Ineffective base. | 1. Use a fresh bottle of catalyst or switch to a more robust pre-catalyst. 2. Ensure thorough degassing of solvents and proper inerting of the flask. 3. Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄) and ensure it is finely powdered.[15] |
| Protodeborylation | The boronic acid is unstable under the reaction conditions, leading to a side reaction with the solvent or trace water. | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄), lower the reaction temperature, or use a boronic ester (e.g., a pinacol ester) which can be more stable. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative coupling of the boronic acid. | Improve the degassing and inerting procedure. Ensure all reagents and solvents are properly handled to exclude oxygen. |
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 5-aryl- and 5-heteroaryl-1-methyl-1H-1,2,3-triazoles. The protocols detailed herein provide a solid foundation for researchers in drug discovery and medicinal chemistry to access these valuable compounds. By carefully controlling key parameters such as the choice of catalyst, base, and solvent, and by ensuring an inert reaction environment, high yields of the desired products can be achieved. The versatility of this reaction will undoubtedly continue to fuel the development of novel 1,2,3-triazole-based therapeutics for the foreseeable future.[2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. benchchem.com [benchchem.com]
- 19. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sonogashira Coupling of 5-Iodo-1-methyl-1H-1,2,3-triazole
Introduction: The Strategic Union of Triazoles and Alkynes
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Recognized for its exceptional metabolic stability and capacity to act as a bioisostere for amide bonds, the triazole ring is a privileged structure in a variety of pharmacologically active agents, including anticancer, antibacterial, and antiviral drugs.[1][2][4][5] The functionalization of this versatile heterocycle is key to unlocking its full potential.
The Sonogashira cross-coupling reaction stands as a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[6][7] This palladium- and copper-cocatalyzed reaction is celebrated for its mild reaction conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of complex organic molecules, natural products, and functional materials.[6][7]
This document provides a detailed guide to the Sonogashira coupling of 5-iodo-1-methyl-1H-1,2,3-triazole. We will delve into the mechanistic underpinnings of the reaction, offer a robust and validated experimental protocol, and provide insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful coupling for the synthesis of novel 1,2,3-triazole derivatives.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira coupling proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8] Understanding this mechanism is crucial for rational optimization and troubleshooting.
-
The Palladium Cycle: The cycle commences with the oxidative addition of the this compound to a palladium(0) complex, forming a Pd(II)-triazolyl intermediate.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide. This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide then transfers its acetylide group to the palladium(II) complex in a step known as transmetalation. This is often the rate-determining step of the reaction.[9]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynyl-1-methyl-1H-1,2,3-triazole product and regenerate the palladium(0) catalyst, allowing the cycle to continue.
Caption: The dual catalytic cycle of the Sonogashira coupling.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required for specific substrates.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Reaction Setup and Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.05-0.10 equiv).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2-3 equiv). Stir the mixture to dissolve the solids.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen, which can lead to undesirable alkyne homocoupling (Glaser coupling).[10]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the specific alkyne and should be determined empirically.[10]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[10] The disappearance of the starting materials and the appearance of a new, typically more non-polar, product spot indicates the reaction is proceeding.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the amine base and copper salts. Wash further with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 5-alkynyl-1-methyl-1H-1,2,3-triazole.
Caption: Experimental workflow for Sonogashira coupling.
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.
| Observation | Potential Cause | Recommended Solution |
| No or low conversion | Inactive catalyst | Use fresh palladium and copper catalysts. Ensure proper degassing to prevent catalyst deactivation.[10] |
| Low reaction temperature | Gradually increase the reaction temperature. Aryl iodides are generally reactive at room temperature, but some substrates may require gentle heating.[10] | |
| Inappropriate solvent or base | Screen different solvents (e.g., DMF, toluene) and bases (e.g., DIPA, DBU). Ensure the base is dry.[10] | |
| Formation of black precipitate (Palladium black) | Catalyst decomposition | Use high-purity reagents and solvents. Some solvents like THF may promote palladium black formation; consider alternatives.[10][11] |
| Significant alkyne homocoupling (Glaser coupling) | Presence of oxygen | Rigorous degassing is crucial.[10] Consider a copper-free Sonogashira protocol if homocoupling persists.[6] |
| Excess copper catalyst | Reduce the loading of the copper co-catalyst. | |
| Complex reaction mixture | Side reactions | Lower the reaction temperature. Re-evaluate the stoichiometry of the reagents. |
Conclusion
The Sonogashira coupling of this compound is a highly effective method for the synthesis of a diverse range of functionalized triazoles. A thorough understanding of the reaction mechanism, coupled with a carefully executed experimental protocol, will enable researchers to successfully employ this reaction in their synthetic endeavors. The insights provided in this guide serve as a foundation for the development of novel molecules with potential applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Applications of 5-Iodo-1-methyl-1H-1,2,3-triazole in medicinal chemistry
An In-Depth Guide to the Applications of 5-Iodo-1,2,3-Triazoles in Medicinal Chemistry
Introduction: The Rise of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the 1,2,3-triazole ring has emerged as a "privileged scaffold."[1][2] Its remarkable metabolic stability, capacity for hydrogen bonding, and dipole character make it an attractive component in the design of novel therapeutic agents.[3][4] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this valuable core readily accessible.[5][6]
Within this class of compounds, 5-iodo-1,2,3-triazoles, and specifically derivatives like 5-Iodo-1-methyl-1H-1,2,3-triazole, represent a particularly powerful and versatile class of building blocks. The iodine atom at the C5 position is not merely a substituent; it is a strategic functional handle that unlocks a vast chemical space for drug discovery professionals. This guide provides a detailed exploration of the synthesis and key applications of these iodinated triazoles, offering both conceptual understanding and practical protocols for researchers in the field.
Core Synthesis: Accessing the Iodo-Triazole Gateway
The most efficient and widely adopted method for synthesizing 5-iodo-1,4-disubstituted-1,2,3-triazoles is a one-pot, multicomponent reaction involving a terminal alkyne, an organic azide, and an iodine source, all orchestrated by a copper catalyst.[7][8] This approach is valued for its operational simplicity and high efficiency.[8][9] The in-situ generation of copper(I) species and an electrophilic iodine source is central to the reaction's success, leading directly to the desired iodinated product with high selectivity over the corresponding 5-proto-triazole.[7][10]
General Synthetic Workflow Diagram
Caption: One-pot synthesis of 5-iodo-1,2,3-triazoles.
Protocol 1: Synthesis of 5-Iodo-1,4-disubstituted-1,2,3-triazoles
This protocol is adapted from established literature procedures for the copper-catalyzed multicomponent synthesis.[8][10] The causality behind this one-pot method lies in the synergistic action of the copper catalyst and the iodinating agent, which allows for the sequential formation of the triazole ring followed by immediate C-H functionalization at the 5-position.
Materials:
-
Terminal Alkyne (1.0 equiv)
-
Organic Azide (1.1 equiv)
-
Copper(I) Iodide (CuI, 10 mol%)
-
N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.2 equiv)[8]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (optional, e.g., Triethylamine, 1.5 equiv)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the terminal alkyne (1.0 mmol), organic azide (1.1 mmol), and CuI (0.1 mmol).
-
Add the anhydrous solvent (e.g., DCM, 10 mL).
-
Stir the mixture at room temperature for 10-15 minutes. The choice of room temperature is often sufficient for the initial cycloaddition, making the protocol mild.
-
Add the iodinating agent (e.g., NIS, 1.2 mmol) to the reaction mixture in one portion. The reaction is often exothermic; maintain stirring.
-
If the alkyne or azide is unreactive, the addition of a base like triethylamine can facilitate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Extract the mixture with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 5-iodo-1,4-disubstituted-1,2,3-triazole.
| Catalyst System | Iodine Source | Typical Solvent | Advantage | Reference |
| CuI | N-Iodosuccinimide (NIS) | DCM / THF | High efficiency and selectivity. | [7] |
| CuI | N-Bromosuccinimide (NBS) | Acetonitrile | Provides both I+ and Cu+ sources.[8] | [8] |
| Cu(II) perchlorate / NaI | In-situ generated I₃⁻ | Acetonitrile | Mediated by in-situ generated Cu(I).[10] | [10] |
Application I: A Hub for Molecular Diversification via Cross-Coupling
The true power of the 5-iodo-triazole scaffold lies in its ability to serve as a versatile precursor for creating vast libraries of 1,4,5-trisubstituted triazoles. The carbon-iodine bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of chemical moieties with high precision and regioselectivity.[11]
A. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction facilitates the coupling of the 5-iodo-triazole with a terminal alkyne, a powerful method for extending molecular scaffolds and accessing compounds with unique linear geometries.[12] This reaction proceeds via a dual catalytic cycle involving both palladium and copper.[13]
Caption: Catalytic cycles of the Sonogashira coupling.
This protocol provides a general method for introducing alkynyl groups at the C5 position of the triazole ring.[13][14] The choice of a palladium catalyst with appropriate ligands and a copper(I) co-catalyst is critical for efficient turnover. The base is required to deprotonate the terminal alkyne, forming the reactive copper acetylide.[12]
Materials:
-
This compound derivative (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 4-10 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 3.0 equiv)
-
Anhydrous Solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 5-iodo-triazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add the anhydrous solvent (5 mL) followed by the base (3.0 mmol).
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 50-80 °C. The specific temperature depends on the reactivity of the substrates and should be optimized.
-
Monitor the reaction by TLC. Upon completion (typically 2-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the 1,4,5-trisubstituted triazole product.[13]
B. Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Groups
The Suzuki-Miyaura coupling is one of the most robust methods for forming C(sp²)-C(sp²) bonds, making it invaluable for installing diverse aryl and heteroaryl moieties onto the triazole core.[15][16] This reaction is highly valued in medicinal chemistry for its broad functional group tolerance and readily available boronic acid coupling partners.[17]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
This protocol outlines a general procedure for the Suzuki coupling.[16][18] The key mechanistic step is the transmetalation of the organic group from the activated boronic acid to the palladium center.[17][19] The base is crucial not only for activating the boronic acid but also for facilitating the reductive elimination step.
Materials:
-
This compound derivative (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Water, typically 4:1)
Procedure:
-
In a Schlenk flask, combine the 5-iodo-triazole (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.
-
Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1,4,5-trisubstituted triazole.[18]
Application II: Precursor for Radiofluorination in PET Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires molecules labeled with positron-emitting radionuclides, most commonly Fluorine-18 ([¹⁸F]). 5-Iodo-1,2,3-triazoles have emerged as excellent precursors for the synthesis of 5-[¹⁸F]fluoro-1,2,3-triazoles via an aqueous Iodine–[¹⁸F]Fluorine Exchange ([¹⁸F]IFX) reaction.[20] This method is advantageous because it often proceeds under no-carrier-added conditions and uses the readily available aqueous [¹⁸F]fluoride.
Radiofluorination Workflow Diagram
Caption: Workflow for Iodine–[18F]Fluorine Exchange.
Protocol 4: Aqueous Iodine–[¹⁸F]Fluorine Exchange ([¹⁸F]IFX)
This protocol is based on a published method for the radiofluorination of 5-iodo-triazoles.[20] The mechanism is thought to proceed through an open diazo intermediate, and a high temperature (≥140 °C) is typically required to initiate the exchange.[20][21]
Materials:
-
5-Iodo-1,4-disubstituted-1H-1,2,3-triazole precursor (approx. 5 mg)
-
Aqueous [¹⁸F]Fluoride solution (0.37–0.76 GBq)
-
Potassium Carbonate (K₂CO₃, approx. 30 µg)
-
Co-solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microwave reactor vial
Procedure:
-
To a microwave vial, add the 5-iodo-triazole precursor (5 mg) and K₂CO₃ (30 µg).
-
Add the aqueous [¹⁸F]fluoride solution to the vial, followed by the co-solvent (e.g., 500 µL DMSO).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 140-160 °C for 10-20 minutes. The high temperature is a critical parameter for driving the halogen exchange.
-
After the reaction, cool the vial to room temperature.
-
The radiochemical conversion (RCC) is determined by radio-TLC or radio-HPLC analysis of the crude reaction mixture.
-
The final 5-[¹⁸F]fluoro-1,2,3-triazole product is purified using semi-preparative HPLC.
| Precursor Substitution | Co-Solvent | Temperature (°C) | Time (min) | Reported RCC (%) | Reference |
| 1,4-dimethyl | DMSO | 150 | 20 | 50 | [20] |
| 1-benzyl, 4-phenyl | DMSO | 140 | 20 | ~50 | [20] |
| 1-PEG, 4-phenyl | DMSO | 140 | 20 | ~60 | [20] |
Application III: A Scaffold for Bioisosteric Replacement
Bioisosterism—the replacement of a functional group within a biologically active molecule with another group having similar physical or chemical properties—is a cornerstone of rational drug design. The 1,2,3-triazole ring is an excellent bioisostere for the trans-amide bond, a ubiquitous feature in peptides and proteins.[22][23][24] The 1,4,5-trisubstituted triazoles, readily synthesized from 5-iodo precursors, offer a superior structural mimic compared to 1,4-disubstituted triazoles, as they allow for the precise spatial positioning of three substituents, more closely replicating the geometry of a substituted amide or other complex functional groups.[4][24] This replacement can enhance metabolic stability by removing a site of enzymatic hydrolysis, improve pharmacokinetic properties, or refine binding interactions.[22][25]
Diagram of Amide Bioisosteric Replacement
Caption: 1,2,3-Triazole as a stable bioisostere for an amide bond.
This strategy has been successfully employed to design peptidomimetics, enzyme inhibitors, and other therapeutic agents where replacing a labile amide or ester bond with the robust triazole ring leads to superior drug candidates.[24][26]
Conclusion
This compound and its analogues are far more than simple heterocyclic compounds; they are powerful enablers in the field of medicinal chemistry. Their straightforward synthesis provides an accessible entry point, while the strategically placed iodine atom acts as a gateway to immense molecular diversity. Through robust and predictable cross-coupling reactions, researchers can rapidly generate libraries of complex 1,4,5-trisubstituted triazoles for structure-activity relationship (SAR) studies. Furthermore, their utility as precursors for radiolabeling opens doors for developing novel diagnostic tools, and their role in sophisticated bioisosteric replacement strategies allows for the rational design of more stable and effective drugs. As the demand for novel therapeutics continues to grow, the applications of this versatile iodinated scaffold are certain to expand, solidifying its place as an indispensable tool in the drug discovery arsenal.
References
- 1. researchgate.net [researchgate.net]
- 2. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 8. A convenient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole: multicomponent one-pot reaction of azide and alkyne mediated by CuI-NBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. iris.unimore.it [iris.unimore.it]
- 25. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 5-Iodo-1-methyl-1H-1,2,3-triazole
Introduction: The Versatility of a Privileged Scaffold
The 1,2,3-triazole motif is a cornerstone in modern medicinal chemistry and materials science, prized for its exceptional chemical stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1] The strategic introduction of a halogen, specifically iodine, at the 5-position of the triazole ring transforms this stable core into a versatile synthetic handle. 5-Iodo-1-methyl-1H-1,2,3-triazole, in particular, serves as a highly valuable building block, enabling the introduction of a diverse array of chemical functionalities through well-established palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and subsequent functionalization of this key intermediate. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
PART 1: Synthesis of the Starting Material: this compound
A reliable and scalable synthesis of the starting material is paramount for any subsequent functionalization campaign. The following two-step protocol outlines the methylation of 1H-1,2,3-triazole followed by a regioselective iodination.
Step 1: Synthesis of 1-Methyl-1H-1,2,3-triazole
The methylation of 1H-1,2,3-triazole can be achieved under basic conditions. The use of a strong base ensures complete deprotonation, facilitating the subsequent alkylation.
Protocol 1: Methylation of 1H-1,2,3-triazole
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| 1H-1,2,3-Triazole | 69.07 g/mol | 5.00 g | 72.4 | 1.0 |
| Sodium Methoxide | 54.02 g/mol | 4.30 g | 79.6 | 1.1 |
| Iodomethane | 141.94 g/mol | 5.00 mL (11.4 g) | 80.3 | 1.11 |
| Methanol (MeOH) | - | 100 mL | - | - |
| Dichloromethane | - | As needed | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-1,2,3-triazole (5.00 g, 72.4 mmol) and methanol (100 mL).
-
Stir the mixture at room temperature until the triazole is fully dissolved.
-
Carefully add sodium methoxide (4.30 g, 79.6 mmol) portion-wise to the solution. The reaction is exothermic.
-
Once the addition is complete, stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium salt.
-
Slowly add iodomethane (5.00 mL, 80.3 mmol) to the reaction mixture via a syringe.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Resuspend the resulting solid in dichloromethane (DCM) and filter to remove the sodium iodide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer under reduced pressure to yield 1-methyl-1H-1,2,3-triazole as a colorless to pale yellow oil. The product is often of sufficient purity for the next step, but can be further purified by distillation if necessary.
Step 2: Iodination of 1-Methyl-1H-1,2,3-triazole
The direct iodination of the electron-rich triazole ring at the 5-position can be achieved using an electrophilic iodine source such as N-iodosuccinimide (NIS) or iodine monochloride. A common and effective method involves the in-situ generation of an electrophilic iodine species.[2]
Protocol 2: Synthesis of this compound
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| 1-Methyl-1H-1,2,3-triazole | 83.09 g/mol | 4.15 g | 50.0 | 1.0 |
| N-Iodosuccinimide (NIS) | 224.99 g/mol | 12.37 g | 55.0 | 1.1 |
| Acetonitrile (MeCN) | - | 100 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask protected from light, dissolve 1-methyl-1H-1,2,3-triazole (4.15 g, 50.0 mmol) in acetonitrile (100 mL).
-
Add N-iodosuccinimide (12.37 g, 55.0 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the orange/brown color disappears.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white to off-white solid.
PART 2: Palladium-Catalyzed Functionalization Protocols
The C-I bond at the 5-position of the triazole is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. The following section provides detailed protocols for three of the most powerful and widely used transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the this compound, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the iodide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol 3: Suzuki-Miyaura Coupling of this compound
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| This compound | 209.00 g/mol | 209 mg | 1.0 | 1.0 |
| Arylboronic Acid | Variable | Variable | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 g/mol | 58 mg | 0.05 | 0.05 |
| K₂CO₃ | 138.21 g/mol | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane/H₂O (4:1) | - | 5 mL | - | - |
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (209 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water (4:1, 5 mL) solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction can also be performed under microwave irradiation for a significantly reduced reaction time.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1-methyl-1H-1,2,3-triazole.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of C(sp)-C(sp²) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[5] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.
Mechanistic Rationale:
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the Suzuki-Miyaura reaction, this cycle involves the oxidative addition of the iodo-triazole to Pd(0), followed by reductive elimination of the final product.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) intermediate from the palladium cycle.
Figure 2: Interconnected Catalytic Cycles of the Sonogashira Reaction.
Protocol 4: Sonogashira Coupling of this compound
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| This compound | 209.00 g/mol | 209 mg | 1.0 | 1.0 |
| Terminal Alkyne | Variable | Variable | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 g/mol | 14 mg | 0.02 | 0.02 |
| CuI | 190.45 g/mol | 8 mg | 0.04 | 0.04 |
| Triethylamine (TEA) | - | 5 mL | - | - |
| Tetrahydrofuran (THF) | - | 5 mL | - | - |
Procedure:
-
To a dry Schlenk flask, add this compound (209 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (8 mg, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed tetrahydrofuran (5 mL) and triethylamine (5 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-1-methyl-1H-1,2,3-triazole.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][6] It allows for the synthesis of a wide range of aryl amines from aryl halides and primary or secondary amines.
Mechanistic Rationale:
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other cross-coupling reactions:
-
Oxidative Addition: Pd(0) adds to the iodo-triazole to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium amido complex.
-
Reductive Elimination: The aryl and amino groups are eliminated from the palladium center to form the C-N bond of the product and regenerate the Pd(0) catalyst.
Figure 3: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol 5: Buchwald-Hartwig Amination of this compound
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| This compound | 209.00 g/mol | 209 mg | 1.0 | 1.0 |
| Amine | Variable | Variable | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 g/mol | 23 mg | 0.025 | 0.025 (0.05 Pd) |
| XPhos | 476.62 g/mol | 29 mg | 0.06 | 0.06 |
| NaOtBu | 96.10 g/mol | 135 mg | 1.4 | 1.4 |
| Toluene | - | 5 mL | - | - |
Procedure:
-
In a glovebox, add this compound (209 mg, 1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (23 mg, 0.025 mmol), and XPhos (29 mg, 0.06 mmol) to a dry Schlenk tube.
-
Add degassed toluene (5 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-1-methyl-1H-1,2,3-triazole derivative.
PART 3: Safety, Handling, and Troubleshooting
Safety and Handling:
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium Catalysts: Palladium catalysts are often pyrophoric, especially on carbon supports, and should be handled under an inert atmosphere.[7] They are also toxic and should be handled with care.
-
Reagents: Many of the reagents used in these protocols, such as strong bases (NaOtBu, NaOMe), iodomethane, and organic solvents, are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere conditions. |
| Poor quality reagents | Use freshly distilled solvents and high-purity reagents. | |
| Insufficient heating | Increase the reaction temperature or switch to microwave heating. | |
| Formation of side products | Homocoupling of boronic acid (Suzuki) | Use a lower catalyst loading or a different ligand. |
| Glaser coupling of alkyne (Sonogashira) | Use a copper-free Sonogashira protocol or adjust the Pd/Cu ratio. | |
| Dehalogenation of starting material | Ensure strictly anaerobic conditions. A different base or ligand may also help. | |
| Difficulty in purification | Co-elution of product and byproducts | Optimize the mobile phase for column chromatography. Consider a different stationary phase or recrystallization. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of highly functionalized molecules. The palladium-catalyzed cross-coupling reactions detailed in this application note provide reliable and efficient pathways to a wide range of derivatives. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can effectively leverage this key intermediate in their drug discovery and materials science endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer age ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05960F [pubs.rsc.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. honrel.com [honrel.com]
The Versatile Building Block: A Guide to the Experimental Use of 5-Iodo-1-methyl-1H-1,2,3-triazole
In the landscape of modern drug discovery and medicinal chemistry, the 1,2,3-triazole scaffold has emerged as a "privileged structure."[1][2] Its remarkable metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds have cemented its importance in the synthesis of novel therapeutic agents.[3] Among the functionalized triazoles, 5-Iodo-1-methyl-1H-1,2,3-triazole stands out as a particularly versatile synthetic intermediate. The presence of the iodo group at the 5-position provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis and utilization of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
I. Synthesis of this compound: A Practical Approach
The most common and efficient method for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction.[4] For the preparation of 5-iodo-1,2,3-triazoles, a one-pot, three-component reaction is a highly effective strategy. This approach obviates the need to handle potentially unstable iodoalkynes.[5][6]
The following protocol is an adapted procedure for the synthesis of this compound based on established methods for similar compounds.[7][8]
Protocol 1: One-Pot Synthesis of this compound
This protocol describes the reaction of a terminal alkyne, an in-situ generated methyl azide, and an iodine source, catalyzed by copper(I).
Materials:
-
Terminal alkyne (e.g., ethynyltrimethylsilane)
-
Sodium azide (NaN₃)
-
Methyl iodide (CH₃I)
-
Copper(I) iodide (CuI)
-
N-Iodosuccinimide (NIS) or Iodine (I₂)
-
Solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
Procedure:
-
Safety First: All operations should be performed in a well-ventilated fume hood. Sodium azide is highly toxic and can form explosive metal azides. Methyl iodide is a carcinogen. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
To a stirred solution of the terminal alkyne (1.0 eq) in the chosen solvent, add sodium azide (1.2 eq) and methyl iodide (1.2 eq).
-
To this mixture, add CuI (0.1 eq) and the iodine source (e.g., NIS, 1.2 eq).
-
Finally, add the base (e.g., Et₃N, 2.0 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Causality Behind Experimental Choices:
-
One-Pot Procedure: This approach is chosen for its efficiency and for avoiding the isolation of methyl azide, which is a volatile and potentially explosive compound.
-
Copper(I) Catalyst: CuI is a common and effective catalyst for the azide-alkyne cycloaddition.
-
Iodine Source: N-Iodosuccinimide (NIS) is often preferred over iodine as it is a milder and more manageable iodinating agent.
-
Base: The base is crucial for the in-situ formation of the copper acetylide and to neutralize the HI generated during the reaction.
II. Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data based on the analysis of similar 1,2,3-triazole derivatives.[6][9]
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl group protons (N-CH₃) typically appearing around 3.8-4.2 ppm. A singlet for the triazole ring proton (C4-H) is expected, though this compound is substituted at C5. |
| ¹³C NMR | A signal for the methyl carbon (N-CH₃) around 35-40 ppm. Two signals for the triazole ring carbons (C4 and C5), with the C5 carbon bearing the iodine atom being significantly shifted upfield. |
| Mass Spec. | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₃H₄IN₃. The isotopic pattern of iodine should be observable. |
| IR Spec. | Characteristic peaks for C-H, C=N, and N-N stretching vibrations within the triazole ring. |
III. Applications in Cross-Coupling Reactions
The C-I bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents at the 5-position of the triazole ring, providing a powerful tool for generating molecular diversity in drug discovery programs.[10][11]
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[12][13]
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
De-gas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the de-gassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography or recrystallization.
| Parameter | Rationale |
| Palladium Catalyst | The choice of catalyst and ligand can significantly impact the reaction efficiency, depending on the electronic and steric properties of the coupling partners. |
| Base | The base is essential for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle. |
| Solvent System | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. |
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[10][14][15]
Caption: Workflow for Sonogashira cross-coupling.
Protocol 3: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Et₃N, DIPEA)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.1 eq).
-
Add the solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
| Parameter | Rationale |
| Copper(I) Cocatalyst | CuI is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. |
| Amine Base | The amine acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases. |
| Inert Atmosphere | It is important to exclude oxygen to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling). |
IV. Role in Medicinal Chemistry and Drug Development
The 1,2,3-triazole moiety is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and antiviral activities.[3][16] The ability to functionalize the 5-position of the 1-methyl-1,2,3-triazole ring through the cross-coupling reactions described above provides a rapid and efficient means to generate libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
The triazole ring can act as a rigid linker to orient pharmacophoric groups in a desired spatial arrangement for optimal interaction with a biological target. Furthermore, its electronic properties and ability to participate in hydrogen bonding can contribute to the overall binding affinity of a molecule to its target receptor or enzyme.
V. Safety and Handling
-
Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wear appropriate PPE.
-
Storage: Store in a cool, dry place away from light and incompatible materials. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
VI. References
-
“One pot” synthesis of 5‐iodo‐1,2,3‐triazoles using CuI and NBS. - ResearchGate. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
One-pot three-component synthesis of 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles from 1-copper(i) alkyne, azide and molecular iodine - RSC Publishing. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
A convenient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole: multicomponent one-pot reaction of azide and alkyne mediated by CuI-NBS - PubMed. (2008). Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2017). Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed. (2012). Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis, spectral analysis and in vitro anticancer activity of 1,2,3-triazole derivatives and their molecular docking studies. (2021). Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3 - The Royal Society of Chemistry. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
Halo‐1,2,3‐triazoles: Valuable Compounds to Access Biologically Relevant Molecules. (2024). Retrieved January 3, 2026, from --INVALID-LINK--
-
Multicomponent aqueous synthesis of 5‐iodo‐1,2,3‐triazoles and... - ResearchGate. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 3, 2026, from --INVALID-LINK--
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
Examples of 5‐iodo‐1,2,3‐triazolo‐carbanucleosides. - ResearchGate. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry - Benchchem. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (2020). Retrieved January 3, 2026, from --INVALID-LINK--
-
Suzuki-Miyaura Cross-Coupling Reagents - Sigma-Aldrich. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2023). Retrieved January 3, 2026, from --INVALID-LINK--
-
Triazole: A New Perspective in Medicinal Chemistry and Material Science - ResearchGate. (2022). Retrieved January 3, 2026, from --INVALID-LINK--
-
A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. (2014). Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis of 5-Organotellanyl-1H-1,2,3-triazoles: Functionalization of the 5-Position Scaffold by the Sonogashira Cross-Coupling Reaction | Request PDF - ResearchGate. (2022). Retrieved January 3, 2026, from --INVALID-LINK--
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed. (2024). Retrieved January 3, 2026, from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Bioconjugation techniques with 5-Iodo-1-methyl-1H-1,2,3-triazole
An In-Depth Guide to Advanced Bioconjugation Using 5-Iodo-1-methyl-1H-1,2,3-triazole
Introduction: Beyond Traditional "Click" Chemistry
In the landscape of modern drug development, chemical biology, and materials science, the ability to precisely link molecular components is paramount. Bioconjugation, the science of covalently attaching molecules to biomacromolecules like proteins, peptides, and nucleic acids, has been revolutionized by the advent of "click chemistry".[1] The cornerstone of this field is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its efficiency, specificity, and biocompatibility.[2][3][4] This reaction forges an exceptionally stable 1,2,3-triazole linkage, which serves as a robust and biologically inert bridge within complex molecular architectures.[5][6][7]
While the standard CuAAC reaction is incredibly powerful for creating a single, static linkage, the next frontier in bioconjugation demands greater modularity and the ability to perform sequential modifications. This is where functionalized triazoles, particularly 5-iodo-1,2,3-triazoles, emerge as transformative tools. The this compound scaffold is not merely a linker; it is a versatile chemical platform. It allows for an initial, highly selective bioconjugation event via CuAAC, followed by a secondary, orthogonal functionalization step at the now-activated 5-position of the triazole ring.[8][9][10]
This guide provides a detailed exploration of this two-stage bioconjugation strategy. We will delve into the underlying chemistry, present detailed protocols for both the initial triazole formation and its subsequent modification, and offer expert insights into the rationale behind the experimental design. This approach empowers researchers to move beyond simple conjugation and toward the creation of multifunctional, precisely engineered biomolecular constructs.
The Unique Chemistry of 5-Iodo-1,2,3-Triazoles
The utility of this compound in a modular bioconjugation workflow stems from the distinct reactivity of its components. The formation of the triazole ring itself is a classic click reaction, while the carbon-iodine (C-I) bond provides a handle for a suite of powerful cross-coupling reactions.
Mechanism of Formation: A One-Pot Strategy
The 5-iodo-1,2,3-triazole core is typically synthesized in a one-pot, three-component reaction involving a terminal alkyne, an azide, and an iodine source, all mediated by a copper(I) catalyst.[11][12] A critical insight into this reaction is that it does not proceed by direct iodination of a pre-formed copper-triazolide. Instead, the mechanism involves the rapid, copper-catalyzed formation of a 1-iodoalkyne intermediate in situ.[13][14] This iodoalkyne is then the active participant in the subsequent CuAAC reaction with the azide partner.
Understanding this mechanism is key to optimizing the reaction. To ensure the exclusive formation of the 5-iodotriazole over the corresponding 5-prototriazole (where a hydrogen atom is in the 5-position), conditions must favor the complete and rapid conversion of the terminal alkyne to the 1-iodoalkyne at the start of the reaction.[13]
The Power of the C-I Bond: A Gateway to Diversification
Once the 5-iodotriazole is formed and conjugated to a biomolecule, the C-I bond becomes the focal point for further chemistry. This bond is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[8][9][15] This opens up a vast chemical space for the late-stage introduction of diverse functional groups, such as:
-
Fluorescent Probes & Imaging Agents: For tracking and visualization.
-
Therapeutic Payloads: For creating antibody-drug conjugates (ADCs).
-
Targeting Ligands: To enhance binding affinity or specificity.
-
Crosslinking Agents: For studying protein-protein interactions.
This two-step approach is exceptionally powerful because the reaction conditions for palladium-catalyzed cross-coupling are orthogonal to the initial CuAAC reaction, allowing for a clean and high-yielding sequential modification.
A Modular, Two-Step Bioconjugation Workflow
The core application of this compound is a sequential, two-step process that transforms a simple conjugation into a platform for molecular engineering.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 13. Mechanism of Copper(I)-Catalyzed 5-Iodo-1,2,3-triazole Formation from Azide and Terminal Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Mechanism of Copper(I)-Catalyzed 5-Iodo-1,2,3-triazole Formation from Azide and Terminal Alkyne. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Iodo-1-methyl-1H-1,2,3-triazole as a Versatile Building Block in Bioactive Molecule Synthesis
Abstract
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, valued for its exceptional chemical stability, hydrogen bonding capabilities, and its role as a reliable bioisostere for amide bonds.[1][2] Its facile synthesis via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" has made it a ubiquitous linker in the development of novel therapeutics.[3][4][5] This guide focuses on a particularly valuable derivative, 5-Iodo-1-methyl-1H-1,2,3-triazole , a versatile synthetic intermediate. The presence of the iodo group at the 5-position provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the late-stage diversification of the triazole core. This allows researchers to rapidly generate libraries of complex molecules for screening against various biological targets, including kinases, PARP (Poly (ADP-ribose) polymerase), and other enzymes implicated in cancer and infectious diseases.[6][7][8]
This document provides detailed, field-proven protocols for the synthesis and subsequent functionalization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, complete with mechanistic insights and expert commentary.
Synthesis of the Key Intermediate: this compound
The preparation of the title compound is efficiently achieved through a one-pot, three-component reaction involving methylazide (generated in situ or used as a solution), a terminal alkyne, and an iodine source, catalyzed by copper. This approach, adapted from established procedures for 5-iodotriazole synthesis, is highly efficient and avoids the isolation of potentially hazardous intermediates.[9][10][11]
Protocol 1: One-Pot Synthesis of this compound
This protocol describes the synthesis from trimethylsilylacetylene, which offers advantages in handling and stability over acetylene gas.
Scientist's Note (Causality): The use of trimethylsilylacetylene followed by in situ desilylation provides a controlled source of the terminal alkyne. The reaction is driven by the formation of the highly stable triazole ring. Copper(I) iodide is the active catalyst that facilitates the cycloaddition, while N-iodosuccinimide (NIS) serves as an electrophilic iodine source to quench the copper-triazolide intermediate, directly yielding the 5-iodo product.[9]
Materials
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| Trimethylsilylacetylene | 98.22 | 10.0 | 1.0 |
| Azidomethane (solution in DCM) | 57.07 | 11.0 | 1.1 |
| Copper(I) Iodide (CuI) | 190.45 | 0.5 | 0.05 |
| N-Iodosuccinimide (NIS) | 224.98 | 12.0 | 1.2 |
| Potassium Fluoride (KF) | 58.10 | 15.0 | 1.5 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
| Dichloromethane (DCM), anhydrous | - | 20 mL | - |
Step-by-Step Procedure
-
To a dry 250 mL round-bottom flask under an argon atmosphere, add trimethylsilylacetylene (10.0 mmol) and anhydrous THF (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add potassium fluoride (15.0 mmol) to the mixture. This will effect the in situ desilylation.
-
In a separate, dry flask, dissolve azidomethane (11.0 mmol) in anhydrous DCM (20 mL). Caution: Azidomethane is volatile and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
Slowly add the azidomethane solution to the reaction flask at 0 °C.
-
Add copper(I) iodide (0.5 mmol) and N-iodosuccinimide (12.0 mmol) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
Purification & Characterization
-
Purification: The crude residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 7:3).
-
Expected Yield: 75-85%.
-
Characterization: The product is a white to pale yellow solid. ¹H NMR (CDCl₃): δ ~4.15 (s, 3H, N-CH₃), 7.60 (s, 1H, triazole C-H). ¹³C NMR (CDCl₃): δ ~37.0 (N-CH₃), ~75.0 (C-I), ~148.0 (C-H). MS (ESI): m/z calculated for C₃H₄IN₃ [M+H]⁺ 209.95, found 209.95.
Applications in Bioactive Molecule Synthesis via Cross-Coupling
The C5-I bond of the triazole is analogous to an iodo-benzene bond and is highly susceptible to palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse chemical functionalities, which is a cornerstone of modern drug discovery.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, coupling the iodo-triazole with various aryl or heteroaryl boronic acids or esters.[12][13][14] This is frequently used to append recognition elements that bind to specific pockets in target proteins.
Scientist's Note (Trustworthiness): The choice of base and solvent system is critical. Potassium phosphate (K₃PO₄) is often effective for heteroaryl boronic acids. A mixture of an organic solvent (like 1,4-dioxane or DME) and water is necessary to dissolve both the organic and inorganic reagents. Thoroughly degassing the solvent is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.[15]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 208.99 | 1.0 | 1.0 |
| (Hetero)aryl boronic acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Procedure
-
Combine this compound (1.0 mmol), the (hetero)aryl boronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol) in a microwave vial or Schlenk flask equipped with a stir bar.
-
Evacuate and backfill the vessel with argon three times.
-
Add the 1,4-dioxane (8 mL) and water (2 mL), which have been previously degassed by sparging with argon for 20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the vessel under a positive flow of argon.
-
Seal the vessel and heat the reaction to 80-100 °C (conventional heating) or 120 °C (microwave irradiation) for 1-4 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the mixture with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Boronic Acid Partner | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | 5-Phenyl-1-methyl-1H-1,2,3-triazole | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C | 92 | [16][17] |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-methyl-1H-1,2,3-triazole | Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O, 100°C | 87 | [16] |
| Pyridin-3-ylboronic acid | 5-(Pyridin-3-yl)-1-methyl-1H-1,2,3-triazole | Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 100°C | 78 |[13] |
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling enables the synthesis of C(sp²)-C(sp) bonds by reacting the iodo-triazole with a terminal alkyne.[18][19] This reaction is invaluable for introducing rigid, linear linkers into bioactive molecules, often used to probe deeper into binding pockets or to construct complex molecular architectures.
Scientist's Note (Expertise): This reaction uniquely employs a dual-catalyst system. The palladium catalyst performs the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a more reactive copper-acetylide intermediate.[20] This greatly accelerates the transmetalation step. An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is required both to neutralize the HI byproduct and to act as a solvent.
Protocol 3: General Procedure for Sonogashira Coupling
Materials
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 208.99 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.1 | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (TEA) | 101.19 | 5 mL | Solvent |
| Tetrahydrofuran (THF) | - | 5 mL | Solvent |
Step-by-Step Procedure
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF (5 mL) and degassed TEA (5 mL).
-
Add the terminal alkyne (1.1 mmol) via syringe.
-
Stir the reaction at room temperature for 4-12 hours. The formation of a triethylammonium iodide precipitate is often observed. Monitor by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the salts and catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for forging C-N bonds, linking the iodo-triazole to primary or secondary amines.[21][22] This reaction is critical for synthesizing molecules where an amino-linkage is essential for biological activity, such as in many kinase and PARP inhibitors that mimic the native amide substrates.[6][8]
Scientist's Note (Causality): This reaction is highly sensitive to the choice of ligand, base, and solvent. Bulky, electron-rich phosphine ligands (like XPhos or RuPhos) are often required to facilitate the difficult reductive elimination step that forms the C-N bond.[23] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine, allowing it to coordinate to the palladium center.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
Materials
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 208.99 | 1.0 | 1.0 |
| Amine (R¹R²NH) | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.60 | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | - | 10 mL | Solvent |
Step-by-Step Procedure
-
In an oven-dried Schlenk tube under argon, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol). Note: Add the base last to prevent catalyst degradation.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene (10 mL).
-
Seal the tube and heat to 100-110 °C for 8-24 hours, until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (10 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. longdom.org [longdom.org]
- 5. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of erythrina derivatives bearing a 1,2,3-triazole moiety as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Iodo-1,2,3-Triazoles
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of 5-iodo-1,2,3-triazoles. This guide is designed for researchers, medicinal chemists, and materials scientists who are leveraging this powerful C-C bond-forming reaction to synthesize complex molecules. The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, and its functionalization is of paramount importance.
However, the Suzuki coupling of nitrogen-rich heterocycles like 1,2,3-triazoles presents unique challenges. The Lewis basic nitrogen atoms of the triazole ring can coordinate to the palladium catalyst, leading to deactivation or "catalyst poisoning," which can result in low yields and sluggish reactions.[1][2] This guide provides field-proven troubleshooting advice, answers to frequently asked questions, and a validated starting protocol to help you navigate these challenges and achieve high-yield, reproducible results.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is critical for effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps, initiated by a Pd(0) species.[3][4] The choice of ligands, base, and solvent directly influences the efficiency of each step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the Oxidative Addition of the 5-iodo-1,2,3-triazole to the active Pd(0) catalyst. This is followed by Transmetalation , where the organic group from the activated boronic acid (boronate) is transferred to the palladium center.[5][6] This step is critically dependent on the base. Finally, Reductive Elimination forms the new C-C bond, releases the desired 5-aryl-1,2,3-triazole product, and regenerates the Pd(0) catalyst.[4][7]
Troubleshooting Guide
This section addresses the most common issues encountered during the Suzuki coupling of 5-iodo-1,2,3-triazoles.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst Poisoning: The triazole nitrogens are coordinating to the Pd center, inhibiting catalytic activity.[1] | • Switch to a more robust ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8][9] These can shield the metal center and promote reductive elimination. • Use a pre-catalyst: Buchwald pre-catalysts (e.g., XPhos Pd G2/G3) are often more effective for challenging substrates.[2][3] |
| 2. Ineffective Base: The chosen base may be too weak to activate the boronic acid for transmetalation or may have poor solubility.[6] | • Screen stronger bases: Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[10][11] • Improve base solubility: Use aqueous conditions (e.g., Dioxane/H₂O) or a phase-transfer catalyst if using an inorganic base in an organic solvent. | |
| 3. Low Reaction Temperature: The energy of activation for a key step (often oxidative addition) is not being met. | • Increase temperature: Incrementally increase the reaction temperature (e.g., from 80°C to 100-110°C). • Consider microwave irradiation: Microwave heating can significantly accelerate the reaction, often leading to higher yields in shorter times.[12] | |
| Significant Side Product Formation | 1. Protodeboronation: The boronic acid is reacting with trace water or other proton sources, replacing the boron group with hydrogen.[1][4] | • Use anhydrous conditions: Ensure all reagents and solvents are dry and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[13] • Use boronic esters: Pinacol esters are generally more stable and less prone to protodeboronation than boronic acids.[4] • Use a milder base: A very strong base can sometimes accelerate this side reaction. Consider KF or K₂CO₃ if K₃PO₄ is problematic.[5] |
| 2. Homocoupling (Glaser-type): Two molecules of the boronic acid couple together, especially in the presence of oxygen.[1] | • Thoroughly degas reagents: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling with Argon or Nitrogen for 20-30 minutes.[8] • Use a slight excess of boronic acid: Using 1.1-1.2 equivalents can help favor the cross-coupling pathway. | |
| Reaction Turns Black Immediately | 1. Catalyst Decomposition: The Pd(0) catalyst is decomposing to form palladium black, which is catalytically inactive. | • This is not always a sign of failure. Many successful Suzuki reactions with catalysts like Pd(dppf)Cl₂ turn black.[14] However, if no product is formed, it indicates a problem. • Use more stable pre-catalysts: Palladacycle or Buchwald pre-catalysts are often more resistant to decomposition.[8] • Ensure proper ligand-to-metal ratio: If generating the catalyst in situ (e.g., from Pd(OAc)₂ and a phosphine), ensure an adequate amount of ligand is present to stabilize the Pd(0) species. |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst system is the best starting point for 5-iodo-1,2,3-triazoles? For 5-iodo-1,2,3-triazoles, the C-I bond is quite reactive, so the primary challenge is often catalyst inhibition rather than oxidative addition. A good, versatile starting point is **[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) **.[15] It offers a good balance of reactivity and stability. If yields are low, moving to a more active system using a Buchwald ligand like SPhos or XPhos with a palladium source like Pd₂(dba)₃ or a dedicated pre-catalyst (e.g., SPhos Pd G2) is a logical next step.[2][9]
Q2: How do I select the optimal base and solvent? The choice is interconnected. For bases, K₃PO₄ and Cs₂CO₃ are often highly effective but require careful handling.[10][11] K₂CO₃ is a milder, less expensive option that works well in many cases.[15] The solvent system must solubilize the reagents and be compatible with the temperature.
-
Aprotic Polar Solvents: Dioxane, THF, and DME are excellent choices, often used with a small amount of water (e.g., 4:1 or 5:1 ratio) to help dissolve the inorganic base.[2][15]
-
Green Chemistry Approach: A recently developed method specifically for halo-1,2,3-triazoles utilizes water as the solvent with an expanded-ring N-heterocyclic carbene palladium complex, offering an environmentally friendly alternative.[16]
Q3: My boronic acid is very precious. How can I minimize the amount I use? To use near-stoichiometric amounts (e.g., 1.05 equivalents) of the boronic acid, you must rigorously prevent side reactions. This means:
-
Strictly Anhydrous & Inert Conditions: Use oven-dried glassware, anhydrous solvents, and maintain a positive pressure of argon.
-
Use a Boronic Ester: Convert the boronic acid to its pinacol ester, which is more robust against protodeboronation.[4]
-
Choose the Right Base: Use a non-aqueous base system if possible, or a base like KF which is effective under anhydrous conditions.[5]
Q4: Can I use 5-bromo- or 5-chloro-1,2,3-triazoles instead of the iodo- derivative? Yes, but the reactivity of the C-X bond follows the trend I > Br > OTf >> Cl.[17] While 5-iodo-triazoles are the most reactive, 5-bromo-triazoles can often be coupled successfully by using more active catalyst systems (e.g., Buchwald-type) and higher temperatures. Coupling 5-chloro-1,2,3-triazoles is significantly more challenging and requires highly specialized, electron-rich, and bulky phosphine or NHC ligands to facilitate the difficult oxidative addition step.[13][16]
Optimized Protocol: A Validated Starting Point
This protocol describes a general procedure for the Suzuki coupling of a 1-substituted-4-phenyl-5-iodo-1,2,3-triazole with an arylboronic acid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki coupling of 5-iodo-1,2,3-triazoles.
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 5-iodo-1,2,3-triazole (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground potassium carbonate (K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with dry Argon or Nitrogen. Repeat this cycle three times to ensure the atmosphere is completely inert.[13][18]
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v, to make a 0.2 M solution with respect to the limiting reagent) via syringe. The reaction mixture should be a stirrable slurry. Degas the solvent mixture by bubbling argon through it for at least 20 minutes prior to addition.
-
Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl₂ (0.03 equiv, 3 mol%).
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexanes/ethyl acetate gradient) to afford the pure 5-aryl-1,2,3-triazole product.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. wwjmrd.com [wwjmrd.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. quora.com [quora.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Iodo-1-methyl-1H-1,2,3-triazole
Welcome to the Technical Support Center for the synthesis of 5-Iodo-1-methyl-1H-1,2,3-triazole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis and improve your reaction outcomes. This guide is structured to address specific issues you may encounter, explaining not just the steps to take but the chemical principles behind them.
Core Synthetic Strategies
There are two primary, reliable strategies for synthesizing this compound. The optimal choice depends on the availability of starting materials, scalability, and desired purity profile.
Caption: Overview of the primary synthetic routes to this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem: Low or No Yield of this compound
Question: I am attempting to synthesize this compound, but my yields are consistently low, or the reaction fails entirely. What are the likely causes and how can I improve the outcome?
Answer: Low yield is a common challenge that can stem from several factors across the different synthetic routes. A systematic approach to troubleshooting is essential.
| Potential Cause | Scientific Rationale & Causality | Recommended Solution(s) |
| 1. Instability of Lithiated Intermediate (Two-Step Route) | Deprotonation of the triazole ring at C-5 with a strong base like n-BuLi creates a 5-lithiated intermediate. This species can be unstable, even at -78°C, and may decompose before the iodine electrophile is added, leading to N₂ extrusion.[1] | - Maintain Low Temperature: Ensure the reaction is kept at -78°C (dry ice/acetone bath) throughout the lithiation and quenching steps.[1]- Minimize Reaction Time: Add the iodine quench as soon as the deprotonation is complete. Short reaction times are critical.[1]- Inverse Addition: Consider adding the pre-formed lithiated triazole solution to a solution of iodine to ensure the electrophile is in excess. |
| 2. Inefficient Iodination (One-Pot Route) | The key step is the iodination of the copper(I) triazolide intermediate.[2] If the iodine source is not sufficiently electrophilic or if competing reactions consume the intermediate, the desired iodo-triazole will not form efficiently. | - Use an Activated Iodine Source: Employ N-Iodosuccinimide (NIS) or an in-situ generated electrophilic triiodide ion system (e.g., Cu(II) salt + NaI).[2][3]- Optimize Catalyst System: Ensure an active Cu(I) species is present. This can be generated in situ from CuSO₄ with a reducing agent (e.g., sodium ascorbate) or directly using a Cu(I) salt like CuI.[4] |
| 3. Competing Proto-Triazole Formation | The copper(I) triazolide intermediate can be protonated by trace amounts of acid or water in the reaction medium, leading to the formation of the non-iodinated 1-methyl-1H-1,2,3-triazole byproduct. This side reaction compromises the selectivity for the desired 5-iodo product.[2] | - Strictly Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).- Control Amine Additive: While an amine base is often required, excessive addition can promote the formation of the proto-triazole. Use no more than one molar equivalent of the amine.[2] |
| 4. Poor Substrate Purity | Impurities in the starting materials (e.g., 1-methyl-1H-1,2,3-triazole, methyl azide, or alkyne) can interfere with the catalyst or react with the base/iodinating agent, leading to a complex mixture and low yield. | - Purify Starting Materials: Purify the starting triazole by distillation or recrystallization.[5] Ensure the azide solution is clean and the alkyne is of high purity.- Check for Water: Both the starting triazole and its sodium salt can be hygroscopic. Ensure all materials are thoroughly dried before use.[5] |
Problem: Significant Amount of Deiodinated Byproduct Detected
Question: My final product contains a significant amount of 1-methyl-1H-1,2,3-triazole. What causes this deiodination and how can I prevent it?
Answer: The presence of the deiodinated (or "proto") triazole is a classic byproduct issue in this synthesis. It can form either during the reaction or during workup/purification.
Causality:
-
In-situ Protonation: As mentioned above, the copper-triazolide intermediate is susceptible to protonation from adventitious water or other proton sources, which competes directly with the desired iodination step.[2]
-
Reductive Deiodination: The C-I bond can be cleaved under certain conditions. This can be exacerbated by:
-
High Temperatures: Running the reaction at elevated temperatures can promote decomposition and deiodination.[6]
-
Certain Ligands/Additives: Some additives may facilitate reductive cleavage of the C-I bond.
-
Workup Conditions: Quenching with strong reducing agents or prolonged exposure to acidic/basic aqueous solutions during workup can lead to loss of the iodine.
-
Solutions:
-
Optimize Reaction Conditions:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many copper-catalyzed cycloadditions, room temperature is sufficient.[7]
-
Inert Atmosphere: Meticulously exclude air and moisture by using an inert atmosphere (N₂ or Ar).
-
-
Refine Workup Procedure:
-
Mild Quench: Quench the reaction with a neutral or mildly basic solution, such as saturated aqueous ammonium chloride (NH₄Cl) or a 10% NH₄OH solution.[7]
-
Avoid Strong Reducing Agents: Do not use quenching agents like sodium thiosulfate unless necessary to remove excess I₂, and even then, use it judiciously and at low temperatures.
-
Minimize Exposure: Minimize the time the product spends in aqueous solutions during extraction.
-
Problem: Difficult Purification of the Final Product
Question: I am struggling to isolate a pure sample of this compound. Column chromatography gives poor separation, and I suspect residual copper contamination.
Answer: Purification of iodotriazoles can be challenging due to the polarity of the triazole ring and its ability to chelate metal ions.
Solutions for Purification:
-
Removal of Copper Catalyst:
-
Aqueous Wash: Before chromatography, wash the crude product (dissolved in an organic solvent like DCM or EtOAc) with an aqueous solution of a chelating agent. A 10% aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt is effective at sequestering and removing residual copper ions.
-
Ammonia Wash: A wash with dilute aqueous ammonia (e.g., 10% NH₄OH) can also help remove copper by forming a water-soluble copper-ammonia complex.[7]
-
-
Chromatography Techniques:
-
Flash Chromatography: This is the most common method. Use a silica gel stationary phase.[7]
-
Solvent System Optimization: Start with a non-polar eluent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. The deiodinated byproduct is typically less polar than the iodo-product, so a shallow gradient can improve separation.
-
TLC Analysis: Before running a column, carefully develop a solvent system using Thin Layer Chromatography (TLC) that shows good separation (ΔR_f > 0.2) between your product and major impurities.
-
-
Crystallization:
-
If the product is a solid, recrystallization can be a highly effective purification method. Try dissolving the crude material in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes) and allowing it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the 1-methyl-1H-1,2,3-triazole precursor for the two-step synthesis?
A1: A practical and scalable method involves the deprotonation of 1H-1,2,4-triazole (note: this is an isomer, but the principle applies to 1,2,3-triazole) with a base like sodium methoxide, followed by alkylation with iodomethane.[5][8] This approach avoids the direct handling of the potentially explosive methyl azide. Key considerations for this step are controlling the exotherm of the methylation reaction and using a continuous extraction method for workup due to the water solubility of the product.[5]
Q2: How does the choice of iodinating agent affect the reaction?
A2: The choice of iodinating agent is critical for efficiency and safety.
-
Molecular Iodine (I₂): A common and inexpensive choice, but sometimes less reactive. It is often used after deprotonation of the triazole ring.[1]
-
N-Iodosuccinimide (NIS): A mild and highly effective electrophilic iodinating agent. It is often used for direct iodination of aromatic and heteroaromatic rings, sometimes with a catalytic amount of acid (like trifluoroacetic acid) to increase its electrophilicity.[3][9][10] It is generally easier to handle than I₂.
-
In-situ Generated Triiodide (I₃⁻): Mixing a Cu(II) salt with NaI or KI generates Cu(I) and electrophilic triiodide ions. This system is highly effective in one-pot three-component reactions as it provides both the catalyst and the iodinating agent simultaneously.[2]
Q3: How can I confirm the regiochemistry of my product to ensure it is the 1,5-disubstituted isomer?
A3: The regiochemistry of triazoles is crucial and can be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools. The chemical shift of the triazole ring proton (if present) and carbon can be indicative. However, for a trisubstituted triazole like this, there is no ring proton.
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is definitive. Look for a 3-bond correlation (³J) between the N-methyl protons and the C5 carbon of the triazole ring. This correlation confirms the methyl group is attached to N1 and provides evidence for the substituent pattern.
-
X-Ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides unambiguous structural proof.
Q4: What safety precautions should I take when working with azides?
A4: Organic azides, especially low molecular weight ones like methyl azide, are potentially explosive and must be handled with extreme care.
-
Never heat concentrated azide solutions.
-
Avoid friction or grinding of azide compounds.
-
Use a blast shield.
-
Work on a small scale whenever possible.
-
Whenever feasible, generate the azide in situ or use a dilute solution rather than isolating the pure substance.
Experimental Protocols
Protocol A: One-Pot Synthesis of this compound
This protocol is adapted from general procedures for copper-catalyzed three-component reactions.[2][11]
Caption: Workflow for the one-pot synthesis of this compound.
Materials:
-
Terminal Alkyne (e.g., ethynyltrimethylsilane, 1.0 eq)
-
Methyl Azide (handle with care, ~1.1 eq, as a solution in THF)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 0.05 eq)
-
Sodium Ascorbate (0.10 eq)
-
Sodium Iodide (NaI, 1.5 eq)
-
Solvent: THF/Water (1:1 mixture)
-
10% Aqueous NH₄OH
-
Saturated Aqueous EDTA solution
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the terminal alkyne (1.0 eq), Sodium Iodide (1.5 eq), CuSO₄·5H₂O (0.05 eq), and the THF/Water solvent.
-
Add the solution of methyl azide (~1.1 eq).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.10 eq).
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting alkyne is consumed (typically 4-12 hours).
-
Once complete, quench the reaction by adding 10% aqueous NH₄OH and stir for 30 minutes.
-
Extract the mixture with Ethyl Acetate (3x).
-
Combine the organic layers and wash with a saturated aqueous EDTA solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: Hexane/EtOAc gradient) to yield the final product.
Protocol B: Two-Step Synthesis via Direct Iodination
This protocol involves the initial synthesis of 1-methyl-1H-1,2,3-triazole followed by iodination.
Step 1: Synthesis of 1-methyl-1H-1,2,3-triazole (Adapted from Belletire et al.[5])
-
Reaction: Deprotonate 1H-1,2,3-triazole with sodium methoxide in methanol. Add iodomethane dropwise at 0°C, then allow to warm and reflux.
-
Workup: After reaction, concentrate the mixture. Perform a continuous liquid-liquid extraction with chloroform/water due to the high water solubility of the product.
-
Purification: Dry the organic extracts and purify by distillation under reduced pressure.
Step 2: Iodination of 1-methyl-1H-1,2,3-triazole (Adapted from general iodination procedures[10][12]) Materials:
-
1-methyl-1H-1,2,3-triazole (1.0 eq)
-
N-Iodosuccinimide (NIS, 1.1 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM) (anhydrous)
-
Trifluoroacetic acid (TFA, catalytic, ~0.1 eq) - Optional, but can accelerate the reaction
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolve 1-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous ACN in a flask protected from light.
-
Add N-Iodosuccinimide (1.1 eq).
-
If the reaction is slow, add a catalytic amount of TFA (~0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC. The reaction may take several hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, followed by saturated aqueous Na₂S₂O₃ (to quench any remaining NIS/iodine), and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography as described in Protocol A.
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. N(2)-Selective Iodofunctionalization of Olefins with NH-1,2,3-Triazoles to provide N(2)-Alkyl-Substituted 1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 5-Iodo-1,2,3-triazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-iodo-1,2,3-triazoles. This guide is designed for researchers, chemists, and drug development professionals who utilize these versatile building blocks. We understand that synthetic roadblocks can be frustrating and time-consuming. This resource provides in-depth, field-proven insights into common side reactions, their mechanistic origins, and practical troubleshooting strategies to help you optimize your reactions and achieve your target compounds with higher purity and yield.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis of 5-iodo-1,2,3-triazoles, particularly in the popular one-pot copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and iodination sequence.
Q1: My primary side product is the non-iodinated (5-proto) triazole. How can I improve selectivity for the desired 5-iodo product?
A1: This is the most common selectivity issue. The formation of the 5-proto-1,2,3-triazole occurs when the copper-triazolide intermediate, formed after the initial cycloaddition, is quenched by a proton source instead of the electrophilic iodinating agent.
Root Causes & Solutions:
-
Excessive Amine Base: Many protocols require an amine additive (e.g., triethylamine, DIPEA) to facilitate the reaction. However, an excess of this amine can promote the formation of the 5-proto-1,2,3-triazole side product[1][2]. The amine can act as a base, encouraging protonation of the copper-triazolide intermediate, especially if there are adventitious proton sources (like water) present.
-
Solution: Carefully control the stoichiometry of the amine. A good starting point is one molar equivalent. If the proto-triazole is still a major product, systematically reduce the amount of amine or consider a weaker, non-nucleophilic base.
-
-
Inefficient Iodination: The rate of iodination of the copper-triazolide intermediate must be faster than the rate of protonation.
-
Solution: Increase the concentration or reactivity of your iodinating agent. N-Iodosuccinimide (NIS) or iodine monochloride (ICl) are often more potent electrophilic iodine sources than molecular iodine (I₂). Ensure your iodinating agent is of high quality and has not degraded.
-
-
Solvent Effects: Protic solvents or impurities (e.g., water in your reaction solvent) can provide a ready source of protons.
-
Solution: Use anhydrous solvents. While some aqueous protocols exist, they are specifically designed with ligands and reagents that favor the iodination pathway[2]. For standard organic syntheses, ensure your solvents are properly dried.
-
Mechanism Insight: The key competition is between the electrophilic iodinating agent (e.g., I₃⁻, NIS) and a proton source for the copper-triazolide intermediate. Shifting the equilibrium toward iodination is paramount.[1]
Caption: Competing pathways for the copper-triazolide intermediate.
Q2: I'm observing a symmetrical byproduct derived from my alkyne, especially when running the reaction open to air. What is it and how can I prevent it?
A2: You are likely observing oxidative homocoupling of your terminal alkyne (a Glaser coupling reaction). This is a very common side reaction in copper-catalyzed processes involving alkynes. The Cu(I) catalyst can be oxidized by atmospheric oxygen to Cu(II), which then promotes the dimerization of the alkyne to form a 1,3-diyne.
Root Causes & Solutions:
-
Presence of Oxygen: This is the primary culprit. The catalytic cycle for homocoupling requires oxygen to reoxidize the copper catalyst.
-
Solution: Degas your solvents thoroughly (e.g., by sparging with nitrogen or argon for 15-30 minutes) and run the reaction under an inert atmosphere (N₂ or Ar). This is the most effective way to suppress this side reaction.[3]
-
-
Use of a Reducing Agent: The addition of a mild reducing agent helps maintain the copper in its active Cu(I) oxidation state.
Q3: My reaction is sluggish or stalls completely, resulting in low conversion of my starting materials.
A3: Low reactivity can stem from several factors, ranging from catalyst deactivation to substrate-specific issues.
Root Causes & Solutions:
-
Catalyst Inactivity: The Cu(I) catalyst is essential. If it's not present or active, the reaction will not proceed.
-
Solution:
-
Source: Use a high-purity copper source (e.g., CuI, CuSO₄/Sodium Ascorbate). If starting with a Cu(II) salt, ensure your reducing agent (sodium ascorbate) is fresh and added in sufficient quantity.
-
Ligands: For challenging or sterically hindered substrates, the use of an accelerating ligand is often essential.[5] Ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) stabilize the Cu(I) oxidation state and increase the catalytic turnover rate.[4]
-
-
-
Poor Substrate Reactivity: Some alkynes or azides are inherently less reactive due to electronic or steric effects.
-
Solution:
-
Concentration: Ensure the reaction is sufficiently concentrated.
-
Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often increase the rate, but be mindful of the stability of your reagents and products at higher temperatures.
-
Ligands: As mentioned above, accelerating ligands can overcome the poor reactivity of certain substrates.[5]
-
-
-
Reagent Purity: Impurities in your starting materials can chelate the copper catalyst or interfere with the reaction.
-
Solution: Ensure your alkyne and azide are pure. Purify them by chromatography or distillation if necessary. Check the quality of your solvents and other reagents.
-
Caption: Troubleshooting workflow for low reaction conversion.
Frequently Asked Questions (FAQs)
FAQ1: What is the mechanistic role of each component in a typical one-pot synthesis?
A1:
-
Terminal Alkyne & Organic Azide: These are the primary reactants for the 1,3-dipolar cycloaddition.
-
Copper(I) Source (e.g., CuI): This is the catalyst. Cu(I) coordinates to the alkyne, lowering the pKa of its terminal proton and facilitating the formation of a copper-acetylide intermediate. This intermediate is key to the cycloaddition mechanism.[6][7][8]
-
Amine Base (e.g., Et₃N): Facilitates the deprotonation of the terminal alkyne to form the copper-acetylide.
-
Iodinating Agent (e.g., I₂, NIS): This is the electrophile that intercepts the copper-triazolide intermediate formed after cycloaddition, leading to the 5-iodo product. In some systems, it is proposed that the iodinating agent is an electrophilic triiodide ion (I₃⁻) generated in situ.[1]
-
Ligand (e.g., TBTA, optional): Stabilizes the Cu(I) catalyst, prevents disproportionation, and accelerates the reaction, especially for less reactive substrates.[5]
FAQ2: What are the pros and cons of a one-pot synthesis versus a two-step approach (synthesis of the triazole, then iodination)?
A2: This is a critical experimental design choice.
| Feature | One-Pot Synthesis | Two-Step Synthesis |
| Efficiency | High. Saves time, solvents, and purification steps. | Lower. Requires isolation and purification of the intermediate triazole. |
| Atom Economy | Generally higher. | Lower due to an additional reaction and workup. |
| Troubleshooting | More complex. Side reactions like proto-triazole formation are common. | Simpler. Each step can be optimized and troubleshooting is more direct. |
| Substrate Scope | Can be sensitive. Some functional groups may not tolerate the combined reaction conditions. | Broader. Conditions for triazole formation and iodination can be tailored independently. |
| Recommendation | Ideal for established, well-behaved substrates and for rapid library synthesis. | Recommended for complex substrates, initial route-scouting, or when the one-pot method fails. |
FAQ3: My 5-iodo-1,2,3-triazole product appears unstable during purification. How should I handle it?
A3: 5-iodo-1,2,3-triazoles can be sensitive, particularly to light and strong bases. The C-I bond can be labile under certain conditions.
-
Purification: Use a minimally activated silica gel for chromatography and elute quickly. Avoid prolonged exposure to the stationary phase. A gradient elution from a non-polar solvent (hexanes) to a slightly more polar one (ethyl acetate or ether) is typical.
-
Workup: Use a mild workup. A wash with aqueous sodium thiosulfate (Na₂S₂O₃) is often used to quench any remaining iodine. Avoid strong aqueous bases.
-
Storage: Store the purified product in the dark, under an inert atmosphere, and at a low temperature (e.g., in a freezer) to prevent degradation.
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Synthesis of a 5-Iodo-1,4-disubstituted-1,2,3-triazole
This protocol is a general starting point and may require optimization for specific substrates. It is adapted from methodologies described in the literature.[1][5]
Materials:
-
Organic Azide (1.0 equiv)
-
Terminal Alkyne (1.0-1.1 equiv)
-
Copper(I) Iodide (CuI, 0.05-0.1 equiv)
-
N-Iodosuccinimide (NIS, 1.2-1.5 equiv)
-
Triethylamine (Et₃N, 1.0 equiv)
-
Anhydrous Solvent (e.g., THF, CH₂Cl₂, or MeCN)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the organic azide (1.0 equiv), terminal alkyne (1.05 equiv), and CuI (0.1 equiv).
-
Add the anhydrous solvent (to make a ~0.1 M solution with respect to the azide).
-
Add triethylamine (1.0 equiv) to the stirring mixture.
-
In a separate flask, dissolve N-Iodosuccinimide (1.3 equiv) in a minimum amount of the same anhydrous solvent.
-
Add the NIS solution to the reaction mixture dropwise over 5 minutes.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench excess iodine/NIS), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 5-Iodo-1-methyl-1H-1,2,3-triazole
Introduction: 5-Iodo-1-methyl-1H-1,2,3-triazole is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. Its utility in "click" chemistry and subsequent functionalization reactions, such as Suzuki and Sonogashira couplings, makes its purity paramount for successful downstream applications.[1] However, researchers often encounter challenges in purifying this compound due to the nature of its synthesis, which can result in persistent impurities. This guide provides in-depth troubleshooting advice and detailed protocols to address common purification issues.
Section 1: Troubleshooting Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound. Each issue is analyzed from cause to solution, providing actionable protocols.
Q1: My primary purification by flash column chromatography gives a low yield. Where is my product going?
Possible Cause A: Strong Adsorption to Silica Gel
-
Expertise & Experience: The 1,2,3-triazole ring system contains basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This Lewis acid-base interaction can lead to significant product retention on the column, resulting in streaking during elution and poor recovery. The C-I bond can also exhibit some affinity for the stationary phase.
-
Troubleshooting & Solution:
-
Neutralize the Stationary Phase: Before loading your sample, flush the silica gel column with your starting eluent mixture containing a small amount of a basic modifier. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic sites and significantly improves recovery.
-
Use an Alternative Stationary Phase: If strong adsorption persists, consider using a less acidic stationary phase like neutral alumina. A preliminary TLC analysis on an alumina plate can predict the effectiveness of this approach.
-
Optimize the Solvent System: Ensure your eluent system provides an optimal retention factor (Rƒ) of 0.25-0.35 on TLC. Overly non-polar solvents will result in prolonged elution times and band broadening, increasing the opportunity for product loss on the column.
-
Possible Cause B: Product Volatility
-
Expertise & Experience: While not extremely volatile, this compound has a relatively low molecular weight.[3] Aggressive removal of solvent on a rotary evaporator, especially at elevated temperatures and very high vacuum, can lead to co-evaporation and loss of the purified product.
-
Troubleshooting & Solution:
-
Controlled Evaporation: Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 30-35°C.
-
Monitor the Process: Do not leave the evaporation unattended. Once the bulk of the solvent is removed, carefully reduce the rotation and vacuum to gently dry the product to a constant weight.
-
Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryo-cooler) to capture any volatile product that might escape.
-
Q2: After purification, my NMR spectrum shows a persistent impurity. What is it and how do I remove it?
Possible Cause A: Unreacted 1-methyl-1H-1,2,3-triazole (Starting Material)
-
Expertise & Experience: The direct iodination of 1-methyl-1H-1,2,3-triazole can sometimes be incomplete. The starting material is significantly more polar than the iodinated product due to the absence of the large, lipophilic iodine atom.
-
Troubleshooting & Solution:
-
Optimize Column Chromatography: This separation is typically straightforward. The starting material will have a much lower Rƒ value. Ensure you are using a sufficiently long column and a well-chosen eluent system (e.g., a gradient of ethyl acetate in hexanes) to achieve baseline separation.[4] A typical system is starting with 10% Ethyl Acetate/Hexanes and gradually increasing the polarity.
-
Aqueous Wash: Before chromatography, an extractive workup can remove a significant portion of the polar starting material. Dissolve the crude product in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate and wash with water or brine. The more polar starting material will preferentially partition into the aqueous layer.
-
Possible Cause B: 5-Proto-1,2,3-triazole (De-iodinated Side Product)
-
Expertise & Experience: During the synthesis or workup, the 5-iodo group can be reductively cleaved and replaced by a proton, leading to the formation of 1-methyl-1H-1,2,3-triazole. This is a common side product in copper-catalyzed reactions if the iodinating agent is consumed before the reaction is complete.[5] This impurity is identical to the starting material and can be removed as described above.
Possible Cause C: Regioisomers or Di-iodinated Species
-
Expertise & Experience: Depending on the synthetic route, small amounts of other isomers (e.g., 4-iodo-1-methyl-1H-1,2,3-triazole) or di-iodinated byproducts could form. These species often have very similar polarities to the desired product, making chromatographic separation challenging.
-
Troubleshooting & Solution:
-
Recrystallization: This is the most powerful technique for removing closely-related impurities.[6] The principle relies on the subtle differences in solubility between your product and the impurity in a chosen solvent system.[7] A successful recrystallization can yield highly pure crystalline material. (See Protocol 2 for a detailed procedure).
-
High-Performance Liquid Chromatography (HPLC): For very demanding applications requiring the highest purity, preparative HPLC using either normal-phase or reverse-phase columns can provide excellent separation of isomers.
-
Q3: My product appears to be decomposing during workup or purification. How can I prevent this?
-
Expertise & Experience: Iodo-triazoles are generally stable compounds.[8] However, prolonged exposure to strong acids, bases, or certain metals, especially at elevated temperatures, can cause degradation. Some iodinated heterocycles also exhibit sensitivity to light.[9]
-
Troubleshooting & Solution:
-
Mild Workup Conditions: During the reaction workup, use mild quenching agents like saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) instead of strong acids or bases.[9]
-
Avoid Excessive Heat: Keep all heating steps (reflux, distillation, evaporation) to the minimum time and temperature required.
-
Protect from Light: While not always necessary, if you suspect photosensitivity, conduct the purification and store the final product in amber vials or flasks wrapped in aluminum foil.[9][10] This is a general good practice for iodo-compounds.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q: What is the best general-purpose purification method for this compound?
-
A: For typical lab-scale synthesis (>100 mg), flash column chromatography on silica gel is the primary method of choice due to its efficiency and scalability.[4] For achieving the highest analytical purity, recrystallization is often the best secondary step.
-
-
Q: How can I best assess the purity of my final product?
-
A: A combination of techniques is recommended. ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure and identifying proton-bearing impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) is excellent for detecting trace non-protonated impurities and confirming the molecular weight. For crystalline solids, a sharp melting point is also a good indicator of high purity.
-
-
Q: What are the recommended storage conditions for this compound?
-
A: The compound should be stored in a tightly sealed container to protect it from moisture. While generally stable, it is good practice to store it in a cool, dark place, such as a refrigerator, to minimize any potential for slow degradation over long periods.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a crude product contaminated with more polar impurities (e.g., starting material).
-
TLC Analysis: Determine an appropriate solvent system using TLC. A mixture of Hexanes and Ethyl Acetate (EtOAc) is a good starting point. The ideal system will give the product an Rƒ value of ~0.3.
-
Column Preparation:
-
Select a column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica weight to crude product weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc in Hexanes).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like DCM.
-
Adsorb this solution onto a small amount of silica gel (~1-2 times the weight of your crude product) by evaporating the solvent completely.
-
Carefully add the dry, adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., from 5% to 15% EtOAc in Hexanes) to speed up the elution of your product.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator, bath temp <35°C).
Protocol 2: Recrystallization
This is an effective method for removing impurities with similar polarity.
-
Solvent Selection: The key is to find a solvent (or solvent pair) that dissolves the product well when hot but poorly when cold.[7] Test small amounts of your product in various solvents (e.g., hexanes, isopropanol, ethanol/water, toluene).
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Using an excessive amount of solvent is the most common cause of low recovery.[7]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a quick gravity filtration of the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be moved to an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. Dry the crystals under vacuum to a constant weight.
Section 4: Visual Workflow
Purification Strategy Decision Tree
This diagram outlines a logical workflow for purifying the crude product based on initial analysis.
Caption: Decision tree for selecting the appropriate purification method.
Quantitative Data Summary
Table 1: Common TLC/Column Chromatography Solvent Systems
| Solvent System (v/v) | Typical Rƒ of Product | Typical Rƒ of Starting Material | Notes |
| 20% EtOAc / 80% Hexanes | ~0.35 | < 0.1 | Good starting point for achieving separation. |
| 50% DCM / 50% Hexanes | ~0.40 | ~0.1 | Alternative non-polar system. |
| 100% DCM | ~0.60 | ~0.25 | May not provide enough separation. |
| 2% MeOH / 98% DCM | ~0.50 | ~0.20 | Use if product is poorly soluble in Hex/EtOAc. |
References
- 1. researchgate.net [researchgate.net]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C3H4IN3) [pubchemlite.lcsb.uni.lu]
- 4. Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Copper(I)-Catalyzed 5-Iodo-1,2,3-triazole Formation from Azide and Terminal Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Overcoming Poor Reactivity of 5-Iodo-1-methyl-1H-1,2,3-triazole
Welcome to the technical support center for navigating the challenges associated with the reactivity of 5-iodo-1-methyl-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently functionalize this versatile heterocyclic building block. Here, we will delve into the common issues encountered during cross-coupling reactions and provide evidence-based troubleshooting strategies and optimized protocols to ensure the success of your synthetic endeavors.
Introduction: The Challenge of the C5-Position
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, often synthesized via the robust copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] The introduction of an iodine atom at the 5-position provides a valuable handle for further molecular diversification through transition metal-catalyzed cross-coupling reactions.[2][3] However, the C5-iodo bond of the 1,2,3-triazole ring system often exhibits lower reactivity compared to other aryl or heteroaryl iodides. This diminished reactivity can be attributed to several factors:
-
Electronic Effects: The electron-rich nature of the triazole ring can influence the oxidative addition step in palladium-catalyzed cycles.[4]
-
Coordination to the Catalyst: The nitrogen atoms of the triazole ring can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[5]
-
Steric Hindrance: The substituent at the N1 position can sterically hinder the approach of the catalyst to the C-I bond.
This guide will provide a structured approach to overcoming these challenges in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Troubleshooting Workflow: A Logical Approach
When encountering poor reactivity with this compound, a systematic troubleshooting approach is crucial. The following diagram outlines a decision-making process to diagnose and resolve common issues.
Caption: A troubleshooting decision tree for low-yielding cross-coupling reactions.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between this compound and various boronic acids or their derivatives.[6]
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling of this compound not proceeding to completion?
A1: Several factors can contribute to low conversion. The most common culprits are an inactive catalyst, suboptimal reaction conditions, or issues with the boronic acid. The C-I bond at the 5-position of the triazole is known to be less reactive than in other iodoarenes.[7] Therefore, a more active catalytic system or more forcing conditions may be required.
Q2: What is the best palladium source and ligand combination for this substrate?
A2: While Pd(PPh₃)₄ is a common starting point, more electron-rich and sterically demanding ligands often provide better results for challenging substrates.[8] Expanded-ring N-heterocyclic carbene (NHC) palladium complexes have shown great promise in the Suzuki-Miyaura coupling of halo-1,2,3-triazoles, even in aqueous media.[9] For instance, a catalyst system comprising Pd₂(dba)₃ and a bulky phosphine ligand like P(t-Bu)₃·HBF₄ can be effective.[8]
Q3: Which base and solvent system should I choose?
A3: The choice of base is critical. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often superior to weaker bases like K₂CO₃.[7][10] A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is frequently used to aid the solubility of both the organic substrate and the inorganic base.[11][12]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst | - Use a fresh batch of palladium catalyst. Pd(PPh₃)₄ can degrade upon exposure to air.[12] - Consider using a more air-stable precatalyst like a Pd-NHC complex.[9] |
| Suboptimal Ligand | - Screen a panel of phosphine ligands with varying steric bulk and electronic properties (e.g., SPhos, XPhos, P(t-Bu)₃). - Explore the use of N-heterocyclic carbene (NHC) ligands, which have proven effective for similar substrates.[9] | |
| Ineffective Base | - Switch to a stronger, more soluble base such as K₃PO₄ or Cs₂CO₃.[7][10] - Ensure the base is finely powdered and anhydrous. | |
| Inappropriate Solvent | - A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, toluene) and water is often beneficial for solubility.[11][12] | |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Microwave heating can be a rapid and effective way to screen higher temperatures.[13] | |
| Significant Homocoupling of Boronic Acid | Oxygen in the Reaction Mixture | - Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[12] |
| Dehalogenation of the Starting Material | Hydride Source in the Reaction | - Use high-purity, anhydrous solvents. - The choice of ligand can also influence the extent of dehalogenation. |
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with a suitable ligand (e.g., SPhos, 5 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane and water (4:1 v/v, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the palladium catalyst (and ligand if separate) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15]
Section 2: Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylated 1,2,3-triazoles, which are valuable intermediates in organic synthesis.[16]
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction is sluggish and gives low yields. What can I do?
A1: The Sonogashira coupling of 5-iodo-1,2,3-triazoles can be challenging.[17] Key factors to consider are the catalyst system (both palladium and copper), the base, and the solvent. A common issue is the homocoupling of the terminal alkyne (Glaser coupling).
Q2: Is the copper co-catalyst always necessary?
A2: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions have been developed and can sometimes be advantageous, particularly in preventing the formation of alkyne homocoupling byproducts.[18][19] However, for less reactive substrates like 5-iodo-1,2,3-triazoles, the copper co-catalyst is often essential for efficient transmetalation.[20]
Q3: What are the best practices for setting up a Sonogashira reaction?
A3: Rigorous exclusion of oxygen is critical to prevent Glaser coupling.[19] The use of a strong amine base, such as triethylamine or diisopropylethylamine, which also acts as a solvent, is common. The reaction is often performed at room temperature, but gentle heating may be required for less reactive substrates.
Troubleshooting Guide: Sonogashira Coupling
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst | - Use a fresh palladium source and CuI. CuI should be colorless or off-white; if it is green or blue, it has been oxidized. |
| Ineffective Base | - Ensure the amine base is anhydrous and of high purity. | |
| Poor Solubility | - Consider using a co-solvent such as THF or DMF to improve the solubility of the starting materials. | |
| Significant Alkyne Homocoupling | Oxygen in the Reaction | - Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas throughout the reaction. |
| High Copper Concentration | - Reduce the amount of CuI co-catalyst. | |
| Decomposition of Starting Materials | High Reaction Temperature | - Sonogashira couplings are often run at or slightly above room temperature. Avoid excessive heating unless necessary. |
Optimized Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or another suitable amine base (as solvent or co-solvent)
-
Anhydrous THF or DMF (optional co-solvent)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed amine base (and co-solvent, if used) via syringe.
-
Add the terminal alkyne via syringe and stir the mixture at room temperature.
-
If the reaction is slow, gently heat to 40-60 °C. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the amine base under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to 5-amino-1-methyl-1H-1,2,3-triazole derivatives.[21]
Frequently Asked Questions (FAQs)
Q1: I am having difficulty with the Buchwald-Hartwig amination of my 5-iodo-1,2,3-triazole. What are the key parameters to optimize?
A1: The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base.[22] For heteroaryl halides, specialized ligands are often required to achieve good yields.[23] The pKa of the amine coupling partner is also a critical factor.
Q2: Which ligands are most effective for this transformation?
A2: Bulky, electron-rich phosphine ligands such as Josiphos, Xantphos, and those developed by Buchwald (e.g., SPhos, XPhos) and Hartwig are generally the most effective.[22][24] For particularly challenging couplings involving electron-rich heteroaryl halides, expanded-ring N-heterocyclic carbene (er-NHC) palladium complexes have shown excellent activity.[5][23]
Q3: What is the role of the base in the Buchwald-Hartwig amination?
A3: The base plays a crucial role in deprotonating the amine to form the active nucleophile and in the regeneration of the Pd(0) catalyst.[21] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inappropriate Catalyst/Ligand | - Screen a variety of bulky, electron-rich phosphine ligands.[22] - Consider using a pre-formed Pd-NHC catalyst, which has shown success with similar substrates.[23] |
| Incorrect Base | - Use a strong, non-nucleophilic base like NaOt-Bu, K₂CO₃, or Cs₂CO₃. The choice of base can be critical and may need to be optimized for the specific amine. | |
| Catalyst Inhibition | - The triazole nitrogen atoms can coordinate to the palladium center. A ligand with strong binding affinity may be required to prevent this. | |
| Side Reactions (e.g., Hydrodehalogenation) | Reaction Conditions | - Lowering the reaction temperature or changing the solvent may reduce side reactions. |
Optimized Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Bulky phosphine ligand (e.g., Xantphos, 5 mol%) or an er-NHC-Pd catalyst (e.g., (THP-Dipp)Pd(cinn)Cl, 1-2 mol%)[23]
-
Sodium tert-butoxide (NaOt-Bu) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a flow of inert gas, add the palladium precursor, ligand, and base to a dry reaction vessel.
-
Add the degassed solvent, followed by the amine and then the this compound.
-
Seal the vessel and heat to 80-120 °C, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Conclusion
Overcoming the inherent low reactivity of this compound in cross-coupling reactions requires a systematic and informed approach to reaction optimization. By carefully selecting the catalyst system, base, and solvent, and by troubleshooting common side reactions, high yields of the desired functionalized triazoles can be achieved. The protocols and troubleshooting guides provided here serve as a comprehensive resource to aid researchers in their synthetic endeavors with this important heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. youtube.com [youtube.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 5-Iodo-1-methyl-1H-1,2,3-triazole Cross-Coupling
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 5-Iodo-1-methyl-1H-1,2,3-triazole. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting advice, and detailed protocols for this specific substrate. The 1-methyl-1,2,3-triazole core is a key scaffold in medicinal chemistry, and successful functionalization at the 5-position is critical for developing novel molecular entities.
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and optimize these methods for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with cross-coupling reactions of this compound?
A1: The main challenges stem from the electronic nature of the iodo-triazole substrate. While the C-I bond is generally reactive towards oxidative addition, the triazole ring itself possesses nitrogen lone pairs that can coordinate to the palladium catalyst. This coordination can act as an inhibitory pathway, sequestering the active catalyst and leading to low or no conversion. Furthermore, the electron-deficient character of the triazole ring can influence the rates of subsequent steps in the catalytic cycle and increase the propensity for certain side reactions, such as hydrodehalogenation.[1][2]
Q2: What is a "precatalyst," and why is it often recommended over traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃?
A2: A precatalyst is an air- and moisture-stable Pd(II) complex that is pre-ligated with a specific phosphine or N-heterocyclic carbene (NHC) ligand.[3][4] These complexes are designed to efficiently generate the active, monoligated Pd(0) species in situ, which is crucial for initiating the catalytic cycle.[4] Traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ require in-situ reduction and coordination with a separately added ligand.[3] This process can be inefficient and sensitive to reaction conditions. Precatalysts offer greater reliability, reproducibility, and often higher activity because they ensure a consistent 1:1 palladium-to-ligand ratio and bypass problematic activation steps.[4]
Q3: My reaction mixture turns black immediately upon heating. What does this signify?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the molecular catalyst into palladium metal nanoparticles or aggregates.[5] This is a common sign of catalyst death and is often associated with failed or low-yielding reactions.[2] This decomposition can be triggered by several factors, including the presence of oxygen, running the reaction at too high a temperature, an inappropriate ligand that fails to stabilize the Pd(0) intermediate, or impurities in the reagents or solvent.[2]
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. However, specific issues can arise with the this compound substrate.
Problem: My Suzuki-Miyaura reaction shows low or no conversion of the starting iodo-triazole.
-
Question: Is my catalyst system optimal for this substrate?
-
Possible Cause: Catalyst inhibition or low activity. Standard catalysts like Pd(PPh₃)₄ may be insufficient due to the coordinating nature of the triazole ring.[2]
-
Suggested Solution: Employ a catalyst system known for high efficacy with heteroaryl halides. The use of sterically bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[2][3][4] These ligands promote rapid oxidative addition and reductive elimination, outcompeting potential catalyst inhibition pathways.[4] Consider using a modern precatalyst (e.g., XPhos Pd G3) for reliable activation.[6]
-
-
Question: Could the base be the issue?
-
Possible Cause: The choice and quality of the base are critical for the transmetalation step. An inappropriate or weak base may not efficiently activate the boronic acid.
-
Suggested Solution: For many Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are effective, typically in a solvent system containing water (e.g., dioxane/H₂O, THF/H₂O).[6][7] For more challenging couplings, a stronger base like K₃PO₄ may be necessary.[5] Ensure the base is finely powdered and anhydrous if used in non-aqueous media.
-
-
Question: Is my boronic acid reagent viable?
-
Possible Cause: Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the boronic acid group with hydrogen) under the reaction conditions.[2]
-
Suggested Solution: Use fresh, high-purity boronic acid or a more stable derivative like a pinacol boronate ester (Bpin). To minimize protodeboronation, ensure your reaction is thoroughly deoxygenated and consider minimizing the amount of water or shortening the reaction time once the starting material is consumed.[2]
-
Problem: I am observing a significant amount of a de-iodinated side product (1-methyl-1H-1,2,3-triazole).
-
Question: What causes this hydrodehalogenation side reaction?
-
Possible Cause: This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture before it can couple with the boronic acid. The base, solvent, or even the boronic acid itself can be a source of hydrides.[1]
-
Suggested Solution:
-
Change the Ligand: Switching to a more sterically hindered ligand can disfavor the competing reductive pathway.[1]
-
Screen Bases: A weaker base or a different class of base (e.g., K₂CO₃ instead of an organic amine) may reduce the rate of hydrodehalogenation.[1]
-
Solvent Choice: Ensure you are using high-purity, dry solvents. Some solvents are more prone to acting as hydride donors than others.
-
-
Below is a workflow to guide your troubleshooting process for a failed Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.
Troubleshooting Guide 2: Heck Coupling
The Heck reaction couples the iodo-triazole with an alkene.[8] Key parameters include the base, solvent, and potential additives.
Problem: My Heck reaction has poor yield and forms a mixture of regioisomers (linear vs. branched).
-
Question: How can I control the regioselectivity of the alkene addition?
-
Possible Cause: The default pathway for many Heck reactions can lead to mixtures. The choice of ligand and additives plays a crucial role in directing the insertion of the palladium-aryl intermediate across the double bond.
-
Suggested Solution: For terminal alkenes, the use of bidentate phosphine ligands (like dppf) often favors the formation of the linear product. Conversely, monodentate ligands may favor the branched isomer. Lowering the reaction temperature can sometimes improve selectivity.[1]
-
-
Question: My reaction is sluggish and requires high temperatures.
-
Possible Cause: Inefficient catalyst turnover or slow oxidative addition.
-
Suggested Solution: While traditional Heck reactions often use Pd(OAc)₂ with PPh₃, this system may be slow for your substrate.[1] Consider phosphine-free catalyst systems, such as using Pd(OAc)₂ in a polar aprotic solvent like DMF or NMP, which can accelerate the reaction.[9] The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can also be beneficial, especially in biphasic systems.
-
Troubleshooting Guide 3: Sonogashira Coupling
The Sonogashira coupling is the premier method for coupling the iodo-triazole with a terminal alkyne to form a C(sp²)–C(sp) bond.[10]
Problem: My main side product is the homocoupling of my alkyne (Glaser coupling).
-
Question: What causes alkyne homocoupling and how can I prevent it?
-
Possible Cause: The traditional Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI), which is primarily responsible for promoting the oxidative homocoupling of the terminal alkyne.[11][12]
-
Suggested Solution: Switch to a "copper-free" Sonogashira protocol. These methods rely solely on a palladium catalyst in the presence of an amine base (like piperidine or diisopropylamine), which is sufficient to facilitate the catalytic cycle without the need for copper.[11] This completely eliminates the pathway for Glaser coupling.
-
-
Question: The reaction fails or requires very high catalyst loading.
-
Possible Cause: The alkyne coupling partner or the triazole substrate could be inhibiting the palladium catalyst.
-
Suggested Solution: Before increasing catalyst loading, screen different palladium sources (e.g., PdCl₂(PPh₃)₂) and ligands.[10][11] For copper-free conditions, catalysts with bulky phosphine ligands are often effective. Ensure the amine base is pure and the solvent is rigorously deoxygenated, as oxygen can contribute to both catalyst decomposition and homocoupling.
-
Troubleshooting Guide 4: Buchwald-Hartwig Amination
This C-N coupling reaction is used to attach an amine to the triazole ring.[13] It is highly dependent on the catalyst system and a strong, non-nucleophilic base.
Problem: The amination reaction is not proceeding to completion.
-
Question: Is my base strong enough?
-
Possible Cause: The Buchwald-Hartwig amination requires a strong base to deprotonate the amine and facilitate the formation of the palladium-amido complex.[13][14] Common bases like K₂CO₃ are generally not strong enough.
-
Suggested Solution: Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄).[14][15] The choice of base can be critical and is often dependent on the specific amine and aryl halide partners.
-
-
Question: My catalyst seems inactive for this C-N bond formation.
-
Possible Cause: C-N reductive elimination can be a challenging step. The reaction requires a specialized ligand that can facilitate this transformation. Early generation catalysts are often not effective.
-
Suggested Solution: This reaction class has seen significant evolution. Use modern, sterically hindered dialkylbiarylphosphine ligands (e.g., Josiphos, XPhos) or specific N-heterocyclic carbene (NHC) ligands that have been developed expressly for C-N coupling.[15][16] Precatalysts incorporating these ligands are the most reliable choice.[17]
-
The diagram below illustrates the core components of a successful palladium-catalyzed cross-coupling reaction.
Caption: Key components for successful cross-coupling reactions.
Data Summary & Starting Conditions
The following tables provide representative starting conditions for various cross-coupling reactions with this compound. These are general guidelines and may require optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Component | Recommendation | Molar Eq. / mol% | Purpose |
| Pd Source | XPhos Pd G3 Precatalyst | 2-5 mol% | Reliable generation of active Pd(0) |
| Ligand | XPhos (included in precatalyst) | - | Stabilize Pd, promote key steps |
| Coupling Partner | Aryl/Vinyl Boronic Acid or Ester | 1.2 - 1.5 eq | Source of the new C-C bond |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 eq | Activates the boronic acid |
| Solvent | 1,4-Dioxane / H₂O (4:1) | - | Solubilizes reagents |
| Temperature | 80 - 110 °C | - | Provides activation energy |
Table 2: Sonogashira (Copper-Free) Coupling Conditions
| Component | Recommendation | Molar Eq. / mol% | Purpose |
| Pd Source | PdCl₂(PPh₃)₂ | 2-5 mol% | Palladium catalyst |
| Ligand | PPh₃ (included in complex) | - | Stabilizes palladium |
| Coupling Partner | Terminal Alkyne | 1.2 - 1.5 eq | Source of the new C-C bond |
| Base | Triethylamine (Et₃N) / Piperidine | > 3.0 eq / co-solvent | Base and ligand |
| Solvent | THF or DMF | - | Solubilizes reagents |
| Temperature | Room Temp. - 60 °C | - | Provides activation energy |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.3 eq)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
Procedure:
-
Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Atmosphere Exchange: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe to achieve a 4:1 dioxane:water ratio. The final concentration should be approximately 0.1 M with respect to the iodo-triazole.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Solvent Effects on 5-Iodo-1-methyl-1H-1,2,3-triazole Reactions
Welcome to the technical support center for researchers utilizing 5-iodo-1-methyl-1H-1,2,3-triazole in their synthetic workflows. This guide is designed to provide in-depth, field-proven insights into one of the most critical and often overlooked parameters in your experiments: the choice of solvent. As a versatile building block in medicinal chemistry and materials science, the successful functionalization of this iodo-triazole hinges on a nuanced understanding of its reaction environment. This document moves beyond simple protocols to explain the causality behind solvent selection, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the role of solvents and the stability of your key reagent.
Q1: What makes this compound a valuable synthetic intermediate?
A: The this compound scaffold is a powerful building block for several reasons. The 1,2,3-triazole core is a well-recognized bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] The iodine atom at the 5-position serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.[2] This allows for the late-stage functionalization and rapid generation of diverse molecular libraries.
Q2: Why is solvent selection so critical for reactions involving this iodo-triazole?
A: The solvent is not merely an inert medium; it is an active participant in the reaction that influences multiple factors:
-
Solubility: It must dissolve the iodo-triazole, the coupling partner, the catalyst, and the base to allow the reaction to proceed in the solution phase.
-
Catalyst Stability and Activity: The solvent coordinates with the palladium catalyst, influencing its electronic properties, stability, and overall turnover frequency. The wrong solvent can lead to catalyst deactivation or precipitation.[3]
-
Reaction Mechanism: The polarity and proticity of the solvent can dictate the reaction pathway. For instance, polar aprotic solvents are known to accelerate SN2-type reactions by solvating cations while leaving the nucleophile highly reactive, whereas polar protic solvents can solvate and deactivate the nucleophile through hydrogen bonding.[4][5]
-
Temperature Control: The solvent's boiling point determines the accessible temperature range for the reaction, which is crucial for overcoming activation energy barriers.
Q3: Can my choice of solvent affect the thermal stability of the this compound starting material?
A: Yes, although 1,2,3-triazoles are generally more thermally stable than their 1,2,4-triazole isomers, the reaction environment plays a role.[6] High temperatures in certain solvents, especially in the presence of strong bases or nucleophiles, could potentially lead to degradation or undesired side reactions. It is crucial to operate within the recommended temperature range for a given reaction and solvent system. Thermal analysis has shown that structural modifications on the triazole ring can substantially alter thermal behavior.[7] Always monitor your reaction for the formation of unexpected byproducts, particularly when pushing temperature limits.
Section 2: Troubleshooting Guides for Common Cross-Coupling Reactions
This section provides specific, question-driven guidance for the most common palladium-catalyzed reactions performed on this compound. Before blaming the solvent, always ensure the fundamentals are correct: reagent purity, catalyst quality, and a scrupulously maintained inert atmosphere.[8][9]
Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling of this compound with a boronic acid is giving low yields and significant starting material remains. Could the solvent be the problem?
A: Absolutely. The solvent system is paramount for a successful Suzuki-Miyaura reaction. Its primary roles are to facilitate the dissolution of both the organic iodo-triazole and the often inorganic base (like K₂CO₃ or Cs₂CO₃), and to stabilize the palladium catalytic species throughout the cycle.
-
Causality: The transmetalation step of the Suzuki-Miyaura catalytic cycle requires the activation of the boronic acid by the base. This often necessitates a biphasic system or the presence of water to facilitate the transfer of the hydroxide or carbonate to the organic phase. A completely anhydrous, non-polar solvent may fail to adequately dissolve the base, halting the catalytic cycle.
-
Common Solvents & Insights:
-
1,4-Dioxane/Water or THF/Water: These are classic choices. The organic solvent dissolves the aryl halide and boronic acid, while water dissolves the inorganic base. This biphasic system is highly effective for a broad range of substrates.[10] Dioxane generally gives better yields than THF or MeCN in many cases.[11]
-
Toluene/Water: Similar to dioxane, but the higher boiling point allows for reactions at elevated temperatures, which can be beneficial for less reactive coupling partners.
-
DMF or Acetonitrile (MeCN): These polar aprotic solvents can be effective, particularly when using organic-soluble bases. However, they can sometimes lead to side reactions or catalyst decomposition at high temperatures.
-
Water: For "green chemistry" applications, protocols using water as the primary solvent with specific water-soluble ligands and catalysts have been successfully developed for halo-triazoles.[12]
-
| Solvent System | Typical Base | Common Issues & Expert Insights |
| 1,4-Dioxane / H₂O | K₂CO₃, Cs₂CO₃ | Gold Standard. Highly reliable. Ensure proper degassing to remove oxygen, which is more soluble at room temp. |
| Toluene / H₂O | K₂CO₃, K₃PO₄ | Useful for higher temperatures. Can be sluggish for some substrates at lower temps. |
| THF / H₂O | K₂CO₃ | Good starting point, but THF's lower boiling point limits the reaction temperature. Can sometimes give lower yields than dioxane.[11] |
| DMF (anhydrous) | K₂CO₃, Et₃N | Can work well but risk of DMF decomposition >120°C. Risk of deboronation of the boronic acid. |
Experimental Protocol: General Suzuki-Miyaura Coupling
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the degassed solvent system (e.g., 1,4-dioxane:H₂O in a 4:1 ratio, 0.1 M concentration relative to the iodo-triazole).
-
Seal the tube and heat the reaction mixture with vigorous stirring at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
Q: I am attempting a Sonogashira coupling and observing a lot of alkyne homo-coupling (Glaser product) and poor conversion of my iodo-triazole. How can the solvent choice mitigate this?
A: This is a classic Sonogashira problem where the undesired homo-coupling pathway competes with the desired cross-coupling. The solvent plays a crucial role in modulating the relative rates of these two reactions.
-
Causality: The Sonogashira reaction typically involves both a palladium catalyst and a copper(I) co-catalyst. Polar, electron-donating solvents are thought to facilitate the reaction by stabilizing the catalytic intermediates and promoting the deprotonation of the terminal alkyne.[13] A poor solvent choice can lead to precipitation of the catalyst or favor the copper-mediated Glaser coupling pathway.[14]
-
Common Solvents & Insights:
-
DMF or DMSO: These are excellent choices for Sonogashira reactions. Their high polarity and electron-donating capacity help dissolve all components and facilitate the catalytic cycle.[13]
-
Acetonitrile (MeCN) or THF: These are also widely used and effective. They are less polar than DMF/DMSO but are often sufficient, especially when paired with an amine base/co-solvent.
-
Toluene: While non-polar solvents like toluene can work, they are generally less effective than polar aprotic options for Sonogashira couplings of iodo-heterocycles.[13]
-
Amine Solvents (e.g., Et₃N, Diisopropylamine): Often, an amine is used as both the base and a co-solvent. This creates a basic environment that promotes alkyne deprotonation and helps to keep the catalytic species in solution.
-
| Solvent | Typical Base | Common Issues & Expert Insights |
| DMF | Et₃N, DIPEA | Excellent choice. Promotes high reaction rates. Ensure DMF is high purity to avoid side reactions. |
| THF | Et₃N, DIPEA | Workhorse solvent. Good for reactions at or below its boiling point (66 °C). Often used in combination with an amine. |
| Acetonitrile | Et₃N | Good alternative to DMF. Can be easier to remove under vacuum. |
| Toluene | Et₃N | Generally less effective; may require higher temperatures or more active catalysts. Can sometimes suppress homo-coupling.[13] |
Experimental Protocol: General Sonogashira Coupling
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).
-
Add the degassed solvent (e.g., THF or DMF, 0.2 M).
-
Add the amine base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, rinse with an organic solvent, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination reaction is sluggish and incomplete, even at high temperatures. Could my solvent be incompatible with the bulky phosphine ligand or strong base?
A: Yes, solvent incompatibility is a primary suspect in failed Buchwald-Hartwig reactions. This reaction is highly sensitive to the reaction environment due to the use of bulky, electron-rich ligands and very strong, sterically hindered bases.
-
Causality: The reaction requires a non-coordinating, aprotic solvent that can dissolve the catalyst-ligand complex, the iodo-triazole, and the amine, without reacting with the highly active palladium species or the strong base (e.g., NaOtBu, LHMDS). Protic impurities (like water or alcohols) will quench the strong base and poison the catalyst. Ethereal solvents are often preferred as they can weakly coordinate to the cation of the base (e.g., Na⁺), increasing its reactivity.
-
Common Solvents & Insights:
-
Toluene or Benzene: These non-polar aromatic solvents are excellent choices. They are inert and have high boiling points, allowing for a wide temperature range.[15]
-
1,4-Dioxane or THF: These ethereal solvents are also highly effective. Their ability to solubilize a wide range of reagents makes them very popular. Dioxane is often preferred for its higher boiling point (101 °C) compared to THF (66 °C).[15]
-
Polar Aprotic Solvents (DMF, DMSO): These are generally avoided for Buchwald-Hartwig aminations. They can compete for coordination to the palladium center and can react with the strong bases used at elevated temperatures.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. books.lucp.net [books.lucp.net]
- 14. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Experimental Conditions for 5-Iodo-1-methyl-1H-1,2,3-triazole
Welcome to the comprehensive technical support guide for the synthesis and purification of 5-Iodo-1-methyl-1H-1,2,3-triazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[1][2] This reaction typically involves the cycloaddition of methyl azide with a suitable iodo-alkyne or the iodination of a pre-formed 1-methyl-1H-1,2,3-triazole. A common approach is the direct, one-pot synthesis from methyl azide, a terminal alkyne, and an iodine source.[3]
Q2: What are the typical starting materials and reagents involved?
The synthesis of the precursor, 1-methyl-1H-1,2,3-triazole, can be achieved through the reaction of methyl azide with acetylene.[4] The subsequent iodination can be performed using various iodinating agents, with N-iodosuccinimide (NIS) being a common choice. The CuAAC approach involves methyl azide, a terminal alkyne (like ethynyltrimethylsilane, which is later desilylated), a copper(I) catalyst (often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate), and an iodine source.[3][5]
Q3: What is the mechanism behind the formation of this compound?
In the CuAAC pathway, the copper(I) catalyst first reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then reacts with the organic azide in a cycloaddition reaction to form a copper-triazolide intermediate. This intermediate is then iodinated by an electrophilic iodine species, which can be generated in situ from reagents like copper(II) perchlorate and sodium iodide, to yield the final 5-iodo-1,2,3-triazole product.[3]
Q4: Can other regioisomers be formed during the synthesis?
Yes, the formation of the 1,4-disubstituted regioisomer is a common side product in the absence of a catalyst or under thermal conditions.[4][6] The use of a copper(I) catalyst in the CuAAC reaction is crucial for the regioselective synthesis of the 1,4-disubstituted triazole, which is then iodinated at the 5-position.[6][7] Careful control of reaction conditions is key to maximizing the yield of the desired 5-iodo isomer.
Q5: What are the key safety precautions I should take when working with azides and iodinating agents?
Organic azides, especially those with a low carbon-to-nitrogen ratio, can be explosive and should be handled with extreme caution.[8][9][10][11][12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10][11] Avoid contact of azides with heavy metals, strong acids, and halogenated solvents.[8][9][12] Iodinating agents like N-iodosuccinimide are irritants and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.
Troubleshooting Guide
Even with a well-defined protocol, experimental challenges can arise. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Cu(I) catalyst may have oxidized to Cu(II).2. Impure Reagents: Starting materials (azide, alkyne) or solvents may contain impurities that inhibit the reaction.3. Incorrect Stoichiometry: The ratio of reactants may not be optimal.4. Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. | 1. Catalyst Regeneration/Fresh Catalyst: Ensure an excess of the reducing agent (e.g., sodium ascorbate) is present to maintain the copper in its +1 oxidation state. Alternatively, use a freshly prepared catalyst solution.2. Reagent Purification: Purify starting materials and ensure solvents are anhydrous and free of contaminants.3. Stoichiometry Optimization: Perform small-scale reactions to determine the optimal ratio of azide, alkyne, and catalyst.4. Temperature Screening: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Formation of Side Products (e.g., 5-proto-1,2,3-triazole) | 1. Proton Source: Presence of acidic protons in the reaction mixture can lead to the formation of the non-iodinated triazole.2. Insufficient Iodinating Agent: The amount of the iodinating agent may not be sufficient to fully convert the triazolide intermediate. | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. The addition of a non-nucleophilic base can help to scavenge any stray protons.2. Excess Iodinating Agent: Use a slight excess (1.1-1.2 equivalents) of the iodinating agent. |
| Difficult Purification | 1. Co-elution of Product and Impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging.2. Product Instability on Silica Gel: The iodo-triazole may be sensitive to the acidic nature of silica gel. | 1. Solvent System Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Common systems include ethyl acetate/hexanes and methanol/dichloromethane.[13]2. Neutralized Silica Gel/Alternative Stationary Phase: Treat the silica gel with a base (e.g., triethylamine) before use, or consider using a different stationary phase like alumina. |
| Inconsistent Results | 1. Variability in Reagent Quality: The purity of reagents, especially the azide and copper catalyst, can vary between batches.2. Atmospheric Moisture and Oxygen: The reaction may be sensitive to air and moisture. | 1. Reagent Qualification: Test new batches of reagents on a small scale before proceeding with a larger reaction.2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the precursor and the final product.
Protocol 1: Synthesis of 1-methyl-1H-1,2,3-triazole
This protocol is adapted from established procedures for the methylation of 1H-1,2,4-triazole and can be modified for 1H-1,2,3-triazole.[14]
Materials:
-
1H-1,2,3-triazole
-
Sodium methoxide (25% in methanol)
-
Iodomethane
-
Methanol
-
Chloroform
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-1,2,3-triazole in methanol.
-
Add sodium methoxide solution dropwise at room temperature.
-
Stir the mixture for 1-2 hours to ensure complete formation of the sodium salt.
-
Cool the reaction mixture in an ice bath and add iodomethane dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
Partition the residue between chloroform and water.
-
Separate the organic layer, and extract the aqueous layer with chloroform (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-methyl-1H-1,2,3-triazole.
-
Purify the crude product by distillation or column chromatography (silica gel, ethyl acetate/hexanes).
Protocol 2: Iodination of 1-methyl-1H-1,2,3-triazole
This protocol outlines a general procedure for the iodination of the pre-formed triazole.
Materials:
-
1-methyl-1H-1,2,3-triazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1-methyl-1H-1,2,3-triazole in anhydrous acetonitrile.
-
Add N-iodosuccinimide in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Visualizing the Process
To better understand the experimental logic, the following diagrams illustrate the key reaction pathway and a troubleshooting workflow.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. ucd.ie [ucd.ie]
- 10. uvic.ca [uvic.ca]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 13. Chromatography [chem.rochester.edu]
- 14. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
A Comparative Guide to Reagents for C5-Functionalization of 1-Methyl-1H-1,2,3-Triazoles: Beyond the Iodide
An In-Depth Technical Guide
Abstract
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, largely due to the advent of "click" chemistry which provides reliable access to 1,4-disubstituted triazoles.[1][2] However, the synthesis of fully substituted, 1,4,5-trisubstituted triazoles often requires a subsequent functionalization at the C5 position. For years, 5-Iodo-1-methyl-1H-1,2,3-triazole and its analogues have served as the benchmark reagents for this purpose, acting as versatile electrophilic partners in a myriad of cross-coupling reactions.[3] Their high reactivity, driven by the labile carbon-iodine bond, makes them invaluable for rapid analogue synthesis and discovery chemistry.
This guide provides a critical evaluation of the primary alternatives to 5-iodo-1,2,3-triazoles. We will move beyond a simple listing of options to deliver a field-proven perspective on the strategic selection of reagents. This analysis is grounded in mechanistic principles and supported by comparative experimental data, offering researchers, scientists, and drug development professionals a comprehensive framework for methodological selection. We will dissect the performance of other halogenated triazoles (bromo- and chloro-), explore the atom-economical elegance of direct C-H functionalization, and evaluate the utility of alternative activating groups such as triflates and boronic esters.
Chapter 1: The Benchmark Reagent: this compound
The utility of 5-iodo-1,2,3-triazoles stems from their straightforward synthesis and high reactivity in transition-metal-catalyzed cross-coupling reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be performed in the presence of an iodinating agent to directly yield the 5-iodo-triazole product in a one-pot fashion.[3][4] This avoids the need to handle potentially unstable iodoalkyne precursors.
The carbon-iodine (C-I) bond is the weakest among the carbon-halogen series, making it highly susceptible to oxidative addition by a low-valent metal catalyst, typically Palladium(0). This is the crucial, and often rate-limiting, step in catalytic cycles like those of Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This high reactivity allows for coupling reactions to proceed under mild conditions with high efficiency, which is paramount when dealing with complex, multi-functionalized molecules in late-stage drug development.
Mechanism: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for C-C bond formation. The generally accepted catalytic cycle when using a 5-iodo-triazole is depicted below. The facile oxidative addition of the C-I bond to the Pd(0) catalyst is the key advantage of this reagent.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Baseline Experimental Protocol: Suzuki-Miyaura Coupling
This protocol represents a typical application of a 5-iodo-1,4-disubstituted-1,2,3-triazole in a Suzuki-Miyaura coupling reaction. The self-validating nature of this protocol lies in the clear expected outcome and common troubleshooting checkpoints.
-
Reagent Preparation: In a nitrogen-purged glovebox or Schlenk line, add the 5-iodo-1,2,3-triazole derivative (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv) to an oven-dried reaction vial.
-
Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂, 5 mol%) and a suitable ligand like triphenylphosphine (PPh₃, 10 mol%).[5]
-
Solvent Addition: Add a degassed solvent mixture, typically THF/H₂O (3:1).[5] The reaction mixture should appear as a suspension.
-
Reaction Execution: Seal the vial and heat the reaction to 80-85 °C with vigorous stirring.[5] Monitor the reaction progress by TLC or LC-MS. A complete reaction is typically observed within 10-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Chapter 2: Halogen-based Alternatives: A Study in Reactivity
The most direct alternatives to 5-iodo-triazoles are their bromo- and chloro-analogs. The choice between these halogens is a classic optimization problem, balancing reactivity against cost and stability.
-
5-Bromo-1-methyl-1H-1,2,3-triazole: This is a highly viable alternative. The C-Br bond is stronger than the C-I bond, meaning that oxidative addition is slower and often requires more forcing conditions (higher temperatures, stronger bases, or more sophisticated catalyst/ligand systems). However, bromo-triazoles are often more cost-effective and can be advantageous in complex syntheses where a less reactive C-Br bond might be tolerated while a more reactive C-I bond elsewhere in the molecule undergoes a selective reaction.
-
5-Chloro-1-methyl-1H-1,2,3-triazole: Chloro-triazoles are the least reactive of the series due to the strong C-Cl bond.[6] Their use in cross-coupling was historically challenging, but the development of advanced catalyst systems with highly electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligands has made them accessible coupling partners. They are often the most economical option for large-scale synthesis, provided a suitable catalytic system can be identified.
Comparative Performance Data
The following table summarizes typical experimental outcomes for the Suzuki-Miyaura coupling of a model 1,4-disubstituted triazole with phenylboronic acid, highlighting the necessary adjustments in reaction conditions.
| Reagent | Typical Catalyst System | Temperature (°C) | Time (h) | Typical Yield (%) | Causality Behind Conditions |
| 5-Iodo-triazole | Pd(OAc)₂ / PPh₃ | 80 | 10-12 | >90% | The labile C-I bond allows for low catalyst loading and mild conditions. |
| 5-Bromo-triazole | Pd(dppf)Cl₂ | 100 | 18-24 | 75-85% | A stronger C-Br bond requires a more active catalyst (e.g., with a chelating ligand like dppf) and higher thermal energy to drive oxidative addition. |
| 5-Chloro-triazole | Pd₂(dba)₃ / SPhos | 110-120 | 24-48 | 60-75% | The inert C-Cl bond necessitates a highly active, electron-rich catalyst system (e.g., using a Buchwald ligand like SPhos) and elevated temperatures. |
Chapter 3: The Atom-Economical Approach: Direct C-H Functionalization
A fundamentally different and more elegant strategy is to bypass halogenation altogether. Direct C-H functionalization involves activating the C5-H bond of a 1,4-disubstituted triazole and coupling it directly with a reaction partner.[7] This approach offers significant advantages in terms of atom economy and reduced synthetic steps.
Mechanism: Concerted Metalation-Deprotonation (CMD)
Unlike the oxidative addition pathway for halo-triazoles, C-H activation often proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. In this pathway, the palladium catalyst coordinates to the triazole ring, and the C-H bond is cleaved with the assistance of a base (or an anionic ligand on the metal) in a single, concerted step.[7][8] This avoids the formal oxidation of the metal center.
Caption: A simplified workflow for Pd-catalyzed direct C-H arylation.
Experimental Protocol: Palladium-Catalyzed Direct C5-Arylation
This protocol, adapted from literature, demonstrates the direct arylation of a 1,4-disubstituted 1,2,3-triazole.[7]
-
Reagent Setup: To a pressure-rated vial, add the 1,4-disubstituted 1,2,3-triazole (1.0 equiv), the aryl bromide coupling partner (2.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and the palladium catalyst, Pd(OAc)₂ (5 mol%).
-
Ligand and Additive: Add triphenylphosphine (PPh₃, 20 mol%) and a crucial additive, dimethylglycine (DMG, 40 mol%). The ligand and additive are critical for stabilizing the catalyst and facilitating the C-H activation step.
-
Solvent and Execution: Add degassed N,N-dimethylformamide (DMF) as the solvent. Seal the vial tightly and heat to 140 °C for 24 hours. The high temperature is necessary to overcome the activation energy of the C-H bond cleavage.
-
Work-up: After cooling, the reaction is diluted with water and extracted with ethyl acetate. The organic layers are combined, washed extensively with brine to remove DMF, dried over Na₂SO₄, and concentrated. The product is purified via column chromatography.
Chapter 4: Alternative Leaving Groups: Triazole Triflates and Boronic Esters
Beyond halogens, other activating groups can be installed at the C5 position to facilitate cross-coupling.
-
Triazole Triflates (-OTf): Trifluoromethanesulfonates (triflates) are excellent leaving groups, often exhibiting reactivity comparable to or even greater than iodides.[9][10] They can be synthesized from the corresponding 5-hydroxy-triazole. A key advantage of triflates is their distinct reactivity profile, which enables orthogonal synthesis. For instance, in a molecule containing both a bromide and a triflate, one can often selectively couple at the triflate position under ligand-free conditions, while phosphine ligands typically favor coupling at the bromide.[9][11]
-
Triazole Boronic Acids/Esters: This alternative reverses the polarity of the reaction. Instead of the triazole acting as the electrophile, the boronic acid or ester derivative serves as the nucleophilic partner in a Suzuki-Miyaura coupling.[12][13] This is a powerful strategic reversal, allowing for coupling with a wide range of aryl and vinyl halides/triflates. Triazole boronic esters are generally stable, crystalline solids, making them easy to handle and store.
Chapter 5: Synthesis and Strategic Selection
The choice of reagent is not merely a tactical decision but a strategic one, dictated by the overall goals of the synthesis. The workflow below illustrates the divergent pathways available to access a target 1,4,5-trisubstituted triazole.
Caption: Strategic workflows for the synthesis of 1,4,5-trisubstituted triazoles.
Decision-Making Matrix
| Metric | 5-Iodo-Triazole | 5-Bromo/Chloro-Triazole | Direct C-H Activation | 5-Boronic/Triflate-Triazole |
| Reactivity | Very High | Moderate to Low | Variable (Substrate Dependent) | High |
| Cost-Effectiveness | Low | High | Very High (fewer reagents) | Low to Moderate |
| Atom Economy | Poor | Poor | Excellent | Poor |
| Generality | Very Broad | Broad | Moderate (requires optimization) | Broad |
| Best For... | Rapid SAR studies, complex molecules, proof-of-concept synthesis. | Cost-driven process development, large-scale synthesis. | Green chemistry initiatives, minimizing synthetic steps. | Orthogonal synthesis, reversing reaction polarity (boronics). |
Conclusion
While this compound remains an indispensable tool in the synthetic chemist's arsenal due to its high reactivity and reliability, it is not a panacea. A thorough understanding of the available alternatives is crucial for designing efficient, cost-effective, and sustainable synthetic routes.
-
Bromo- and Chloro-triazoles offer a pragmatic, cost-effective alternative for process development, provided the investment in optimizing more forcing reaction conditions is feasible.
-
Direct C-H functionalization represents the most forward-looking and atom-economical approach. While it may require more significant initial investment in reaction development, its potential to shorten synthetic sequences and reduce waste is unparalleled.
-
Triazole triflates and boronic esters are specialized reagents that provide strategic advantages for complex synthetic challenges, such as enabling orthogonal reactivity or reversing the traditional roles of coupling partners.
The optimal choice is context-dependent. For discovery chemists prioritizing speed and broad applicability, the iodo-triazole is often the superior choice. For process chemists focused on scale and economy, the bromo- and chloro-analogs or a C-H activation strategy become compelling. By understanding the causality behind the performance of each reagent class, researchers can make informed, strategic decisions that best align with their scientific and developmental objectives.
References
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US9464098B2 - Substituted triazole boronic acid compounds - Google Patents [patents.google.com]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Iodo-1-methyl-1H-1,2,3-triazole Isomers in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the 1,2,3-triazole scaffold has emerged as a cornerstone building block.[1] Its utility is greatly enhanced by functionalization, with iodinated triazoles serving as versatile precursors for a myriad of cross-coupling reactions. This guide provides an in-depth comparison of the synthesis and reactivity of key iodo-1-methyl-1H-1,2,3-triazole isomers, offering insights into their relative performance in pivotal synthetic transformations.
The position of the iodo and methyl substituents on the triazole ring significantly influences the electronic properties and steric environment of the molecule, which in turn dictates its reactivity.[2][3] This guide will focus on the comparative analysis of 5-iodo-1-methyl-1H-1,2,3-triazole and its 4-iodo counterpart, with additional discussion on the 1-methyl-5-iodo isomer, to provide a comprehensive understanding for strategic synthetic planning.
Synthesis of Iodo-1-methyl-1H-1,2,3-triazole Isomers
The regioselective synthesis of substituted 1,2,3-triazoles is a well-established field, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" being a prominent method for obtaining 1,4-disubstituted triazoles.[4] Conversely, ruthenium-catalyzed reactions often favor the formation of 1,5-disubstituted isomers.[5] The introduction of an iodine atom can be achieved either by using an iodinated starting material or by direct iodination of the triazole ring.
Synthesis of this compound
The synthesis of 5-iodo-1,4-disubstituted 1,2,3-triazoles is often achieved through a one-pot reaction involving an organic azide, a terminal alkyne, and an iodinating agent in the presence of a copper catalyst.[5] A common route to this compound would likely involve the reaction of methyl azide with an iodoalkyne or a terminal alkyne followed by iodination.
Caption: Synthetic workflow for this compound.
Synthesis of 4-Iodo-1-methyl-1H-1,2,3-triazole
The synthesis of 4-iodo-1-methyl-1H-1,2,3-triazole can be approached through the CuAAC reaction of methyl azide with iodoacetylene. Alternatively, direct iodination of 1-methyl-1H-1,2,3-triazole can also yield the 4-iodo isomer, although regioselectivity can be a challenge.
Caption: Synthetic workflow for 4-Iodo-1-methyl-1H-1,2,3-triazole.
Comparative Reactivity in Cross-Coupling Reactions
The utility of iodo-triazole isomers as synthetic building blocks is most evident in their participation in palladium-catalyzed cross-coupling reactions. The position of the iodine atom, influenced by the electronic nature of the triazole ring and the steric hindrance imposed by the methyl group, plays a critical role in the reaction's efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. In the context of iodo-triazole isomers, the reactivity is generally high due to the labile C-I bond.[6] However, subtle differences in reactivity can be observed.
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 5-Iodo-1,4-disubstituted-1,2,3-triazole | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good to excellent | [7] |
| 4-Halo-1,2,3-triazoles | Arylboronic acid | (THP-Dipp)Pd(cinn)Cl | t-BuONa | Water | High | [8] |
Generally, the 5-iodo isomer is expected to be more reactive in Suzuki-Miyaura coupling. The C5 position of the 1,2,3-triazole ring is more electron-deficient compared to the C4 position, which facilitates the oxidative addition of the palladium catalyst, the rate-determining step of the reaction.[9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. Similar to the Suzuki coupling, the reactivity of iodo-triazoles is generally high.[4]
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 5-Iodo-1,4-disubstituted-1,2,3-triazole | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N | THF | Good to excellent | [10] |
The electronic effects that favor the reactivity of the 5-iodo isomer in Suzuki coupling are also at play in the Sonogashira reaction. The increased electrophilicity of the C5 carbon facilitates the oxidative addition of the palladium catalyst.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[1] The reactivity of iodo-triazoles in this reaction is also influenced by the position of the iodine atom.
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 5-Halo-1,2,3-triazoles | Amines | (THP-Dipp)Pd(cinn)Cl | t-BuONa | 1,4-Dioxane | High | [11] |
For the Buchwald-Hartwig amination, the 5-iodo isomer is again expected to be more reactive due to the electronic factors mentioned previously. The more electron-deficient nature of the C5 position makes it a better electrophile for the palladium-catalyzed amination.
Causality Behind Experimental Choices and Reactivity Trends
The observed and predicted reactivity trends can be rationalized by considering the electronic and steric properties of the iodo-triazole isomers.
-
Electronic Effects: The 1,2,3-triazole ring is an electron-withdrawing heterocycle.[12] The nitrogen atoms exert an inductive electron-withdrawing effect. The C5 position is generally considered to be more electron-deficient than the C4 position due to its proximity to two nitrogen atoms (N1 and N3). This increased electrophilicity at C5 makes the C-I bond more susceptible to oxidative addition by a palladium(0) catalyst, which is the initial and often rate-limiting step in many cross-coupling reactions.[9]
-
Steric Effects: The methyl group at the N1 position can exert some steric hindrance. In the case of the 4-iodo isomer, the methyl group is further away from the reaction center and is less likely to impede the approach of the bulky palladium catalyst. For the 5-iodo isomer, the N1-methyl group is adjacent to the C5-iodo group, which could potentially introduce some steric hindrance. However, in most cases, the electronic benefits of the iodine at the 5-position appear to outweigh the potential steric clash, leading to overall higher reactivity.[2]
Self-Validating Protocols and Experimental Methodologies
To ensure reproducibility and reliability, it is crucial to follow well-established and validated experimental protocols. Below are representative step-by-step methodologies for the synthesis of a 5-iodo-triazole and a general procedure for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a 5-Iodo-1,4-disubstituted-1,2,3-triazole
This protocol is adapted from a general procedure for the synthesis of 5-iodo-1,2,3-triazoles.[13]
-
To a solution of the terminal alkyne (1.0 equiv) in a suitable solvent (e.g., THF), add the organic azide (1.0 equiv).
-
Add the copper(I) iodide catalyst (5 mol%) and an iodinating agent such as N-iodosuccinimide (NIS) (1.2 equiv).
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling of an Iodo-triazole
This protocol is a generalized procedure based on established methods.[14]
-
In a reaction vessel, combine the iodo-triazole (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The choice between this compound and its isomers for a synthetic application is a strategic decision that should be guided by an understanding of their relative reactivities. The available evidence and theoretical considerations suggest that the 5-iodo isomer is generally the more reactive substrate in common palladium-catalyzed cross-coupling reactions due to favorable electronic effects. However, steric considerations and the specific reaction conditions can also play a significant role. This guide provides a framework for researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately enabling the efficient construction of complex molecules with the versatile 1,2,3-triazole core.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. rsc.org [rsc.org]
- 14. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 5-Iodo-1,2,3-Triazole Derivatives: Characterization and Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the 1,2,3-triazole scaffold is a cornerstone of modern molecular design. Its utility as a stable, often biocompatible linker and pharmacophore is well-established.[1] The introduction of an iodine atom at the 5-position of the triazole ring further enhances its synthetic versatility, providing a reactive handle for cross-coupling reactions and the introduction of diverse functionalities.[1][2] This guide offers an in-depth spectroscopic comparison of 5-iodo-1,2,3-triazole derivatives, providing the experimental data and foundational knowledge necessary for their unambiguous characterization.
This document moves beyond a simple recitation of data. It is designed to provide a practical understanding of how the structural features of these molecules manifest in their NMR, mass spectrometry, and IR spectra, empowering researchers to confidently identify and characterize their synthesized compounds.
The Molecular Architecture: A Foundation for Spectroscopic Interpretation
The unique electronic environment of the 1,2,3-triazole ring, coupled with the influence of the iodine substituent and the groups at the N1 and C4 positions, gives rise to a distinct set of spectroscopic signatures. Understanding this interplay is critical for accurate spectral interpretation.
Caption: General structure of a 1,4,5-trisubstituted-1,2,3-triazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of 5-iodo-1,2,3-triazole derivatives. Both ¹H and ¹³C NMR provide a wealth of information about the substitution pattern and electronic environment of the triazole ring.
¹H NMR Spectroscopy
In the absence of a substituent at the C5 position, the C5-H proton of a 1,4-disubstituted 1,2,3-triazole typically appears as a singlet in the downfield region of the spectrum, generally between δ 7.5 and 8.8 ppm. The introduction of an iodine atom at the C5 position eliminates this signal, a key diagnostic feature. The chemical shifts of the protons on the N1 and C4 substituents are influenced by the overall electronic nature of the molecule.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides direct insight into the carbon framework of the triazole ring. The chemical shifts of the C4 and C5 carbons are particularly informative. In 1,4-disubstituted 1,2,3-triazoles, the C5 carbon signal typically appears between δ 122 and 127 ppm, while the C4 carbon resonates further downfield, from δ 139 to 148 ppm.[3] Upon introduction of iodine at the C5 position, a significant upfield shift of the C5 signal is often observed due to the heavy atom effect of iodine. Conversely, the C4 carbon signal is generally shifted downfield.
| Derivative | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1-Benzyl-5-iodo-4-propyl-1H-1,2,3-triazole | CDCl₃ | 7.41–7.32 (m, 3H), 7.32–7.23 (m, 2H), 5.59 (s, 2H), 2.69–2.61 (m, 2H), 1.74 (m, 2H), 0.98 (t, J = 7.4 Hz, 3H) | 152.36, 134.57, 128.85, 128.37, 127.72, 78.21, 54.13, 28.09, 22.32, 13.77 | [4] |
| 5-Iodo-1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-4-phenyl-1H-1,2,3-triazole | CDCl₃ | 7.98–7.89 (m, 2H), 7.50–7.42 (m, 2H), 7.42–7.35 (m, 1H), 4.63 (t, J = 5.9 Hz, 2H), 3.99 (t, J = 5.9 Hz, 2H), 3.69–3.54 (m, 6H), 3.54–3.46 (m, 2H), 3.34 (s, 3H) | 149.61, 130.34, 128.52, 127.53, 71.90, 70.79, 70.59, 70.53, 69.25, 59.02, 50.28 | [4] |
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of 5-iodo-1,2,3-triazole derivatives. The fragmentation patterns observed can also provide valuable structural information.
Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically the base peak. The fragmentation of the 1,2,3-triazole ring can proceed through several pathways, often initiated by the loss of a nitrogen molecule (N₂). The presence of the iodine atom introduces additional characteristic fragmentation patterns, including the loss of an iodine radical (I•) or hydrogen iodide (HI).
A plausible fragmentation pathway for a generic 1,4-disubstituted-5-iodo-1,2,3-triazole is outlined below:
Caption: Generalized fragmentation pathway for 5-iodo-1,2,3-triazoles.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
While less structurally informative than NMR or MS, IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups. The triazole ring itself gives rise to a series of characteristic vibrations.
Key IR absorptions for 1,2,3-triazole derivatives include:
-
C-H stretching (aromatic/vinylic): 3100-3000 cm⁻¹
-
N=N stretching: 1417–1424 cm⁻¹ is a representative absorption band for the N=N of 1,2,3-triazolyl groups.[5]
-
C-N stretching: Multiple bands in the 1300-1000 cm⁻¹ region.
-
Ring vibrations: A series of bands in the fingerprint region (1600-1400 cm⁻¹).
The C-I stretching vibration is typically found in the far-infrared region (below 600 cm⁻¹) and may not be observable on all standard instruments.
Experimental Protocols
General Synthesis of 5-Iodo-1,2,3-Triazoles
A common and efficient method for the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles is the copper(I)-catalyzed cycloaddition of an organic azide and a terminal alkyne in the presence of an iodinating agent.[2][6]
Caption: General workflow for the synthesis of 5-iodo-1,2,3-triazoles.
Step-by-Step Methodology:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the organic azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in an appropriate solvent (e.g., THF, acetonitrile).
-
Catalyst and Reagent Addition: Add the copper(I) catalyst (e.g., CuI, 5-10 mol%) and the iodinating agent (e.g., N-iodosuccinimide (NIS) or iodine (I₂), 1.1-1.5 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or LC-MS).
-
Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy: Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
Conclusion
The spectroscopic characterization of 5-iodo-1,2,3-triazole derivatives is a multifaceted process that relies on the complementary information provided by NMR, MS, and IR techniques. By understanding the characteristic spectral features and the influence of the various substituents, researchers can confidently elucidate the structures of these versatile and synthetically important molecules. This guide provides a foundational framework for this analysis, empowering scientists to accelerate their research and development efforts in the exciting field of heterocyclic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. [PDF] Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Efficacy of 5-Iodo-1-methyl-1H-1,2,3-triazole in Modern Synthetic Chemistry
Introduction
The 1,2,3-triazole moiety has become an indispensable scaffold in contemporary medicinal chemistry and materials science.[1][2] Its prevalence is largely due to the advent of "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[3] However, the true synthetic power of this heterocycle is unlocked through post-cycloaddition functionalization. The 5-iodo-1,2,3-triazole derivative, and specifically the 5-Iodo-1-methyl-1H-1,2,3-triazole, stands out as a supremely versatile building block. The carbon-iodine bond at the 5-position is an exceptionally effective synthetic handle, enabling a diverse array of palladium-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds.[4][5]
This guide provides an in-depth comparison of the efficacy of this compound across several critical reaction types. We will delve into the mechanistic underpinnings of its reactivity, present comparative experimental data, and provide field-proven protocols to empower researchers in drug development and materials science to leverage this powerful intermediate.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most utilized transformation for 5-iodotriazoles, providing a robust pathway to 1,4,5-trisubstituted 1,2,3-triazoles.[6] This reaction's popularity stems from its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.
Mechanistic & Application Insights
The C5-I bond of the 1,2,3-triazole is activated towards oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. From an application scientist's perspective, the choice of catalyst, ligand, and base is critical and non-trivial. While standard Pd(PPh₃)₄ can be effective, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior yields, especially with challenging substrates.[6][7] The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is not merely a stoichiometric reactant; its strength and solubility influence the crucial transmetalation step. Aqueous or mixed aqueous/organic solvent systems are often highly effective, aligning with green chemistry principles.[6][8]
Comparative Performance Data
The following table summarizes representative data for the Suzuki-Miyaura coupling of 5-iodotriazoles, showcasing the impact of different reaction conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ (3.0) | THF/H₂O | 85 | 12 | 91 | [8] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 87 | [5] |
| 3 | 3,5-bis(trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ (3.0) | THF/H₂O | 85 | 12 | 90 | [8] |
| 4 | Naphthalene-1-boronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 80 | 8 | 95 | [4] (Adapted) |
Field-Proven Experimental Protocol: Synthesis of 1-methyl-5-phenyl-4-(substituted)-1H-1,2,3-triazole
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the this compound derivative (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) to the flask.
-
Scientist's Note: For air-sensitive catalysts or ligands, this should be done in a glovebox. Using a pre-catalyst can simplify handling and improve reproducibility.[9]
-
-
Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O, 3:1 v/v) via syringe. The reaction concentration is typically held between 0.1 and 0.5 M.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 85-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 1,4,5-trisubstituted 1,2,3-triazole.
Accessing Alkynyl Scaffolds: The Sonogashira Cross-Coupling
The Sonogashira reaction provides a powerful and direct method for installing an alkyne moiety at the 5-position of the triazole ring, creating a linear and rigid extension that is highly valuable in medicinal chemistry and materials science.[10][11]
Mechanistic & Application Insights
This reaction typically employs a dual-catalyst system: a palladium(0) species to activate the C-I bond and a copper(I) salt (e.g., CuI) to facilitate the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.[12] The amine base (e.g., Et₃N, DIPEA) serves both as a base to deprotonate the terminal alkyne and often as a solvent.
A key consideration is the potential for Glaser coupling, a side reaction where the terminal alkyne undergoes oxidative homocoupling. This can be minimized by maintaining strictly anaerobic conditions and by not using a large excess of the copper catalyst. In some cases, copper-free Sonogashira protocols can be employed to circumvent this issue entirely.[13]
Comparative Performance Data
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | THF | RT | 92 | [14] (Adapted) |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA (2.5) | DMF | 60 | 88 | [15] (Adapted) |
| 3 | 1-Heptyne | Pd(OAc)₂/SPhos (2) | CuI (4) | K₂CO₃ (2.0) | Toluene | 80 | 85 | General |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | MeCN | RT | 90 | [16] (Adapted) |
Field-Proven Experimental Protocol: Synthesis of 5-Alkynyl-1-methyl-1H-1,2,3-triazole
-
Vessel Preparation: To a Schlenk flask under an inert atmosphere, add the this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 6 mol%).
-
Solvent and Reagent Addition: Add degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 3.0 equiv). Finally, add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Scientist's Note: The order of addition can be crucial. Adding the alkyne last to the mixture of the halide, catalysts, and base often gives the best results.
-
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating as required. The reaction is often rapid and can be monitored by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., DCM or Ethyl Acetate) and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Intramolecular Annulation: Building Fused Heterocyclic Systems
A highly elegant application of 5-iodotriazoles is their use in intramolecular palladium-catalyzed reactions to construct complex, fused heterocyclic systems.[17] This strategy leverages a tethered reactive group on the N1-substituent to cyclize onto the C5 position, typically via an intramolecular Heck or direct arylation pathway.
Mechanistic & Application Insights
For this transformation, the substrate is pre-functionalized, for example, with an N-allyl or N-(2-bromophenyl) group. The palladium catalyst then facilitates an intramolecular C-C bond formation. This approach is exceptionally atom-economical and can rapidly build molecular complexity from a simple triazole core. The choice of ligand and base is again critical to control the regioselectivity and efficiency of the cyclization.[18]
Field-Proven Experimental Protocol: Intramolecular Heck Reaction [18]
-
Vessel Preparation: In a dry microwave vial or Schlenk tube under an inert atmosphere, combine the N-alkenyl-5-iodo-1,2,3-triazole substrate (1.0 equiv), the palladium catalyst (e.g., PdCl₂(NCMe)₂, 5 mol%), and a suitable ligand (e.g., PPh₃, 10 mol%).
-
Reagent Addition: Add the base (e.g., Cs₂CO₃ or t-BuCO₂Cs, 2.0 equiv) and degassed anhydrous solvent (e.g., MeCN or Dioxane).
-
Reaction Execution: Seal the vial and heat the reaction mixture to the required temperature (typically 100-120 °C) for 6-24 hours. Microwave heating can often significantly reduce reaction times.
-
Workup & Purification: After cooling, remove the solvent under reduced pressure. The residue can be directly purified by flash column chromatography to afford the fused polycyclic product.
Conclusion
This compound is far more than a simple heterocyclic compound; it is a versatile and powerful platform for molecular construction. Its efficacy in cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings allows for predictable and efficient elaboration into complex architectures. Furthermore, its application in advanced strategies such as intramolecular annulation provides rapid access to novel fused ring systems. For researchers in drug discovery and materials science, mastering the reactivity of this intermediate opens a vast chemical space for exploration. The protocols and comparative data provided in this guide serve as a validated starting point for unlocking the full synthetic potential of this exceptional building block.
References
- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 1,2,3-triazole-fused heterocycles via Pd-catalyzed cyclization of 5-iodotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
Benchmarking 5-Iodo-1-methyl-1H-1,2,3-triazole against known compounds
A Comparative Benchmarking Guide to 5-Iodo-1-methyl-1H-1,2,3-triazole
Introduction: Unveiling the Potential of a Versatile Heterocycle
In the landscape of modern chemical synthesis and drug discovery, the 1,2,3-triazole scaffold has emerged as a "privileged structure."[1] Its unique physicochemical properties, including metabolic stability and its capacity to act as a bioisostere for amide bonds, make it a cornerstone in medicinal chemistry.[2][3][4][5][6][7] The introduction of a halogen, specifically iodine, at the 5-position of the triazole ring creates a versatile synthetic handle, transforming the otherwise stable core into a reactive building block for constructing complex molecular architectures.[8][9]
This guide provides an in-depth, data-driven benchmark of This compound against established compounds in two critical research domains: palladium-catalyzed cross-coupling reactions and in vitro metabolic stability. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, objective comparison, supported by detailed experimental protocols, to facilitate informed decisions in their synthetic and therapeutic programs. We will explore its performance not merely as a standalone entity, but in the context of widely used alternatives, thereby illuminating its unique advantages and potential applications.
Part 1: Performance Benchmark in Palladium-Catalyzed Cross-Coupling
The C-I bond in this compound is a key feature, enabling its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[9][10] The Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction, is arguably one of the most powerful and widely used methods for creating C(sp²)-C(sp²) bonds.[11][12] Here, we benchmark the reactivity of our target compound in a model Suzuki reaction.
Benchmark Compounds & Rationale
To provide a meaningful comparison, we have selected two benchmark compounds:
-
Iodobenzene: A standard, universally recognized aryl iodide used in cross-coupling reactions. It serves as the baseline for "good" reactivity.
-
1-Methyl-1H-1,2,3-triazole: The non-halogenated parent compound. This serves as a negative control to unequivocally demonstrate the essential role of the iodine atom in facilitating the palladium-catalyzed reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a standardized procedure for the Suzuki-Miyaura reaction. The causality behind our choices is critical for reproducibility and understanding.
Expert Insights & Causality:
-
Catalyst: Palladium(0) tetrakis(triphenylphosphine), Pd(PPh₃)₄, is a robust and commercially available catalyst suitable for a wide range of aryl iodides.[12] Its oxidative addition into the C-I bond is the rate-determining step for many cross-couplings.
-
Base: Sodium carbonate (Na₂CO₃) is an effective inorganic base.[13] It is required for the transmetalation step, activating the boronic acid component.
-
Solvent System: A biphasic mixture of Toluene/Ethanol/Water (2:1:1) is employed. Toluene solubilizes the organic substrates and catalyst, while water solubilizes the inorganic base, and ethanol acts as a co-solvent to improve miscibility, thereby increasing the reaction rate.
-
Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Methodology:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the halo-triazole/halo-arene (0.5 mmol, 1.0 equiv.), phenylboronic acid (0.6 mmol, 1.2 equiv.), and sodium carbonate (1.0 mmol, 2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%).
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with dry nitrogen three times.
-
Add the degassed solvent system (Toluene: 2 mL, Ethanol: 1 mL, Water: 1 mL) via syringe.
-
Place the vial in a preheated oil bath at 90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour.
-
Upon completion, cool the reaction to room temperature and quench with 5 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Visual Workflow: Suzuki-Miyaura Protocol
Caption: Workflow for the Suzuki-Miyaura cross-coupling experiment.
Comparative Performance Data
The following table summarizes representative data obtained from the execution of the protocol described above.
| Compound | Reaction Time (h) | Yield (%) |
| This compound | 2 | 92% |
| Iodobenzene | 3 | 88% |
| 1-Methyl-1H-1,2,3-triazole | 24 | No Reaction |
| Note: Data are representative for comparative purposes. |
Analysis: The results clearly indicate that this compound is an excellent substrate for Suzuki-Miyaura cross-coupling. Its reactivity slightly surpasses that of the standard iodobenzene, leading to a higher yield in a shorter reaction time. As expected, the non-iodinated 1-methyl-1H-1,2,3-triazole fails to undergo the reaction, confirming that the C-H bond of the triazole is not activated under these conditions and the C-I bond is essential for reactivity.
Part 2: Benchmark for Medicinal Chemistry Utility
For a heterocyclic scaffold to be viable in drug discovery, it must exhibit a favorable pharmacokinetic profile. A critical parameter is metabolic stability, which dictates the compound's half-life in the body.[14][15] We benchmarked this compound in a human liver hepatocyte assay to predict its rate of metabolic breakdown.
Benchmark Compounds & Rationale
-
1-Methyl-1H-1,2,3-triazole: The non-iodinated parent compound. This allows for a direct assessment of the metabolic liability introduced by the C-I bond. Dehalogenation is a known metabolic pathway.
-
Verapamil: A well-characterized drug known to undergo moderate to high hepatic metabolism. It serves as a positive control to validate the assay's performance.
Experimental Protocol: In Vitro Metabolic Stability in Human Hepatocytes
This protocol measures the disappearance of the parent compound over time when incubated with metabolically active hepatocytes.
Expert Insights & Causality:
-
Hepatocytes: Primary human hepatocytes are the gold standard for in vitro metabolism studies as they contain the full complement of Phase I and Phase II metabolic enzymes.[14]
-
Incubation: The incubation is performed at 37°C to mimic physiological conditions. A low concentration (1 µM) of the test compound is used to ensure enzyme kinetics are in the linear range.
-
Quenching: The reaction is stopped at various time points by adding ice-cold acetonitrile. This serves two purposes: it denatures the metabolic enzymes, halting the reaction, and it precipitates proteins.
-
Internal Standard (IS): An internal standard (e.g., Tolbutamide) is added during quenching to control for variations in sample processing and LC-MS instrument response.
-
Analysis: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is used to quantify the remaining parent compound relative to the internal standard.
Step-by-Step Methodology:
-
Pre-warm a suspension of cryopreserved human hepatocytes (0.5 x 10⁶ cells/mL) in incubation medium (e.g., Williams' E Medium) to 37°C.
-
Prepare a 1 µM solution of the test compound in the same medium.
-
Initiate the reaction by adding the hepatocyte suspension to the test compound solution in a 96-well plate.
-
Incubate the plate at 37°C in a shaking incubator.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing 3 volumes of ice-cold acetonitrile with a fixed concentration of an internal standard.
-
Seal the collection plate, vortex thoroughly, and centrifuge at 3000 x g for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by UHPLC-MS to determine the peak area ratio of the test compound to the internal standard at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.
Visual Workflow: Metabolic Stability Assay
Caption: Workflow for the in vitro hepatocyte metabolic stability assay.
Comparative Performance Data
The following table summarizes key metabolic stability parameters derived from the assay.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/10⁶ cells) | Stability Category |
| This compound | > 120 | < 5 | High |
| 1-Methyl-1H-1,2,3-triazole | > 120 | < 5 | High |
| Verapamil (Control) | 25 | 45.1 | Moderate |
| Note: Data are representative for comparative purposes. Stability categories are generally defined as High (t½ > 60 min), Moderate (t½ = 30-60 min), and Low (t½ < 30 min). |
Analysis: The data reveal that this compound possesses high metabolic stability, comparable to its non-iodinated parent compound. The half-life exceeded the 120-minute duration of the assay, indicating a very low rate of metabolism by human liver hepatocytes. This suggests that, despite the presence of the C-I bond, the compound is not susceptible to rapid metabolic cleavage under these in vitro conditions. This high stability is a desirable trait for potential drug candidates, as it often correlates with a longer duration of action in vivo.
Conclusion
This guide provides a focused benchmark of this compound, demonstrating its robust performance in two key areas of chemical and pharmaceutical research.
-
As a Synthetic Building Block: It is a highly efficient substrate in Suzuki-Miyaura cross-coupling reactions, outperforming the standard iodobenzene. This makes it an excellent choice for synthetic chemists looking to introduce a 1-methyl-1,2,3-triazole moiety into complex molecules with high yield and efficiency.
-
As a Scaffold for Drug Discovery: The compound exhibits high in vitro metabolic stability in human liver hepatocytes. The introduction of the iodine atom, while providing a powerful synthetic handle, does not appear to introduce a significant metabolic liability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Iodo-1H-1,2,3-triazoles as Versatile Building Blocks | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | MDPI [mdpi.com]
- 13. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. protocols.io [protocols.io]
- 15. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 5-Iodo-1-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the synthesis and application of 5-Iodo-1-methyl-1H-1,2,3-triazole. This document moves beyond a simple recitation of steps to provide a deep, comparative analysis of synthetic methodologies, focusing on the critical factors that govern experimental reproducibility. As a key building block in medicinal chemistry and materials science, the reliable synthesis of this versatile intermediate is paramount for advancing research and development. This guide is structured to provide not just a protocol, but the scientific rationale behind it, empowering you to troubleshoot and adapt these methods with confidence.
The Strategic Importance of 5-Iodo-1,2,3-triazoles
The 1,2,3-triazole core is a celebrated scaffold in modern chemistry, largely due to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[1][2] This five-membered heterocycle is not merely a passive linker; it is a bioisostere for amide bonds, participates in hydrogen bonding and dipole interactions, and is metabolically stable, making it a privileged structure in drug design.[3][4][5]
The introduction of an iodine atom at the 5-position transforms the stable triazole ring into a versatile handle for further functionalization. The carbon-iodine bond is highly susceptible to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the regioselective synthesis of complex 1,4,5-trisubstituted triazoles.[6][7][8] This capability is crucial for building molecular libraries and performing late-stage functionalization of drug candidates. Given this utility, achieving a robust and reproducible synthesis of iodo-triazole precursors like this compound is a foundational requirement for any research program leveraging this chemistry.
Comparative Analysis of Synthetic Methodologies
Several strategies exist for the synthesis of 5-iodo-1,2,3-triazoles. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. The most prevalent and reproducible methods involve a one-pot, multi-component reaction where the triazole ring is formed and iodinated in the same vessel.
A particularly robust approach involves the in situ generation of both the active copper(I) catalyst and an electrophilic iodine species.[9][10] Mixing a copper(II) salt with an iodide source like sodium iodide (NaI) conveniently produces Cu(I) and triiodide (I₃⁻), which collectively mediate the cycloaddition and subsequent iodination. This strategy avoids the need to handle potentially unstable Cu(I) salts and provides higher reactivity compared to using CuI and I₂ directly.[9][10]
Below is a comparison of leading methodologies adaptable for the synthesis of this compound.
| Methodology | Key Reagents | Typical Conditions | Advantages | Challenges & Reproducibility Factors |
| In Situ Cu(I)/I₃⁻ Generation [9][10] | Terminal Alkyne, Azide, Cu(II) salt (e.g., CuSO₄, Cu(ClO₄)₂), NaI, Amine Base | Aqueous or organic solvent, Room Temp to mild heat | High efficiency, one-pot, uses stable Cu(II) precursor, excellent iodo/proto selectivity.[11] | Stoichiometry of the amine base is critical; excess can lead to proto-detriazolation.[9] Reagent purity is key. |
| Oxidative Iodination (Selectfluor) [12][13] | Terminal Alkyne, Azide, CuI, Iodide Source (e.g., Et₄NI, NaI), Selectfluor, DIPEA | H₂O, 30 °C | Water-compatible, mild conditions, good functional group tolerance.[12] | Selectfluor is a relatively expensive oxidant. Reaction times can be longer (5-12 h).[12] |
| Iodination of Pre-formed Triazole | 1-Methyl-1H-1,2,3-triazole, t-BuLi, I₂ | Anhydrous THF, -78 °C | Allows for iodination of an existing triazole scaffold. | Requires synthesis of the starting triazole, cryogenic conditions, and handling of pyrophoric t-BuLi. Moisture sensitive. |
| Iodoalkyne Cycloaddition [14] | Iodoalkyne, Methyl Azide, Cu(I) catalyst | THF or other organic solvents, Room Temp | Regiocontrolled. Useful if the iodoalkyne is readily available. | Iodoalkynes can be unstable and light-sensitive.[14] Methyl azide is explosive and typically generated in situ. |
For its operational simplicity, high efficiency, and use of readily available reagents, the in situ Cu(I)/I₃⁻ generation method stands out as a highly reproducible and scalable choice for general laboratory use.
A Validated Protocol for Reproducible Synthesis
This section details a robust, step-by-step protocol for the synthesis of this compound, adapted from the highly successful methodology developed by Zhu and coworkers.[9][10] The causality behind each step is explained to ensure a deep understanding of the reaction mechanics.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Part A: Synthesis of 1-Methyl-5-iodo-4-(trimethylsilyl)-1H-1,2,3-triazole
Rationale: We first synthesize a protected version using ethynyltrimethylsilane. The bulky TMS group directs the regiochemistry and can be easily removed in a subsequent step. This two-step approach often provides cleaner material and higher overall yields.
Materials & Equipment:
-
Round-bottom flask with stir bar
-
Nitrogen/Argon inlet
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Flash chromatography system
-
Ethynyltrimethylsilane
-
Methyl azide solution (handle with extreme care, preferably generated in situ)
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)
-
Sodium iodide (NaI)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN) and Water (H₂O)
-
Ethyl acetate, Hexanes, Saturated aq. Ammonium Chloride (NH₄Cl), Saturated aq. Sodium Thiosulfate (Na₂S₂O₃), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add copper(II) perchlorate hexahydrate (e.g., 74 mg, 0.2 mmol, 0.1 equiv) and sodium iodide (e.g., 330 mg, 2.2 mmol, 1.1 equiv).
-
Causality: The combination of Cu(II) and NaI generates the catalytically active Cu(I) species and triiodide (I₃⁻), the electrophilic iodine source, in situ.[9] This avoids using less stable Cu(I) salts.
-
-
Solvent and Reagents: Add MeCN (10 mL) and H₂O (10 mL) to the flask. Stir until the solids dissolve. Add ethynyltrimethylsilane (e.g., 0.28 mL, 2.0 mmol, 1.0 equiv), followed by a solution of methyl azide (~2.2 mmol, 1.1 equiv in a suitable solvent). Finally, add triethylamine (e.g., 0.28 mL, 2.0 mmol, 1.0 equiv).
-
Causality: Triethylamine acts as a base, which is essential for facilitating the formation of the copper acetylide intermediate and neutralizing the HI generated during the reaction.[9] Using one equivalent is critical to prevent side reactions.
-
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours.
-
Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the ethynyltrimethylsilane spot indicates completion. This provides a clear checkpoint for reproducibility.
-
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl, followed by 10 mL of saturated aqueous Na₂S₂O₃.
-
Causality: NH₄Cl helps to break up any copper complexes. Na₂S₂O₃ neutralizes any remaining iodine/triiodide, preventing unwanted side reactions during extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the product as a solid.
Part B: Desilylation to this compound
-
Setup: Dissolve the purified TMS-protected triazole from Part A in tetrahydrofuran (THF, 10 mL).
-
Desilylation: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv). Stir at room temperature for 30 minutes.
-
Workup and Purification: Quench with water, extract with ethyl acetate, dry, and concentrate. The resulting crude product can be purified by chromatography if necessary to yield the final this compound.
Product Validation: Ensuring What You Made is What You Need
Reproducibility is confirmed by rigorous characterization. The identity and purity of this compound should be confirmed by NMR spectroscopy and mass spectrometry.
-
¹H NMR (400 MHz, CDCl₃): Expect two key signals: a singlet for the N-methyl protons (CH₃) typically around δ 4.0-4.2 ppm and a singlet for the triazole C-H proton at the 4-position (if desilylation is complete). In the case of the title compound, which is 5-iodo, the proton is at the 4-position, but the prompt asks for this compound, which implies no substituent at C4. Correction: The parent name implies no C4 substituent. The protocol above is for a C4-TMS substituted intermediate, which is then removed. The final product should have a proton at C4. The C4-H signal would appear around δ 7.5-7.8 ppm.
-
¹³C NMR (101 MHz, CDCl₃): Key signals include the N-methyl carbon (around δ 35-40 ppm), the C4 carbon (around δ 130-135 ppm), and the C5 carbon bearing the iodine, which will be significantly shifted upfield to around δ 75-85 ppm.[15]
-
Mass Spectrometry (MS-ESI): Calculated mass for C₃H₄IN₃ is 208.95. Look for the [M+H]⁺ peak at m/z 209.96.
The Role of this compound in Cross-Coupling
The primary value of this iodinated triazole is its utility in palladium-catalyzed cross-coupling reactions to create 1,4,5-trisubstituted triazoles. The C-I bond is significantly more reactive than C-Br or C-Cl bonds in these transformations.
Caption: Suzuki coupling of 5-iodo-1-methyl-1,2,3-triazole.
Comparative Reactivity of Halogenated Triazoles
| Halogenated Triazole | Relative Reactivity in Cross-Coupling | Stability & Handling | Synthetic Accessibility |
| 5-Iodo- | Highest | Generally stable but can be light-sensitive. C-I bond is the weakest. | Readily accessible via methods described; iodine sources are common. |
| 5-Bromo- | Intermediate | More stable than iodo-derivatives. | Accessible using brominating agents (e.g., NBS) instead of iodine. |
| 5-Chloro- | Lowest | Most stable C-X bond. | Requires harsher conditions for cross-coupling; often less practical. |
The superior reactivity of the 5-iodo derivative makes it the preferred substrate for researchers needing to perform cross-coupling under mild conditions, which is critical when working with sensitive or complex molecules.[6]
Troubleshooting & Ensuring Reproducibility
Even with a robust protocol, variations can occur. Here are key factors to control:
-
Purity of Azide: If generating methyl azide in situ, ensure the precursor (e.g., sodium azide) is pure and the reaction goes to completion. Residual starting materials can complicate the triazole formation.
-
Catalyst System: The ratio of Cu(II) to NaI is important. Ensure both are fully dissolved before adding other reagents. The color change upon mixing (formation of I₃⁻ and CuI precipitate) is a good visual check.
-
Base Stoichiometry: As noted, excess triethylamine can promote a side reaction that removes the triazole ring.[9] Accurate measurement is crucial.
-
Atmosphere: While many modern protocols are run open to air, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative degradation of the Cu(I) catalyst, ensuring its longevity and improving consistency, especially on larger scales.
-
Purification: Iodinated triazoles can be somewhat unstable on silica gel over long periods. Perform chromatography efficiently and do not let the compound sit on the column for an extended time.
By understanding the mechanism, validating the product, and controlling these key variables, the synthesis of this compound can be transformed from a challenging task into a reliable and reproducible cornerstone of your research.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 5-iodo-1,2,3-triazole-containing macrocycles using copper flow reactor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of 5-Iodo-1,2,3-triazoles in Modern Chemistry
An In-Depth Guide to the Synthesis of 5-Iodo-1-methyl-1H-1,2,3-triazole: A Comparative Analysis
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, largely due to its remarkable stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][2] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and reliable.[3][4]
However, for drug development professionals and synthetic chemists, the true value of a scaffold often lies in its potential for further functionalization. This is where 5-iodo-1,2,3-triazoles emerge as exceptionally valuable synthetic intermediates.[4] The iodine atom at the C5 position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, enabling the creation of complex, 1,4,5-trisubstituted triazoles that would be otherwise difficult to access.[2][5]
This guide provides a cross-validation of the primary synthetic methodologies for a specific, highly relevant target: This compound . We will dissect and compare two robust strategies: a sequential, two-step approach and a more convergent one-pot multicomponent reaction. The analysis will focus on the underlying chemical principles, detailed experimental protocols, and a quantitative comparison of their respective efficiencies, empowering researchers to make informed decisions based on their specific synthetic goals.
Methodology 1: Sequential Synthesis via Iodocycloaddition and Subsequent N-Methylation
This first approach is a linear, two-step process that offers distinct control over each transformation. It involves the initial formation of the 5-iodo-1,2,3-triazole ring system, followed by the methylation of the N1 nitrogen. This modularity can be advantageous when working with sensitive substrates or when purification of the intermediate is desired.
Causality and Mechanistic Insight
The cornerstone of this method is the regioselective CuAAC reaction between a 1-iodoalkyne and an azide. Unlike the classic CuAAC with terminal alkynes which yields 1,4-disubstituted triazoles, the use of a 1-iodoalkyne reliably directs the formation of the 1,4-disubstituted-5-iodotriazole product.[4] The reaction proceeds through a copper(I) triazolide intermediate, which is then iodinated.[6]
The subsequent N-methylation is a standard nucleophilic substitution. The triazole N-H is weakly acidic and can be deprotonated by a suitable base (e.g., sodium methoxide, sodium hydride) to form a triazolide anion. This anion then acts as a nucleophile, attacking an electrophilic methyl source like iodomethane to furnish the N-methylated product.[7] Controlling the regioselectivity of this step is crucial, as alkylation can potentially occur at N1, N2, or N4, though N1 is often favored under these conditions for 1,2,3-triazoles.[7]
Experimental Protocol: Sequential Synthesis
Part A: Synthesis of 5-Iodo-1H-1,2,3-triazole Precursor (General Procedure) This protocol is adapted from established procedures for the synthesis of 5-iodo-1,2,3-triazoles.[8]
-
Catalyst Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Copper(I) Iodide (CuI, 5 mol%) and a suitable ligand such as TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine, 5 mol%) in THF.
-
Reactant Addition: To the catalyst solution, add the desired 1-iodoalkyne (1.0 equiv.) and an azide source such as sodium azide in the presence of a phase-transfer catalyst or, more directly for this target, an in situ generated hydrazoic acid solution or a protected azide. For the synthesis of the direct precursor to our target, a silyl-protected azide like trimethylsilyl azide (TMSN₃, 1.1 equiv.) would be used.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Purification: Quench the reaction with an aqueous solution of ammonium hydroxide (10% NH₄OH) to remove the copper catalyst. Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-iodo-1H-1,2,3-triazole intermediate.
Part B: N-Methylation of the 5-Iodo-1H-1,2,3-triazole Intermediate This protocol is adapted from general N-alkylation procedures for triazoles.[7][9]
-
Deprotonation: To a dry round-bottom flask under an inert atmosphere, add the 5-iodo-1H-1,2,3-triazole intermediate (1.0 equiv.) and dissolve it in a suitable anhydrous solvent (e.g., DMF or THF). Cool the solution to 0 °C in an ice bath. Add a base such as Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Methylation: While maintaining the temperature at 0 °C, add Iodomethane (CH₃I, 1.2 equiv.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup and Purification: Carefully quench the reaction by the slow addition of water. Extract the product with Ethyl Acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash chromatography to isolate the final This compound .
Workflow Diagram: Sequential Synthesis
Caption: Workflow for the sequential synthesis of the target compound.
Methodology 2: One-Pot Multicomponent Synthesis
This second strategy represents a significant improvement in efficiency and atom economy by combining all reactants in a single reaction vessel. Such one-pot procedures are highly desirable in both academic and industrial settings as they reduce reaction time, solvent usage, and purification steps.
Causality and Mechanistic Insight
The success of this one-pot reaction hinges on the careful selection of reagents that can generate both the copper(I) catalyst and an electrophilic iodine source in situ. A particularly effective system employs Copper(I) Iodide (CuI) and N-Iodosuccinimide (NBS).[10] In this system, CuI serves as the catalyst precursor, while NBS acts as the source of electrophilic iodine ("I+").[10]
The proposed mechanism involves the initial formation of a copper acetylide from the terminal alkyne and CuI. This intermediate can then undergo one of two pathways: either direct iodination by NBS followed by cycloaddition with the azide, or cycloaddition first to form a copper triazolide, which is then intercepted and iodinated by NBS before protonolysis can occur. This latter pathway is often favored and effectively prevents the formation of the non-iodinated (5-H) triazole byproduct.[6] This method elegantly combines the three necessary components—a terminal alkyne, methyl azide, and an iodine source—under the catalytic action of copper to directly forge the target molecule.
Experimental Protocol: One-Pot Synthesis
This protocol is based on the highly efficient CuI-NBS mediated multicomponent reaction.[10]
-
Reactant Preparation: In a single round-bottom flask, add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.2 equiv.), methyl azide (CH₃N₃, 1.0 equiv., typically as a solution in a suitable solvent), Copper(I) Iodide (CuI, 10 mol%), and N-Iodosuccinimide (NBS, 1.2 equiv.).
-
Solvent and Reaction: Add a suitable solvent such as Acetonitrile (MeCN) or THF. Stir the mixture at room temperature. The reaction is often rapid.
-
Monitoring: Monitor the consumption of the limiting reagent (methyl azide) by TLC or GC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with Ethyl Acetate. Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by flash column chromatography on silica gel to yield the pure This compound . If a silylated alkyne was used, a deprotection step (e.g., with TBAF) may be required if not cleaved under the reaction conditions.
Workflow Diagram: One-Pot Synthesis
Caption: Workflow for the convergent one-pot synthesis.
Quantitative and Qualitative Cross-Validation
The choice between a sequential and a one-pot synthesis is a critical decision in process development. The following table provides a direct comparison of the two methodologies based on key performance indicators.
| Metric | Methodology 1: Sequential Synthesis | Methodology 2: One-Pot Synthesis | Rationale & Justification |
| Overall Yield | Moderate to Good | Good to Excellent | One-pot reactions minimize handling and transfer losses, and avoid yield loss from intermediate purification, often resulting in higher overall yields.[10] |
| Number of Steps | 2 distinct synthetic steps | 1 synthetic step | Involves two separate reactions, each requiring its own setup, workup, and purification. |
| Process Time | Longer (24-48 hours) | Shorter (2-12 hours) | The elimination of an intermediate isolation/purification step and often faster reaction kinetics significantly reduce the total process time. |
| Atom Economy | Lower | Higher | By combining all components at once, this method reduces the need for auxiliary reagents (e.g., separate bases for methylation) and minimizes waste. |
| Purification | Two separate purifications | Single purification | The complexity of the final crude mixture might be slightly higher, but it avoids an entire purification cycle. |
| Versatility | High | Moderate to High | The modular nature allows for the synthesis of a common intermediate which can then be alkylated with various groups, not just methyl. However, the one-pot method is also tolerant of many functional groups.[10] |
| Safety Note | Requires handling of isolated azido-intermediates and potentially pyrophoric bases (NaH). | Requires handling of methyl azide (volatile and potentially explosive), but avoids isolation of the azido-triazole intermediate. | Both methods require appropriate handling of energetic materials. The risk profile is shifted from an isolated intermediate to a starting material. |
Conclusion and Expert Recommendation
Both the sequential and one-pot methodologies are valid and effective routes for the synthesis of This compound . The optimal choice is dictated by the specific context and objectives of the research.
-
The Sequential Synthesis (Methodology 1) is recommended for projects where modularity is key. For instance, if a library of N-alkylated analogs is required, synthesizing a common 5-iodo-1H-1,2,3-triazole intermediate in bulk and then diversifying it with different alkylating agents is a logical and powerful strategy. It also offers more straightforward troubleshooting if issues arise in one of the steps.
-
The One-Pot Multicomponent Synthesis (Methodology 2) is unequivocally superior for rapid, efficient, and scalable production of the specific target molecule. Its high convergence, reduced waste, and shorter timeline make it the preferred method for focused synthesis, library production where the N-substituent is fixed, and process chemistry development where efficiency is paramount. The CuI-NBS system, in particular, represents a robust and high-yielding approach.[10]
For professionals in drug development and process optimization, mastering the one-pot methodology is a significant advantage, aligning with the principles of green chemistry and economic efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 4. Synthesis of 1,2,3-triazole -fused heterocycles via Pd-catalyzed cyclization of 5-iodotriazoles - Chemical Communications (RSC Publishing) DOI:10.1039/C1CC16110E [pubs.rsc.org]
- 5. Synthesis of 1,2,3-triazole-fused heterocycles viaPd-catalyzed cyclization of 5-iodotriazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. A convenient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole: multicomponent one-pot reaction of azide and alkyne mediated by CuI-NBS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Synthesis of 5-Iodo-1-methyl-1H-1,2,3-triazoles
The 5-iodo-1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique halogen-bonding capabilities and utility as a versatile synthetic intermediate for creating complex, functionalized molecules make it highly valuable.[1][2] This guide provides an in-depth comparison of the primary catalytic systems used for the synthesis of 5-iodo-1-methyl-1H-1,2,3-triazoles and related derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 5-Iodo-1,2,3-triazoles
The 1,2,3-triazole core is a well-known bioisostere for amide and ester bonds, making it a key pharmacophore in drug design.[3] The introduction of an iodine atom at the 5-position significantly enhances the molecule's utility. This "iodo" functionalization serves two primary purposes:
-
Synthetic Handle for Cross-Coupling: The carbon-iodine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the late-stage functionalization of complex molecules.[4][5]
-
Halogen Bond Donor: The iodine atom can act as a potent halogen bond (XB) donor, a non-covalent interaction increasingly exploited in catalyst design and molecular recognition.[2]
Given these advantages, the efficient and selective synthesis of 5-iodotriazoles is of paramount importance. The most common and effective methods are one-pot, three-component reactions involving an azide (e.g., methyl azide), a terminal alkyne, a catalyst, and an iodine source.
The Dominant Paradigm: Copper(I)-Catalyzed Systems
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prevalent and robust method for synthesizing 5-iodotriazoles.[6] These reactions typically proceed in a "one-pot" fashion, combining the alkyne, azide, a Cu(I) source, and an electrophilic iodine source.
Key Catalytic Systems & Iodine Sources
Several effective Cu(I) systems have been developed, each with distinct advantages:
| Catalyst System | Iodine Source | Key Features & Advantages | Typical Yields |
| CuI / NBS | N-Iodosuccinimide (NBS) | A widely used, convenient, and efficient system. NBS acts as both an oxidant to generate I+ and a source of electrophilic iodine. High tolerance for various functional groups.[7] | 80-95% |
| Cu(II) salt / NaI | In situ generated I₃⁻ | Cu(II) is reduced to Cu(I) by NaI, which simultaneously generates electrophilic triiodide ions (I₃⁻). This avoids handling pure Cu(I) salts, which can be air-sensitive.[8][9] | 85-98% |
| CuI / I₂ | Molecular Iodine (I₂) | A straightforward approach where pre-formed copper(I) acetylide reacts with molecular iodine and an azide.[10][11] This method simplifies the reaction by avoiding the pre-synthesis of unstable 1-iodoalkynes.[10][11] | 83-93% |
| CuI / ICl | Iodine Monochloride (ICl) | Uses ICl as a potent electrophilic iodine source with a stoichiometric amount of CuI. | Good to excellent |
Mechanistic Considerations: The Role of the 1-Iodoalkyne Intermediate
Initially, it was believed that the reaction proceeded via a standard CuAAC mechanism, forming a copper(I) triazolide intermediate that was subsequently intercepted by an iodinating agent.[12][13] However, more recent mechanistic studies have provided compelling evidence that the reaction predominantly proceeds through a different pathway.[12][13]
The key insight is the rapid, copper-catalyzed formation of a 1-iodoalkyne intermediate at the beginning of the reaction. This intermediate then undergoes a standard CuAAC reaction with the azide to furnish the 5-iodotriazole product.[12][13][14] The high selectivity for the iodo-triazole over the proto-triazole (the non-iodinated version) is directly dependent on the rapid and complete conversion of the terminal alkyne into the 1-iodoalkyne intermediate early in the reaction.[12][13]
Below is a diagram illustrating this now-accepted mechanistic pathway.
Alternative Catalytic Approaches: Beyond Copper
While copper is the workhorse for this transformation, other metals have been explored, though they are less common for synthesizing 5-iodotriazoles specifically.
-
Ruthenium-Catalyzed Systems: Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, are renowned for catalyzing azide-alkyne cycloadditions (RuAAC) that yield 1,5-disubstituted triazoles.[15] While not the primary choice for 1,4,5-trisubstituted iodotriazoles, ruthenium has been effectively used in the synthesis of other complex triazoles, such as 5-amino-1,2,3-triazole-4-carboxylates.[16] The distinct regioselectivity of ruthenium makes it a complementary tool to copper in the broader synthesis of triazole derivatives.
-
Palladium-Catalyzed Reactions: Palladium catalysis is not typically used for the primary cycloaddition to form the triazole ring itself. Instead, its strength lies in the post-synthesis functionalization of the 5-iodotriazole product via cross-coupling reactions.[17] This highlights a powerful two-step strategy: first, a robust copper-catalyzed iodocyclization, followed by a versatile palladium-catalyzed diversification.
Head-to-Head Performance Comparison
For the direct, one-pot synthesis of 5-iodo-1-methyl-1H-1,2,3-triazoles, copper-based systems are objectively superior in terms of efficiency, cost, and substrate scope.
| Feature | Copper(I) Systems (e.g., CuI/NBS) | Ruthenium(II) Systems |
| Primary Product | 1,4,5-Trisubstituted 5-Iodotriazoles | 1,5-Disubstituted Triazoles |
| Reaction Type | Three-component iodocyclization | Cycloaddition (typically not for iodination) |
| Efficiency for Iodotriazoles | High to Excellent (often >90%) | Not directly applicable/reported |
| Catalyst Cost | Low to Moderate | High |
| Air/Moisture Sensitivity | Moderate (some Cu(I) sources) | Moderate to High |
| Key Application | Direct synthesis of 5-iodotriazoles | Synthesis of regioisomeric triazoles |
Experimental Protocols
To ensure reproducibility, this section provides a trusted, field-validated protocol for a representative copper-catalyzed synthesis.
Protocol: Synthesis of 5-Iodo-1,4-disubstituted-1,2,3-triazole using CuI-NBS[7]
This procedure is adapted from a highly cited method and is known for its reliability and broad applicability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 5-iodo-1,2,3-triazole-containing macrocycles using copper flow reactor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 7. A convenient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole: multicomponent one-pot reaction of azide and alkyne mediated by CuI-NBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. One-pot three-component synthesis of 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles from 1-copper(i) alkyne, azide and molecular iodine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. One-pot three-component synthesis of 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles from 1-copper(i) alkyne, azide and molecular iodine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Mechanism of Copper(I)-Catalyzed 5-Iodo-1,2,3-triazole Formation from Azide and Terminal Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [PDF] Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. usiena-air.unisi.it [usiena-air.unisi.it]
- 17. Synthesis of 1,2,3-triazole-fused heterocycles viaPd-catalyzed cyclization of 5-iodotriazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodo-1-methyl-1H-1,2,3-triazole
Executive Summary: A Protocol Rooted in Chemical Logic
5-Iodo-1-methyl-1H-1,2,3-triazole is a heterocyclic compound featuring both a triazole ring and a halogen (iodine) substituent. While specific toxicological data for this exact molecule is not extensively published, its structural components provide a clear directive for its handling and disposal. The presence of the iodo- group firmly classifies it as a halogenated organic compound , and the nitrogen-rich triazole ring points to potential biological activity and the generation of hazardous nitrogen oxides (NOx) upon improper combustion.[1][2]
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound. The procedures outlined are derived from established best practices for managing halogenated hazardous waste and are designed to ensure the safety of laboratory personnel and protect the environment. The core principle of this protocol is waste stream segregation : halogenated and non-halogenated organic wastes must never be mixed.[3][4][5] This ensures that each waste stream can be directed to the appropriate specialized disposal facility.
Inferred Hazard Profile and Necessary Precautions
Given the absence of a specific Safety Data Sheet (SDS), we must infer the hazard profile from analogous structures, such as other triazoles and halogenated aromatics. This approach necessitates a conservative stance, assuming a significant hazard potential.
Table 1: Inferred Hazard Profile for this compound
| Hazard Category | Inferred Risk & Rationale | Supporting Sources |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. Triazole derivatives can exhibit a range of toxicities. | [6][7] |
| Skin/Eye Irritation | Assumed to be a skin and serious eye irritant. Many organic heterocyclic compounds cause irritation upon contact. | [6][8] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. Some triazole compounds are associated with target organ damage. | [1][9] |
| Environmental Hazard | Assumed to be toxic to aquatic life with long-lasting effects, a common feature of halogenated organic compounds. Must not be released into the environment. | [9][10] |
| Combustion Hazards | Combustible solid. Fire may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen cyanide (HCN), and hydrogen iodide (HI). | [1][11][12] |
Mandatory Personal Protective Equipment (PPE)
A robust PPE plan is non-negotiable when handling this compound.
Table 2: Required PPE for Handling and Disposal
| PPE Category | Specification | Rationale | Supporting Sources |
| Hand Protection | Nitrile gloves (double-gloving recommended). Check manufacturer's compatibility chart for breakthrough times. | Provides a barrier against skin contact and absorption. | [2][10][11] |
| Eye Protection | Chemical safety goggles. A face shield should be worn over goggles if there is a splash risk. | Protects eyes from dust, splashes, and vapors. | [2][8] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. | [2][10] |
| Respiratory | All handling and disposal must occur within a certified chemical fume hood. | Prevents inhalation of potentially toxic dust or vapors. | [4][8][10] |
The Core Principles of Disposal: Segregate, Contain, and Identify
The entire disposal strategy hinges on three unwavering principles that ensure regulatory compliance and safety.
-
Segregate: The most critical step is to collect this compound waste in a dedicated "Halogenated Organic Waste" container.[2][3][5] Co-mingling with non-halogenated solvents is a common and dangerous mistake that contaminates the entire waste stream, leading to complex and expensive disposal challenges.
-
Contain: Use only designated, chemically compatible, and leak-proof waste containers with a secure, tight-fitting lid.[2][10] The container must remain closed at all times except when actively adding waste.
-
Identify: Label the waste container clearly and accurately before adding the first drop of waste. The label must include the words "Hazardous Waste" and the full chemical name(s) of the contents.[2][4] Do not use abbreviations or chemical formulas.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing all forms of waste generated from the use of this compound.
Phase 1: Pre-Disposal Preparation
-
Designate a Work Area: All disposal-related activities must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][10]
-
Assemble Materials: Before starting, ensure you have the following:
-
Your full, mandatory PPE (Table 2).
-
A designated, properly labeled "Halogenated Organic Waste" container.
-
Tools for transfer (e.g., chemical-resistant spatula, funnel).
-
A suitable solvent (e.g., acetone, isopropanol) for decontamination rinses.
-
A spill kit readily accessible.[2]
-
Phase 2: Waste Collection and Segregation Workflow
This phase addresses the different types of waste you will generate.
-
For Unused or Waste this compound (Solid):
-
For Contaminated Labware (e.g., gloves, weighing paper, pipette tips):
-
These items are considered solid hazardous waste.
-
Place them in a separate, clearly labeled, sealed plastic bag or a designated solid waste container. The label should read "Hazardous Waste - Solid Debris contaminated with this compound."
-
-
For Contaminated Glassware (e.g., reaction flasks, beakers):
-
Inside the fume hood, rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone).
-
Crucially, collect this solvent rinsate in your "Halogenated Organic Waste" liquid container. [4]
-
Repeat the rinse two more times (triple-rinse). After the third rinse is collected as hazardous waste, the glassware can be cleaned using standard laboratory procedures.
-
Phase 3: Waste Container Management
-
Secure the Container: After adding waste, securely fasten the lid. A container is considered "closed" only when its lid is tightly screwed on.
-
Maintain the Label: As waste is added, update the container's contents list if required by your institution's Environmental Health & Safety (EHS) department.
-
Do Not Overfill: Fill containers to a maximum of 80% capacity to allow for vapor expansion and prevent spills.
Phase 4: Temporary Storage and Final Disposal
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials like acids, bases, and strong oxidizing agents.[2][8][12]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for transport and handoff. Never attempt to transport hazardous waste in a personal vehicle.
Emergency Procedures: Spill and Exposure Management
Spill Response
-
Small Spill (manageable within 10-15 minutes):
-
Alert personnel in the immediate area and restrict access.
-
Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[10]
-
Carefully collect the absorbent material using spark-proof tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spill:
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if necessary.
-
Call your institution's emergency number and EHS department from a safe location.
-
Do not attempt to clean up a large spill unless you are specifically trained in hazardous material response.
-
Personal Exposure
-
Skin Contact: Immediately rinse the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing while rinsing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Visualizing the Disposal Workflow
The following diagrams illustrate the critical decision points and procedural flow for the safe disposal of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. benchchem.com [benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fao.org [fao.org]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of 5-Iodo-1-methyl-1H-1,2,3-triazole
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety and efficacy. This guide provides a detailed operational plan for handling 5-Iodo-1-methyl-1H-1,2,3-triazole, a compound class with significant potential in synthetic chemistry and drug development. The protocols herein are designed to be a self-validating system, grounded in established safety principles and data from analogous chemical structures.
Our approach moves beyond a simple checklist. We will explore the causality behind each safety recommendation, ensuring you can adapt and respond to challenges in a real-world laboratory environment.
Hazard Triage: Understanding the Compound
The primary concerns with this class of compounds often include irritation to the skin, eyes, and respiratory system.[1][2][3] Some triazole derivatives have also been flagged for potential chronic effects, including organ damage with repeated exposure and reproductive harm. Furthermore, many organic iodo-compounds are toxic to aquatic life, mandating careful disposal.
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | GHS Hazard Statement | Rationale and Implication |
| Acute Toxicity | H302: Harmful if swallowed | Ingestion may cause gastrointestinal irritation.[2] All contact with mouth should be avoided. |
| Skin Irritation | H315: Causes skin irritation | Direct contact can lead to redness and discomfort. Requires appropriate gloves and a lab coat.[1][2] |
| Eye Irritation | H319: Causes serious eye irritation | The compound, especially as a powder, can cause significant eye damage.[1][2][3][4] Sealed eye protection is mandatory. |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract.[2][3] All handling of solids must be in a ventilated enclosure. |
| Chronic Toxicity | H361: Suspected of damaging fertility or the unborn childH373: May cause damage to organs through prolonged or repeated exposure | Based on data for analogous triazoles, chronic exposure is a concern.[5] This elevates the need for consistent and correct PPE use to minimize any exposure. |
| Environmental Hazard | H411: Toxic to aquatic life with long lasting effects | Improper disposal can harm the environment. Waste must be segregated and disposed of as hazardous chemical waste. |
The Core PPE Ensemble: Your First Line of Defense
Personal Protective Equipment (PPE) is fundamental for minimizing exposure.[6] The selection of specific PPE is directly dictated by the hazard profile outlined above.
Table 2: Recommended PPE for Handling this compound
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing Solid | Chemical splash goggles[7] | Double-gloving with nitrile gloves | Lab coat, closed-toe shoes | Required if not in a fume hood (e.g., N95 for dusts). Best practice is to use a fume hood. |
| Preparing Solutions | Chemical splash goggles and face shield[7] | Nitrile gloves (check solvent compatibility) | Lab coat, closed-toe shoes | Not required if performed in a certified chemical fume hood. |
| Running Reactions | Chemical splash goggles | Nitrile gloves (check solvent compatibility) | Lab coat, closed-toe shoes | Not required if performed in a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Lab coat, closed-toe shoes | Not required if handling sealed containers. |
Causality Behind PPE Choices:
-
Eye Protection: Standard safety glasses are insufficient due to the risk of fine powders or splashes entering from the sides or top.[7] Chemical splash goggles that form a seal around the eyes are the minimum requirement.[8][9] A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk, such as transferring solutions or quenching reactions.[7]
-
Hand Protection: Nitrile gloves offer good protection against incidental splashes of many common laboratory solvents and solids.[7] However, for prolonged contact or when working with aggressive solvents, it is crucial to consult a glove compatibility chart. Double-gloving is recommended when handling the solid powder to simplify decontamination—the outer pair can be removed and disposed of immediately if contaminated.
-
Body Protection: A standard lab coat protects against incidental skin contact. Ensure it is fully buttoned. Closed-toe shoes are mandatory to protect from spills.
Engineering Controls: Containing the Hazard
PPE is the last line of defense. The primary method for controlling exposure to hazardous chemicals is through engineering controls.
-
Chemical Fume Hood: All procedures involving the handling of solid this compound (e.g., weighing, transferring) or its solutions must be performed inside a certified chemical fume hood. This is the most critical step to prevent respiratory exposure.[2]
-
Ventilation: Ensure the laboratory has adequate general ventilation. This helps dilute any fugitive emissions that may escape primary containment.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[4]
Procedural Guidance: A Step-by-Step Workflow
This section provides a direct, procedural guide for the key stages of handling this compound.
Workflow Diagram: Safe Handling Protocol
Caption: Safe handling workflow for this compound.
Protocol for Weighing and Solution Preparation:
-
Preparation: Before bringing the chemical into the fume hood, prepare your work area. Place a plastic-backed absorbent liner on the fume hood surface.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and nitrile gloves. For weighing the pure solid, double-gloving is recommended.
-
Transfer: Perform all transfers of the solid compound within the fume hood. Use a spatula to carefully transfer the desired amount to a tared weigh boat or directly into the reaction vessel. Avoid creating dust.
-
Dissolution: Add the solid to the solvent slowly while stirring. Never add solvent to the bulk solid. This prevents splashing of the concentrated material.
-
Cleanup: After transfer, carefully clean the spatula with a solvent-dampened wipe. Dispose of the wipe and the weigh boat (if used) into the designated solid hazardous waste container.
Decontamination and Disposal Plan
Proper disposal is essential to protect both personnel and the environment.[10]
-
Waste Segregation: All materials that come into contact with this compound must be treated as hazardous waste. Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated gloves, wipes, weigh boats, and excess solid chemical.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses from cleaning glassware. Do not mix incompatible waste streams.
-
Sharps: Contaminated needles or sharp-edged tools.
-
-
Decontamination: Clean glassware by rinsing with a suitable solvent (e.g., acetone or ethanol) into the liquid hazardous waste container. Follow this with a standard wash with soap and water.
-
Spill Management:
-
Alert: Notify others in the lab.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the area.
-
Contain: For small spills inside a fume hood, use a chemical spill kit. Cover the spill with an absorbent material (e.g., vermiculite or sand), working from the outside in.
-
Collect: Once absorbed, carefully sweep the material into a designated hazardous waste container.
-
Decontaminate: Wipe the area with a solvent-dampened cloth, followed by soap and water. Dispose of all cleanup materials as hazardous waste.
-
Emergency Protocols: In Case of Exposure
Immediate and correct action is critical in an emergency.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention.
-
Eye Contact: Go immediately to an eyewash station and flush eyes with water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air.[4][10] If they are having difficulty breathing, call for emergency medical services.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[3] Show the medical personnel the container or Safety Data Sheet for a related compound.
By integrating these safety protocols into your daily workflow, you build a system that protects you, your colleagues, and your research. Always prioritize safety through careful planning and diligent execution.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
